molecular formula C12H17NO2 B027052 (4-Benzylmorpholin-3-yl)methanol CAS No. 110167-20-9

(4-Benzylmorpholin-3-yl)methanol

Cat. No.: B027052
CAS No.: 110167-20-9
M. Wt: 207.27 g/mol
InChI Key: CPLXVETYMUMERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylmorpholin-3-yl)methanol is a valuable chiral alcohol intermediate extensively used in the sophisticated synthesis of enantiomerically pure pharmaceuticals. Its core structure, featuring a morpholine ring and a benzyl group, makes it a pivotal building block in the development of targeted therapeutic agents, particularly for neurological and cardiovascular disorders . As a chiral scaffold, this compound is instrumental in asymmetric synthesis, enhancing the efficiency and specificity of drug development processes to produce active pharmaceutical ingredients (APIs) with high optical purity . Researchers will find this compound characterized by its molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . Available in enantiomerically pure forms, such as the (R)-enantiomer (CAS# 101376-26-5), it typically presents as a white to off-white solid . For optimal long-term stability, it is recommended to store the material at 2-8°C . Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-benzylmorpholin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLXVETYMUMERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407885
Record name 4-Benzyl-3-hydroxymethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110167-20-9
Record name 4-Benzyl-3-hydroxymethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Benzylmorpholin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on (4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 110167-20-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Benzylmorpholin-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The morpholine scaffold is a recognized "privileged structure" due to its favorable physicochemical and metabolic properties, making its derivatives attractive for the development of novel therapeutics, particularly for central nervous system (CNS) disorders and as anticancer agents.[1][2] This document details the synthesis of a closely related chiral intermediate and explores the potential biological significance of the broader class of N-benzylmorpholine derivatives, providing context for future research and development.

Physicochemical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, its basic properties can be derived from its structure.

PropertyValueSource
CAS Number 110167-20-9ChemShuttle[3]
Molecular Formula C₁₂H₁₇NO₂PubChem[4]
Molecular Weight 207.27 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]

Synthesis and Experimental Protocols

Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

This protocol describes the synthesis of the (S)-enantiomer, which is a key chiral building block.[5] The same principles can be applied for the synthesis of the racemic mixture starting from racemic morpholin-3-ylmethanol.

Reaction Scheme:

G reactant1 (S)-Morpholin-3-ylmethanol reagents DIPEA, Acetonitrile Room Temperature, 2h reactant1->reagents reactant2 Benzyl bromide reactant2->reagents product (S)-(4-Benzylmorpholin-3-yl)methanol reagents->product

Caption: N-alkylation of (S)-morpholin-3-ylmethanol.

Experimental Protocol:

  • Materials:

    • (S)-Morpholin-3-ylmethanol

    • Benzyl bromide

    • N,N-Diisopropylethylamine (DIPEA)

    • Acetonitrile

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate

    • Saturated aqueous potassium hydroxide

    • Sodium sulfate

  • Procedure:

    • To a solution of (S)-Morpholin-3-ylmethanol in acetonitrile, add N,N-Diisopropylethylamine (DIPEA) as a base.

    • Add benzyl bromide to the mixture.

    • Stir the reaction mixture at room temperature for approximately 2 hours.

    • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the product.

  • Characterization:

    • The product can be characterized by mass spectrometry. For the (S)-enantiomer, an [M+H]⁺ ion is observed at m/z 208.[5]

Potential Biological and Pharmacological Significance

Direct biological data for this compound is scarce in the public domain. However, the extensive research on morpholine-containing compounds provides a strong rationale for its potential biological activities. The morpholine ring is known to improve pharmacokinetic properties such as solubility and metabolic stability.[1]

CNS Activity

Morpholine derivatives are widely investigated for their potential in treating CNS disorders. The morpholine moiety can contribute to a molecule's ability to cross the blood-brain barrier.[5] Preliminary studies on the related (S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride suggest potential interactions with neurotransmitter receptors, with possible antidepressant, pain-reducing (antinociceptive), and nerve-protecting (neuroprotective) effects, though specific data is lacking.[5]

Anticancer Potential

Numerous studies have highlighted the anticancer activity of various morpholine derivatives. While no specific data exists for this compound, related compounds have shown promise. For instance, certain N-benzylmorpholine derivatives are being explored for their potential in antimalarial therapies. The stereochemistry of such compounds is often crucial for their biological activity, with different enantiomers exhibiting varying levels of efficacy and potential for off-target effects.[1]

Logical Relationship of Morpholine in Drug Discovery:

G A Morpholine Scaffold B Improved Physicochemical Properties A->B C Enhanced Pharmacokinetics (e.g., solubility, metabolic stability) B->C D Potential for CNS Activity C->D E Potential for Anticancer Activity C->E F Lead Compound for Drug Development D->F E->F

Caption: Role of the morpholine scaffold in drug discovery.

Future Directions

This compound represents a valuable, yet underexplored, chemical entity. Its structural similarity to compounds with known biological activities, particularly in the CNS and oncology space, warrants further investigation. Future research should focus on:

  • Biological Screening: Evaluating the compound in a panel of assays to identify potential targets and therapeutic areas. This could include receptor binding assays for CNS targets and cytotoxicity assays against various cancer cell lines.

  • Stereoselective Synthesis and Evaluation: As stereochemistry is often critical for biological activity, the separate synthesis and evaluation of the (R) and (S) enantiomers are crucial.[1]

  • Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: Using this compound as a starting material for the synthesis of new derivatives to explore and optimize potential biological activities.

References

An In-depth Technical Guide on the Properties of (S)-(4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of (S)-(4-Benzylmorpholin-3-yl)methanol. It is intended for researchers, scientists, and drug development professionals interested in the application of this chiral morpholine derivative as a key synthetic intermediate in the creation of complex, biologically active molecules. This document details its core characteristics, experimental protocols for its synthesis and derivatization, and explores the pharmacological significance of its incorporation into notable drug compounds.

Core Properties of (S)-(4-Benzylmorpholin-3-yl)methanol

(S)-(4-Benzylmorpholin-3-yl)methanol is a chiral organic compound featuring a morpholine ring substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 3-position, with a defined (S)-configuration at the stereogenic center.[1] This specific stereochemistry is crucial for its application in asymmetric synthesis, as enantiomers of chiral drugs often exhibit significantly different biological activities.[2] The hydrochloride salt form is also commonly used to enhance stability and solubility, making it a valuable asset in pharmaceutical synthesis, particularly for drug candidates targeting neurological or metabolic disorders.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (S)-(4-Benzylmorpholin-3-yl)methanol and its hydrochloride salt is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇NO₂[3]
Molecular Weight 207.27 g/mol [3]
CAS Number 101376-25-4[3]
Appearance Not specified
Melting Point 230-231 °C (for hydrochloride salt)
Boiling Point 322.7±22.0 °C (Predicted)
pKa 14.85±0.10 (Predicted)
XLogP3 0.8[3]

Table 1: Physicochemical Properties of (S)-(4-Benzylmorpholin-3-yl)methanol

Chemical Reactivity and Synthetic Utility

(S)-(4-Benzylmorpholin-3-yl)methanol serves as a versatile intermediate in organic synthesis. The hydroxymethyl group and the benzyl group on the morpholine ring are key sites for chemical modification.

  • Hydrogenolysis: The benzyl group can be selectively removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. This deprotection step yields (S)-morpholin-3-ylmethanol, which can then be further functionalized.[1]

  • Chlorination: The primary alcohol of the hydroxymethyl group can be converted to a chloride using reagents like thionyl chloride. This creates a reactive intermediate, (S)-4-benzyl-3-(chloromethyl)morpholine, which is amenable to nucleophilic substitution reactions.[1]

  • Fluorination: The corresponding fluorinated derivative, (S)-4-benzyl-3-(fluoromethyl)morpholine, can be synthesized from the chloromethyl intermediate using reagents such as diethylaminosulfur trifluoride (DAST).[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol and its subsequent derivatization, based on available literature.

Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

The synthesis of the title compound is typically achieved through the benzylation of (S)-morpholin-3-ylmethanol.

Protocol:

  • To a solution of (S)-morpholin-3-ylmethanol in acetonitrile, add N,N-diisopropylethylamine (DIPEA) as a base.

  • To this mixture, add benzyl bromide dropwise at room temperature (~20°C).

  • Stir the reaction mixture for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield (S)-(4-Benzylmorpholin-3-yl)methanol.

  • Characterization can be performed using mass spectrometry, which should show an [M+H]⁺ ion at m/z 208.[1]

Chlorination of (S)-(4-Benzylmorpholin-3-yl)methanol

Protocol:

  • Dissolve (S)-(4-Benzylmorpholin-3-yl)methanol in dichloromethane.

  • Add thionyl chloride to the solution at room temperature.

  • Stir the reaction mixture for 15 hours.

  • Carefully add aqueous sodium hydroxide to quench the reaction, followed by neutralization with 2N hydrochloric acid.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over sodium sulfate, filter, and concentrate to obtain (S)-4-benzyl-3-(chloromethyl)morpholine.

  • Mass spectrometry should show an [M+H]⁺ ion at m/z 226.[1]

Application in Drug Development: Case Studies

The significance of (S)-(4-Benzylmorpholin-3-yl)methanol as a chiral building block is best illustrated through its use in the synthesis of marketed drugs.

Aprepitant: A Neurokinin-1 (NK₁) Receptor Antagonist

Aprepitant is an antiemetic medication used to prevent nausea and vomiting caused by chemotherapy and surgery.[4] Its synthesis utilizes a chiral morpholine core derived from (S)-(4-Benzylmorpholin-3-yl)methanol.

ParameterValueTargetIndicationSource(s)
IC₅₀ 0.1 nMHuman NK₁ ReceptorAntiemetic[5]
Binding Affinity (Displacement of Substance P) 0.12 nmol/LHuman NK₁ ReceptorAntiemetic[6]

Table 2: Pharmacological Data for Aprepitant

Aprepitant is a selective antagonist of the neurokinin-1 (NK₁) receptor.[7] The endogenous ligand for this receptor is Substance P, a neuropeptide involved in the vomiting reflex.[8] By blocking the binding of Substance P to NK₁ receptors in the brain, aprepitant inhibits the downstream signaling cascade that leads to emesis.[3]

Aprepitant_MoA cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron (Vomiting Center) Emetogenic Stimuli Emetogenic Stimuli Substance P Substance P Emetogenic Stimuli->Substance P Release NK1R NK1 Receptor Vomiting_Reflex Vomiting Reflex NK1R->Vomiting_Reflex Activates Substance P->NK1R Binds Aprepitant Aprepitant Aprepitant->NK1R Blocks

Aprepitant's Mechanism of Action
Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant drug that acts as a selective norepinephrine reuptake inhibitor (NRI).[9] The synthesis of the active (S,S)-enantiomer of reboxetine involves a chiral morpholine intermediate derived from (S)-(4-Benzylmorpholin-3-yl)methanol.

ParameterValueTargetIndicationSource(s)
Binding Affinity (Kᵢ) >1,000 nmol/LMuscarinic, Histaminergic H₁, Adrenergic α₁, Dopaminergic D₂ ReceptorsAntidepressant[10]
Selectivity ~20-fold selective for Norepinephrine Transporter over Serotonin TransporterNorepinephrine Transporter (NET)Antidepressant[11]

Table 3: Pharmacological Data for Reboxetine

Reboxetine selectively blocks the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[12] This inhibition leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[2] This modulation of the noradrenergic system is believed to be the primary mechanism behind its antidepressant effects.[13]

Reboxetine_MoA cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Norepinephrine_Vesicles Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_Vesicles->Norepinephrine Release NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake Adrenergic_Receptors Adrenergic Receptors Norepinephrine->Adrenergic_Receptors Binds Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptors->Postsynaptic_Effect Activates Reboxetine Reboxetine Reboxetine->NET Blocks

References

An In-depth Technical Guide to (R)-(4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral organic compound featuring a morpholine ring substituted with a benzyl group at the nitrogen atom and a hydroxymethyl group at the C3 position. This molecule and its enantiomer, (S)-(4-benzylmorpholin-3-yl)methanol, are recognized as valuable building blocks in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure in drug design, often incorporated to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The chiral nature of this compound is of particular importance, as stereochemistry plays a crucial role in the interaction of small molecules with biological targets.

Chemical Structure and Properties

The core structure of (R)-(4-Benzylmorpholin-3-yl)methanol consists of a saturated six-membered morpholine heterocycle. The benzyl group attached to the nitrogen atom (position 4) and the hydroxymethyl group at position 3 are key functional groups that can be further modified to explore structure-activity relationships (SAR) in drug development. The "(R)" designation specifies the stereochemistry at the chiral center, C3.

Table 1: Chemical Identifiers for (R)-(4-Benzylmorpholin-3-yl)methanol and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(R)-(4-Benzylmorpholin-3-yl)methanol101376-26-5C₁₂H₁₇NO₂207.27
(R)-(4-Benzylmorpholin-3-yl)methanol hydrochloride714971-27-4C₁₂H₁₈ClNO₂243.73
(S)-(4-Benzylmorpholin-3-yl)methanol101376-25-4C₁₂H₁₇NO₂207.27
(S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride916483-67-5C₁₂H₁₈ClNO₂243.73
(±)-(4-Benzylmorpholin-3-yl)methanol (Racemate)110167-20-9C₁₂H₁₇NO₂207.27

Table 2: Physicochemical Properties

PropertyValueSource
SMILES (Racemate)OCC1COCCN1CC1=CC=CC=C1[1]
PurityTypically >95%[1]
Storage Conditions2-8 °C[1]

Synthesis and Manufacturing

Detailed, publicly available experimental protocols for the specific synthesis of (R)-(4-Benzylmorpholin-3-yl)methanol are not extensively documented in peer-reviewed literature, suggesting that specific methodologies may be proprietary. However, general strategies for the synthesis of chiral morpholine derivatives can be inferred from the broader chemical literature on asymmetric synthesis.

General Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure morpholine derivatives often involves one of the following approaches:

  • Chiral Pool Synthesis: Starting from a readily available chiral precursor that already contains the desired stereocenter.

  • Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity in a key bond-forming reaction, such as asymmetric hydrogenation or epoxidation.

  • Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers, for example, by diastereomeric salt formation with a chiral resolving agent.

A potential synthetic workflow for producing chiral (4-benzylmorpholin-3-yl)methanol is outlined below. This represents a generalized approach and would require optimization for specific reagents and conditions.

G cluster_0 Synthetic Workflow start Starting Materials (e.g., Chiral Amino Alcohol) step1 N-Benzylation start->step1 Benzyl Halide, Base step2 Cyclization to form Morpholine Ring step1->step2 e.g., Dihaloethane, Base step3 Reduction of Ester/Acid to Alcohol step2->step3 Reducing Agent (e.g., LiAlH4) product (R)-(4-Benzylmorpholin-3-yl)methanol step3->product

Caption: Generalized Synthetic Workflow for Chiral Morpholine Alcohols.

Biological Activity and Potential Applications

While specific biological data for (R)-(4-Benzylmorpholin-3-yl)methanol is scarce in the public domain, its structural motifs are present in compounds with known biological activities. The (S)-enantiomer has been noted for its potential in pharmacology, suggesting that the (R)-enantiomer is also of significant interest for biological screening and as a synthetic intermediate.[2] Enantiomers often exhibit different pharmacological profiles, where one may be more active or have a different side-effect profile than the other.[2]

Derivatives of benzylmorpholine have been investigated for a variety of therapeutic targets. The core structure is a versatile scaffold for the development of new chemical entities.

Experimental Protocols and Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.

Signaling Pathways and Mechanism of Action

There is no specific information available in the public domain regarding the signaling pathways modulated by (R)-(4-Benzylmorpholin-3-yl)methanol. As a building block, it would be incorporated into larger molecules designed to interact with specific biological targets. The ultimate mechanism of action would depend on the final structure of the drug candidate.

For illustrative purposes, should a derivative of this compound be found to act as an antagonist for a G-protein coupled receptor (GPCR), a generalized signaling pathway diagram would be as follows:

G cluster_0 Hypothetical GPCR Antagonism ligand Endogenous Ligand receptor GPCR ligand->receptor Activates antagonist (R)-Benzylmorpholinyl Derivative antagonist->receptor Blocks Binding g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Generalized GPCR Antagonism Signaling Pathway.

Conclusion

(R)-(4-Benzylmorpholin-3-yl)methanol is a chiral building block with significant potential in the field of drug discovery and development. Its morpholine core offers favorable pharmacokinetic properties, while the chiral center and functional groups provide opportunities for stereoselective interactions with biological targets and further chemical modification. Although detailed public data on its synthesis and biological activity are limited, its structural characteristics make it a compound of high interest for the synthesis of novel therapeutics. Further research into the specific biological targets and a full elucidation of the structure-activity relationships of its derivatives are warranted.

References

physical and chemical properties of (4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-3-yl)methanol is a chiral organic compound recognized as a valuable intermediate in pharmaceutical synthesis and drug discovery. Its structure, featuring a morpholine ring substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 3-position, makes it a key building block for developing novel therapeutic agents, particularly those targeting neurological or metabolic disorders.[1] The stereochemistry of this compound is crucial, as different enantiomers often exhibit distinct biological activities.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound.

Physicochemical Properties

This compound can exist in various forms, including as a racemate, as individual enantiomers ((S) and (R)), and as a hydrochloride salt. The properties of these forms are summarized below.

General Properties
PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₂[2]
Molecular Weight207.27 g/mol [2][3]
IUPAC NameThis compound
Enantiomers and Salts
CompoundCAS NumberMolecular FormulaMolecular WeightNotes
This compound (racemate)110167-20-9C₁₂H₁₇NO₂207.273 g/mol A mixture of (S) and (R) enantiomers.[2]
(S)-(4-Benzylmorpholin-3-yl)methanolNot specifiedC₁₂H₁₇NO₂207.27 g/mol The (S)-enantiomer is often used in pharmaceutical research.[1][3]
(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride916483-67-5, 101376-25-4C₁₂H₁₈ClNO₂243.73 g/mol The hydrochloride salt offers enhanced stability and solubility.[1]
(R)-(4-Benzylmorpholin-3-yl)methanol HydrochlorideNot specifiedC₁₂H₁₈ClNO₂Not specifiedThe (R)-enantiomer is also available for research purposes.[4]
Solubility
SolventSolubilityNotes
Methanol30 mg/mLData for a related compound, likely indicative for the hydrochloride salt.
0.1N HCl18.4 mg/mLData for a related compound, likely indicative for the hydrochloride salt.
Water11.2 mg/mLData for a related compound, likely indicative for the hydrochloride salt.[5]

Spectral Data

While detailed spectra for this compound are not widely published, typical spectral characteristics for related morpholinylmethanol derivatives have been reported:

  • ¹H-NMR: Characteristic multiplets are observed for aromatic protons (7.2–7.4 ppm), morpholine ring protons (3.4–3.9 ppm), and benzylic methylene protons (2.6–2.7 ppm).[1]

  • Mass Spectrometry: Electrospray ionization (ESI) is commonly used to confirm the molecular weight, with the protonated molecule [M+H]⁺ being a key indicator.[1]

Synthesis and Chemical Reactions

This compound is typically synthesized from its corresponding morpholin-3-ylmethanol precursor. The following sections detail the experimental protocols for its synthesis and subsequent chemical modifications.

Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

The synthesis involves the N-alkylation of (S)-morpholin-3-ylmethanol with benzyl bromide.

Experimental Protocol:

  • Reaction: (S)-Morpholin-3-ylmethanol is reacted with benzyl bromide in the presence of N,N-Diisopropylethylamine (DIPEA) as a base.[1]

  • Solvent: Acetonitrile.[1]

  • Temperature and Time: The reaction is carried out at room temperature (approximately 20°C) for 2 hours.[1]

  • Workup: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the product.[1]

  • Yield: 89%.[1]

  • Characterization: Mass spectrometry should show an [M+H]⁺ ion at m/z 208.[1]

Synthesis_Workflow cluster_synthesis Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol SM (S)-Morpholin-3-ylmethanol Product (S)-(4-Benzylmorpholin-3-yl)methanol SM->Product Alkylation (89% yield) R1 Benzyl Bromide, DIPEA Solvent1 Acetonitrile, 20°C, 2h

Caption: Synthetic route for (S)-(4-Benzylmorpholin-3-yl)methanol.

Subsequent Reactions

(S)-(4-Benzylmorpholin-3-yl)methanol can be further modified, for example, by chlorination of the primary alcohol.

Experimental Protocol for Chlorination:

  • Reaction: The alcohol is treated with thionyl chloride.[1]

  • Solvent: Dichloromethane.[1]

  • Temperature and Time: The reaction is stirred at room temperature for 15 hours.[1]

  • Workup: Aqueous sodium hydroxide is added, followed by neutralization with 2N hydrochloric acid. The product is extracted with dichloromethane, washed with water and brine, dried, and concentrated.[1]

  • Yield: Quantitative (100%).[1]

  • Characterization: Mass spectrometry should show an [M+H]⁺ at m/z 226 for (S)-4-Benzyl-3-(chloromethyl)morpholine.[1]

Reaction_Workflow cluster_reaction Further Reactions Start (S)-(4-Benzylmorpholin-3-yl)methanol Product2 (S)-4-Benzyl-3-(chloromethyl)morpholine Start->Product2 Chlorination (Quantitative yield) R2 Thionyl Chloride Solvent2 Dichloromethane, rt, 15h

Caption: Chlorination of (S)-(4-Benzylmorpholin-3-yl)methanol.

Biological Activity and Applications

(S)-(4-Benzylmorpholin-3-yl)methanol and its derivatives are recognized for their potential biological activities, making them valuable in pharmacological research.[1] Preliminary studies suggest that these compounds may interact with various neurotransmitter receptors and enzymes involved in metabolic pathways.[1]

The hydrochloride salt form is often preferred for pharmaceutical applications due to its improved physicochemical properties, such as stability and solubility.[1] This compound serves as a crucial building block in the synthesis of more complex molecules for drug development, particularly for targeting specific molecular pathways.[1]

While the exact mechanisms of action are still under investigation, the chiral nature of (S)-(4-Benzylmorpholin-3-yl)methanol is critical for its specific interactions with biological targets.[1]

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound and its derivatives. This includes the use of personal protective equipment such as gloves and safety glasses. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chiral intermediate with significant potential in the field of medicinal chemistry. Its well-defined synthesis and potential for further functionalization make it an attractive starting material for the development of novel therapeutic agents. Further research into its specific biological targets and mechanisms of action will be crucial in fully realizing its therapeutic potential.

References

Technical Guide: Physicochemical Properties of (4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Benzylmorpholin-3-yl)methanol is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various biologically active molecules and is a significant building block in drug discovery. Its structure, featuring a morpholine ring, a benzyl group, and a hydroxymethyl group, provides a versatile scaffold for the development of novel pharmaceutical agents. This document provides a concise technical overview of the fundamental physicochemical properties of this compound, with a primary focus on its molecular weight.

Molecular Properties and Weight Calculation

The molecular formula for this compound is C₁₂H₁₇NO₂.[1] The molecular weight is a critical parameter in experimental design, chemical synthesis, and analytical characterization. The table below summarizes the elemental composition and the calculation of the compound's molecular weight.

ElementSymbolAtomic CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC1212.011144.132
HydrogenH171.00817.136
NitrogenN114.00714.007
OxygenO215.99931.998
Total 207.273

The calculated molecular weight of this compound is 207.273 g/mol .[1] It is important to distinguish this compound from its hydrochloride salt, (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride, which has a molecular formula of C₁₂H₁₈ClNO₂ and a higher molecular weight of 243.73 g/mol due to the addition of hydrogen chloride.[2][3]

Experimental Protocols

Detailed experimental protocols involving this compound are highly dependent on the specific application, such as its use as a reactant in a synthetic pathway, its characterization by analytical techniques, or its evaluation in a biological assay.

A typical experimental workflow for the synthesis and characterization of a derivative using this compound would include:

  • Reaction Setup: Detailing the reaction vessel, inert atmosphere conditions (e.g., nitrogen, argon), and the order and method of reagent addition.

  • Stoichiometry: Precise measurement of this compound, other reactants, catalysts, and solvents.

  • Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction progress.

  • Work-up and Purification: Procedures for quenching the reaction, extraction, and purification of the desired product, often employing column chromatography.

  • Structural Confirmation: Analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure of the final compound.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the synthesized molecule.

Researchers should consult relevant synthetic chemistry literature for specific, validated protocols related to their target molecules.

Structural and Logical Representation

To understand the compound's reactivity and role as a synthetic building block, it is useful to visualize the logical relationship between its core structural components. The following diagram illustrates this relationship.

cluster_molecule This compound cluster_components Core Components M C12H17NO2 MW: 207.273 g/mol Morpholine Morpholine Ring M->Morpholine contains Benzyl Benzyl Group (at N4) M->Benzyl contains Methanol Methanol Group (at C3) M->Methanol contains

Caption: Logical breakdown of this compound into its constituent functional groups.

References

An In-depth Technical Guide on the Solubility of (4-Benzylmorpholin-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Benzylmorpholin-3-yl)methanol hydrochloride is a chiral organic compound recognized for its role as a key intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of chiral drug candidates.[1] Its molecular structure, featuring a morpholine ring, a benzyl group, and a hydroxymethyl group, makes it a valuable building block in medicinal chemistry. The hydrochloride salt form is noted to enhance the compound's stability, crystallinity, and handling properties, which are critical for pharmaceutical development.[1] Notably, the hydrochloride form is reported to improve aqueous solubility by approximately 30% compared to its free base, a crucial factor for parenteral formulations.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound hydrochloride is fundamental for its application in drug discovery and development.

PropertyValueSource
Molecular Formula C₁₂H₁₈ClNO₂[1]
Molecular Weight 243.73 g/mol [1]
CAS Number 101376-25-4 (for the (S)-enantiomer)[1]
Appearance White solid (inferred from patents)[2]

Solubility Profile

While specific quantitative solubility data for this compound hydrochloride in various solvents is not extensively documented in publicly available literature, a qualitative understanding can be inferred. The presence of the hydrochloride salt suggests increased polarity and a higher affinity for polar solvents compared to the free base.[3]

The following table is a template for documenting experimentally determined solubility values.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Comments
Water25Data not availableData not availableExpected to have some aqueous solubility, enhanced by the hydrochloride salt.
Ethanol25Data not availableData not availableOften used as a solvent for the salt formation, suggesting some degree of solubility.[1]
DMSO25Data not availableData not availableA common solvent for organic compounds, solubility is likely.
PBS (pH 7.4)37Data not availableData not availableCrucial for predicting behavior in physiological conditions. The pH will influence the ionization state.
Ethyl Acetate25Data not availableData not availableAlso used in the salt formation process, indicating some solubility.[1]

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Materials
  • This compound hydrochloride (of known purity)

  • Selected solvents (e.g., deionized water, ethanol, phosphate-buffered saline)

  • Calibrated analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions: Add an excess amount of this compound hydrochloride to a known volume of the desired solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution to a suitable concentration and analyze it using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility in mg/mL and mol/L based on the measured concentration and the dilution factor.

The following diagram illustrates a typical workflow for this experimental protocol.

G A 1. Add excess compound to solvent B 2. Equilibrate at constant temperature (e.g., 24-48 hours) A->B C 3. Centrifuge to separate solid and liquid phases B->C D 4. Filter the supernatant C->D E 5. Dilute the filtrate D->E F 6. Quantify concentration via HPLC E->F G 7. Calculate solubility F->G

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

The solubility of this compound hydrochloride can be influenced by several factors, which are important considerations in its handling and formulation.

pH

For hydrochloride salts of organic bases, pH is a critical determinant of solubility.[4] At low pH, the common ion effect from the excess chloride ions can decrease the solubility of the salt.[4] Conversely, as the pH increases towards the pKa of the morpholine nitrogen, the equilibrium will shift towards the less soluble free base form.

The logical relationship between pH and the ionization state of the molecule is depicted below.

G cluster_low_ph Low pH cluster_high_ph High pH A Protonated form (salt) Higher Solubility B Deprotonated form (free base) Lower Solubility A->B Increase pH B->A Decrease pH

Caption: Influence of pH on the Ionization State and Solubility.

Temperature

The effect of temperature on solubility is compound-specific and should be determined experimentally. For many solids, solubility increases with temperature, but this is not a universal rule.

Crystalline Form

Different crystalline forms (polymorphs) of a compound can exhibit different solubility profiles.[2][5] It is important to characterize the solid form being used in solubility studies.

Conclusion

This compound hydrochloride is a valuable synthetic intermediate with physicochemical properties that are enhanced by its salt form. While specific quantitative solubility data is sparse in the public domain, this guide outlines the key characteristics of the compound and provides a robust framework for its experimental determination. A thorough understanding and experimental validation of its solubility in various solvents and conditions are essential for its effective use in research and pharmaceutical development.

References

The Pivotal Role of (4-Benzylmorpholin-3-yl)methanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Benzylmorpholin-3-yl)methanol is a chiral morpholine derivative that has emerged as a crucial building block in medicinal chemistry. Its rigid, yet versatile structure, combined with the advantageous pharmacokinetic properties conferred by the morpholine scaffold, has made it a valuable starting point for the synthesis of a diverse range of biologically active molecules. The morpholine ring is recognized as a "privileged scaffold" in drug discovery, known for enhancing aqueous solubility and metabolic stability of drug candidates. This technical guide provides an in-depth analysis of the synthesis, applications, and biological significance of this compound and its derivatives, with a focus on its application in the development of novel therapeutics targeting the central nervous system (CNS) and cancer.

Synthesis of the Core Scaffold

The synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol is a critical first step in the development of more complex drug candidates. The most common and efficient method involves the N-alkylation of a chiral morpholin-3-yl)methanol precursor.

General Synthetic Pathway

A widely adopted synthetic route is the reaction of (S)-morpholin-3-yl)methanol with benzyl bromide in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This reaction proceeds via an SN2 mechanism to yield the desired product. The free base can then be converted to its hydrochloride salt to improve its stability and handling properties.

G cluster_synthesis Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol start (S)-Morpholin-3-yl)methanol reagents Benzyl Bromide, DIPEA Acetonitrile, Room Temp, 2h product (S)-(4-Benzylmorpholin-3-yl)methanol start->product N-Alkylation salt_formation HCl in Ethanol/Ethyl Acetate final_product (S)-(4-Benzylmorpholin-3-yl)methanol HCl product->final_product Salt Formation

Synthetic pathway for (S)-(4-Benzylmorpholin-3-yl)methanol.
Detailed Experimental Protocol: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

Materials:

  • (S)-Morpholin-3-yl)methanol

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous potassium hydroxide

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (solution in ethanol or ethyl acetate)

Procedure:

  • To a solution of (S)-Morpholin-3-yl)methanol in anhydrous acetonitrile, add N,N-diisopropylethylamine (DIPEA).

  • To this mixture, add benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-(4-Benzylmorpholin-3-yl)methanol as the free base.

  • For the hydrochloride salt, dissolve the free base in a minimal amount of ethanol or ethyl acetate and add a solution of hydrochloric acid in the same solvent.

  • The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Drug Discovery: Case Studies

The this compound scaffold has been instrumental in the development of several classes of therapeutic agents. Below are two case studies highlighting its utility.

Case Study 1: Reboxetine - A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is a well-established antidepressant that functions as a selective norepinephrine reuptake inhibitor (NRI). The (S,S)-enantiomer of reboxetine is the more potent of the two. The synthesis of Reboxetine utilizes a chiral morpholine precursor, demonstrating the importance of the this compound framework in accessing this class of drugs.

Quantitative Data: Reboxetine

CompoundTargetBinding Affinity (IC50, nM)Selectivity (vs. NET)
(S,S)-ReboxetineNorepinephrine Transporter (NET)8.5-
Serotonin Transporter (SERT)6900~812-fold
Dopamine Transporter (DAT)89000~10,470-fold

Experimental Protocol: Norepinephrine Transporter (NET) Binding Assay (Synaptosome Uptake Assay)

This protocol outlines a general method for assessing the inhibitory activity of compounds like Reboxetine on the norepinephrine transporter.

Materials:

  • Rat hippocampal or striatal tissue

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer (KRH buffer)

  • [3H]-Norepinephrine (radioligand)

  • Test compounds (e.g., Reboxetine) at various concentrations

  • Desipramine (for defining non-specific uptake)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in KRH buffer.

  • Uptake Assay: Pre-incubate aliquots of the synaptosomal preparation with either vehicle, test compound, or desipramine (to determine non-specific uptake) for 15 minutes at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of [3H]-Norepinephrine.

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of desipramine) from the total uptake. Determine the IC50 value of the test compound by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Case Study 2: Tachykinin Receptor Antagonists

The tachykinin receptors (NK1, NK2, and NK3) are G-protein coupled receptors involved in a variety of physiological processes, including pain, inflammation, and mood. The development of antagonists for these receptors has been an active area of research for the treatment of conditions such as chemotherapy-induced nausea and vomiting, depression, and asthma. Studies have shown that morpholine analogues can act as potent tachykinin receptor antagonists, with the stereochemistry of the morpholine ring being crucial for high-affinity binding. Specifically, derivatives with the (S,R) configuration have demonstrated high binding affinities for NK1, NK2, and NK3 receptors.

Tachykinin Receptor Signaling Pathway

Tachykinin receptors, upon binding their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), activate Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

G cluster_pathway Tachykinin Receptor Signaling Tachykinin Tachykinin (e.g., Substance P) NK_Receptor Tachykinin Receptor (NK1, NK2, NK3) Tachykinin->NK_Receptor G_protein Gq/11 NK_Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Simplified Tachykinin Receptor Signaling Pathway.
Case Study 3: PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive target for cancer therapy. The morpholine moiety is a key structural feature in several potent PI3K inhibitors, where it is thought to form crucial hydrogen bonds with the hinge region of the kinase domain. While not always directly derived from this compound, the successful incorporation of the morpholine scaffold in PI3K inhibitors underscores its importance in kinase-targeted drug design.

Quantitative Data: Selected Morpholine-Containing PI3K Inhibitors

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
ZSTK4745.0-3.9-
Compound 17p31.8>100015.4>1000

PI3K Signaling Pathway

The PI3K pathway is typically activated by receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for the p85 regulatory subunit of PI3K. This recruits the p110 catalytic subunit to the plasma membrane, where it phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT, which in turn promotes cell survival and proliferation.

G cluster_pathway PI3K Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Cell_Response Cell Growth, Proliferation, Survival Downstream->Cell_Response

Simplified PI3K Signaling Pathway.

Logical Workflow for Drug Discovery

The utility of this compound as a starting material can be integrated into a standard drug discovery workflow. This workflow begins with the synthesis of the core scaffold, followed by diversification and screening to identify lead compounds, and subsequent optimization to yield clinical candidates.

G cluster_workflow Drug Discovery Workflow Scaffold_Synthesis Scaffold Synthesis (this compound) Library_Synthesis Library Synthesis & Diversification Scaffold_Synthesis->Library_Synthesis Screening High-Throughput Screening (HTS) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Identification->Library_Synthesis Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Hits Preclinical Preclinical Development Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

A logical workflow for drug discovery using the this compound scaffold.

This compound is a high-value chiral intermediate that serves as a versatile platform for the synthesis of a wide array of biologically active molecules. Its inherent structural features, coupled with the favorable pharmacokinetic properties of the morpholine ring, have cemented its role in the development of drugs targeting a range of diseases, from depression to cancer. The case studies of Reboxetine, tachykinin receptor antagonists, and PI3K inhibitors clearly demonstrate the broad applicability and significance of this scaffold in modern drug discovery. Future efforts in medicinal chemistry will likely continue to leverage the unique attributes of this compound to design and synthesize the next generation of innovative therapeutics.

(4-Benzylmorpholin-3-yl)methanol: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-Benzylmorpholin-3-yl)methanol is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of complex bioactive molecules. Its rigid morpholine scaffold and defined stereochemistry make it an attractive starting material for the development of novel therapeutics, particularly in the area of neurokinin-1 (NK1) receptor antagonists. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound exists as a racemic mixture and as individual (R) and (S) enantiomers. The hydrochloride salt of the chiral isomers is also commonly used to improve stability and solubility.

Property(S)-(4-Benzylmorpholin-3-yl)methanol(S)-(4-Benzylmorpholin-3-yl)methanol HClRacemic this compound
Molecular Formula C₁₂H₁₇NO₂C₁₂H₁₈ClNO₂C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol [1]243.73 g/mol [2]207.27 g/mol [1]
CAS Number 101376-25-4916483-67-5110167-20-9[1]
Appearance Not SpecifiedNot SpecifiedNot Specified
Storage Not SpecifiedNot Specified2-8 °C[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the choice of starting material dictating the stereochemical outcome. Enantiomerically pure forms are typically prepared from chiral precursors such as L-serine or D-serine, while racemic versions can be synthesized from achiral starting materials like serinol.

Enantioselective Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

A common method for the synthesis of the (S)-enantiomer involves the N-benzylation of (S)-morpholin-3-yl)methanol, which can be derived from the natural amino acid L-serine.

Step 1: Synthesis of (S)-Morpholin-3-ylmethanol from L-Serine (Proposed Route)

While a direct, detailed protocol was not found in the immediate search results, a plausible synthetic route can be inferred from the synthesis of related morpholine derivatives. This would typically involve the reduction of the carboxylic acid functionality of L-serine to a primary alcohol, followed by intramolecular cyclization to form the morpholine ring. A patent for the synthesis of (S)-3-morpholinyl carboxylic acid from L-serine suggests a viable pathway involving protection, cyclization, and reduction steps.

Step 2: N-Benzylation of (S)-Morpholin-3-ylmethanol

This step involves the alkylation of the secondary amine of the morpholine ring with benzyl bromide.

Experimental Protocol:

  • Reagents:

    • (S)-Morpholin-3-ylmethanol

    • Benzyl bromide

    • N,N-Diisopropylethylamine (DIPEA)

    • Acetonitrile (solvent)

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate

    • Saturated aqueous potassium hydroxide

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of (S)-morpholin-3-ylmethanol in acetonitrile, add N,N-diisopropylethylamine (DIPEA) as a base.

    • Add benzyl bromide to the mixture.

    • Stir the reaction at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-(4-benzylmorpholin-3-yl)methanol.

  • Yield: 89%[2]

  • Characterization: Mass spectrometry: [M+H]⁺ at m/z 208.[2]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product L-Serine L-Serine S-Morpholin-3-ylmethanol S-Morpholin-3-ylmethanol L-Serine->S-Morpholin-3-ylmethanol Multi-step synthesis (reduction, cyclization) S-4-Benzylmorpholin-3-yl-methanol S-4-Benzylmorpholin-3-yl-methanol S-Morpholin-3-ylmethanol->S-4-Benzylmorpholin-3-yl-methanol Benzyl bromide, DIPEA Acetonitrile, RT, 2h Yield: 89%

Caption: Synthetic pathway from L-serine to (S)-(4-Benzylmorpholin-3-yl)methanol.

Enantioselective Synthesis of (R)-(4-Benzylmorpholin-3-yl)methanol

The (R)-enantiomer can be synthesized following a similar pathway, starting from the unnatural amino acid D-serine. The experimental protocols would be analogous to those for the (S)-enantiomer.

Racemic Synthesis of this compound

The racemic mixture can be prepared from an achiral starting material such as 3-amino-1,2-propanediol (serinol). The synthesis would involve the N-benzylation of serinol followed by a cyclization step to form the morpholine ring.

Chemical Reactions and Applications

This compound is a versatile intermediate that can undergo various chemical transformations, making it a key component in the synthesis of more complex molecules, particularly pharmaceutical agents.

Functional Group Transformations

The primary alcohol and the benzyl group are the main sites for further chemical modifications.

ReactionReagents and ConditionsProductYieldReference
Chlorination Thionyl chloride, Dichloromethane, Room Temperature, 15h(S)-4-Benzyl-3-(chloromethyl)morpholineQuantitative[2]
Fluorination Diethylaminosulfur trifluoride (DAST), Dichloromethane, 0-20°C, 3h(S)-4-Benzyl-3-(fluoromethyl)morpholine70%[2]
Hydrogenolysis Palladium on carbon (Pd/C), Hydrogen gas (H₂), Room Temperature(S)-Morpholin-3-ylmethanolNot specified[2]

G Start (S)-(4-Benzylmorpholin-3-yl)methanol Chloro (S)-4-Benzyl-3-(chloromethyl)morpholine Start->Chloro SOCl₂, DCM, RT, 15h Yield: Quantitative Debenzyl (S)-Morpholin-3-ylmethanol Start->Debenzyl H₂, Pd/C, RT Fluoro (S)-4-Benzyl-3-(fluoromethyl)morpholine Chloro->Fluoro DAST, DCM, 0-20°C, 3h Yield: 70%

Caption: Key chemical transformations of the chiral building block.

Application in the Synthesis of NK1 Receptor Antagonists

The morpholine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are key intermediates in the synthesis of neurokinin-1 (NK1) receptor antagonists. These antagonists have shown therapeutic potential in treating chemotherapy-induced nausea and vomiting, as well as other conditions such as depression and anxiety. A prominent example is the drug Aprepitant. While a direct synthetic step from this compound to Aprepitant is not explicitly detailed, the core morpholine structure is a fundamental component.

G BuildingBlock This compound (Chiral Building Block) Intermediate Functionalized Morpholine Intermediate BuildingBlock->Intermediate Multi-step Functionalization Drug NK1 Receptor Antagonist (e.g., Aprepitant) Intermediate->Drug Coupling with other pharmacophores

Caption: Role as a building block for NK1 receptor antagonists.

Signaling Pathway of NK1 Receptor Antagonists

Neurokinin-1 (NK1) receptors are G-protein coupled receptors (GPCRs) that are activated by the neuropeptide Substance P. The binding of Substance P to the NK1 receptor initiates a signaling cascade that is implicated in various physiological processes, including emesis, pain transmission, and inflammation. NK1 receptor antagonists, synthesized using chiral building blocks like this compound, competitively block the binding of Substance P, thereby inhibiting these downstream signaling events.

G cluster_ligand Ligands cluster_receptor Receptor cluster_downstream Downstream Signaling SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds & Activates Antagonist NK1 Receptor Antagonist Antagonist->NK1R Binds & Blocks GProtein G-Protein Activation NK1R->GProtein Activates Effector Effector Enzymes (e.g., PLC) GProtein->Effector SecondMessenger Second Messengers (e.g., IP₃, DAG) Effector->SecondMessenger Response Cellular Response (Emesis, Pain) SecondMessenger->Response

Caption: Simplified NK1 receptor signaling and the inhibitory action of antagonists.

Spectroscopic Data

  • ¹H NMR: Aromatic protons of the benzyl group typically appear in the range of δ 7.2-7.4 ppm. Protons on the morpholine ring are expected between δ 3.4-3.9 ppm, and the benzylic methylene protons around δ 2.6-2.7 ppm.[2]

  • ¹³C NMR: Data for specific shifts are not available.

  • IR Spectroscopy: Expected characteristic peaks include an O-H stretch around 3300 cm⁻¹, a C-O stretch around 1100 cm⁻¹, and vibrations corresponding to the morpholine ring.[3]

  • Mass Spectrometry: Electrospray ionization (ESI) is a suitable method for confirming the molecular weight. For the free base, the [M+H]⁺ ion is expected at m/z 208.[2]

Conclusion

This compound is a cornerstone chiral building block for the asymmetric synthesis of complex heterocyclic compounds. Its utility is particularly pronounced in the development of NK1 receptor antagonists, highlighting its importance in modern drug discovery. The synthetic routes, primarily originating from chiral amino acids, allow for the preparation of enantiomerically pure forms, which are crucial for achieving desired pharmacological activity and minimizing off-target effects. The detailed experimental protocols and understanding of its chemical reactivity provided in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this important chiral intermediate.

References

The Morpholine Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Therapeutic Applications of Morpholine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, improved aqueous solubility, and the ability to form crucial hydrogen bonds with biological targets, make it a versatile building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse therapeutic applications of morpholine derivatives, with a focus on oncology, neurodegenerative diseases, infectious diseases, and cardiovascular and inflammatory conditions. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative biological data, and visual representations of key signaling pathways.

Therapeutic Applications in Oncology

Morpholine derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and survival. A primary focus has been the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.

Mechanism of Action: PI3K/mTOR Inhibition

The PI3K/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Morpholine-containing compounds, such as the well-known inhibitor LY294002 and the approved drug Gefitinib (Iressa®), have been shown to effectively target components of this pathway. The morpholine oxygen can act as a hydrogen bond acceptor, contributing to the high-affinity binding of these inhibitors to the ATP-binding pocket of PI3K and mTOR kinases.

Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition by morpholine derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylates TSC TSC1/TSC2 AKT->TSC Inhibits Survival Cell Survival AKT->Survival Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation Inhibition of inhibitor Morpholine_PI3K Morpholine Derivatives (e.g., LY294002) Morpholine_PI3K->PI3K Morpholine_mTOR Morpholine Derivatives (Dual Inhibitors) Morpholine_mTOR->mTORC1

Figure 1: PI3K/Akt/mTOR Signaling Pathway.

Other Oncological Targets

Beyond PI3K/mTOR, morpholine derivatives have been developed to target other critical players in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected morpholine derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeTargetCancer Cell LineIC₅₀ (µM)Reference
Quinazoline AK-3Not SpecifiedA549 (Lung)10.38 ± 0.27[1]
MCF-7 (Breast)6.44 ± 0.29[1]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[1]
AK-10Not SpecifiedA549 (Lung)8.55 ± 0.67[1]
MCF-7 (Breast)3.15 ± 0.23[1]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[1]
Benzimidazole-Oxadiazole Compound 5hVEGFR-2HT-29 (Colon)0.049 ± 0.002
Compound 5jVEGFR-2HT-29 (Colon)0.098 ± 0.011
Compound 5cVEGFR-2HT-29 (Colon)0.915 ± 0.027
Tetrahydroquinoline Compound 10emTORA549 (Lung)0.033 ± 0.003
Compound 10hmTORMCF-7 (Breast)0.087 ± 0.007
Compound 10dmTORA549 (Lung)0.062 ± 0.01
MCF-7 (Breast)0.58 ± 0.11
MDA-MB-231 (Breast)1.003 ± 0.008
Thieno[3,2-d]pyrimidine Compound 9PI3KH460 (Lung)0.003[2]
HT-29 (Colon)0.42[2]
MDA-MB-231 (Breast)0.74[2]
Spirooxindole-Triazole Compound 3Not SpecifiedA549 (Lung)1.87-4.36[2]

Applications in Neurodegenerative Diseases

The ability of morpholine derivatives to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders.[3] In neurodegenerative diseases like Alzheimer's and Parkinson's, these compounds have been designed to modulate the activity of key enzymes involved in disease progression.

Mechanism of Action: Enzyme Inhibition

Morpholine-based compounds have been developed as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[3] Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease, while MAO-B inhibition can increase dopamine levels and reduce oxidative stress in the brain, offering a therapeutic strategy for Parkinson's disease.

The following diagram illustrates the dual inhibition of AChE and MAO-B by morpholine derivatives in the context of Alzheimer's disease.

Neuro_Pathway ACh Acetylcholine AChE AChE ACh->AChE Cognition Improved Cognition ACh->Cognition Enhances Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down MAOB MAO-B Dopamine Dopamine Dopamine->MAOB OxidativeStress Oxidative Stress & Neurodegeneration MAOB->OxidativeStress Contributes to Neuroprotection Neuroprotection Morpholine_Inhibitor Morpholine-based Dual Inhibitor Morpholine_Inhibitor->AChE Inhibits Morpholine_Inhibitor->MAOB Inhibits Morpholine_Inhibitor->Neuroprotection

Figure 2: Dual Inhibition of AChE and MAO-B.

Quantitative Data: Neuroprotective Activity

The following table presents the inhibitory activity of selected morpholine derivatives against enzymes relevant to neurodegenerative diseases.

Compound ClassSpecific DerivativeTargetIC₅₀ (µM)Reference
Chalcone Morpholine-based chalconeMAO-Bas low as 0.030[4]
AChE6.1[4]
Fluorinated Chalcone Compound 48dAChE24-54[4]
Quinoline Compound 11gAChE1.94 ± 0.13[5]
BChE28.37 ± 1.85[5]
Compound 11f (antioxidant activity)ABTS radical9.07 ± 1.34[5]
Compound 11l (antioxidant activity)ABTS radical6.05 ± 1.17[5]

Applications in Infectious Diseases

The morpholine scaffold is a key component of several antimicrobial agents, including the antibiotic Linezolid and various antifungal compounds.

Antibacterial Activity

Linezolid (Zyvox®) is an oxazolidinone antibiotic containing a morpholine ring that is crucial for its activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The morpholine moiety contributes to the drug's pharmacokinetic profile and helps position the molecule for binding to the bacterial ribosome, thereby inhibiting protein synthesis.

Antifungal Activity

Morpholine derivatives, such as Fenpropimorph and Amorolfine, are effective antifungal agents used in agriculture and medicine. Their mechanism of action involves the inhibition of two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.

The diagram below outlines the ergosterol biosynthesis pathway and the sites of inhibition by morpholine antifungals.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Intermediate1 Ignosterol Lanosterol->Intermediate1 ... Reductase Sterol Δ¹⁴-reductase Intermediate1->Reductase Intermediate2 Fecosterol Isomerase Sterol Δ⁸-Δ⁷-isomerase Intermediate2->Isomerase Ergosterol Ergosterol Reductase->Intermediate2 Isomerase->Ergosterol Morpholine_Antifungals Morpholine Antifungals (e.g., Fenpropimorph) Morpholine_Antifungals->Reductase Inhibit Morpholine_Antifungals->Isomerase Inhibit

Figure 3: Ergosterol Biosynthesis Pathway Inhibition.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of various morpholine derivatives.

Compound ClassSpecific DerivativeOrganismMIC (µg/mL)Reference
Thiazine Compound 24V. cholerae6.25[6]
P. aeruginosa6.25[6]
Schiff Base 4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholineS. aureus25[7]
S. epidermidis19[7]
B. cereus21[7]
M. luteus16[7]
E. coli29[7]
C. albicans20[7]
A. niger40[7]
Ruthenium Complex Ru(ii)-3S. aureus0.78[8]
Imidazolone Compound 10S. aureus (MRSA)0.03125-0.25 (mM)[9]
Compound 15S. aureus (MRSA)0.03125-0.25 (mM)[9]
Quinoline Compound 1ae (Antiviral)Influenza A Virus (IAV)1.87 ± 0.58[10]
Compound 1g (Antiviral)Respiratory Syncytial Virus (RSV)3.70 ± 0.43[10]

Other Therapeutic Applications

The versatility of the morpholine scaffold extends to other therapeutic areas, including anti-inflammatory, cardiovascular, and metabolic diseases.

  • Anti-inflammatory: Morpholine derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[11]

  • Cardiovascular: Certain morpholine-containing compounds have been investigated for their potential in treating cardiovascular diseases by acting as, for example, squalene synthase inhibitors, which can lead to a reduction in cholesterol levels.[12]

  • Antihyperlipidemic: Some morpholine derivatives have demonstrated the ability to lower triglyceride, total cholesterol, and LDL levels in preclinical models.[12]

Pharmacokinetic Profile of Marketed Morpholine-Containing Drugs

The inclusion of a morpholine ring often favorably modulates the pharmacokinetic properties of a drug molecule. The following table provides a summary of key pharmacokinetic parameters for some approved drugs containing a morpholine moiety.

DrugTherapeutic ClassBioavailability (%)Protein Binding (%)Elimination Half-life (h)Metabolism
Aprepitant Antiemetic~60-65>959-13Primarily CYP3A4
Moclobemide Antidepressant55-95 (increases with repeated dosing)501-4Hepatic (CYP2C19, CYP2D6, CYP1A2)[3][13]
Reboxetine Antidepressant~60~97~13Primarily CYP3A4
Linezolid Antibiotic~100~314.5-5.5Oxidation of the morpholine ring
Gefitinib Anticancer~60~90~48Primarily CYP3A4

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of morpholine derivatives.

Synthesis of a Representative Morpholine Derivative: 4-(4-Aminophenyl)morpholin-3-one

This intermediate is crucial for the synthesis of the anticoagulant drug Rivaroxaban.

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one A mixture of 2-(2-chloroethoxy)acetyl chloride and 4-nitroaniline in a suitable solvent like toluene is reacted to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. This intermediate is then cyclized by heating with a base such as potassium carbonate in a solvent like acetonitrile to yield 4-(4-nitrophenyl)morpholin-3-one.[14]

Step 2: Reduction to 4-(4-Aminophenyl)morpholin-3-one The 4-(4-nitrophenyl)morpholin-3-one is dissolved in a solvent such as ethanol or aqueous acetic acid.[1][14] A catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation with hydrogen gas under pressure (e.g., 1-5 bar) at an elevated temperature (e.g., 60-90°C) until the reaction is complete.[1][14][15] After filtration of the catalyst, the product is isolated by crystallization.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the morpholine derivative for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a desired time.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark at room temperature for 15 minutes.

  • Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

The following diagram illustrates a typical workflow for in vitro evaluation of anticancer morpholine derivatives.

Experimental_Workflow Start Start: Morpholine Derivative MTT MTT Assay (Cell Viability) Start->MTT IC50 Determine IC₅₀ MTT->IC50 Apoptosis Annexin V/PI Assay (Apoptosis) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/mTOR pathway proteins) Apoptosis->Mechanism CellCycle->Mechanism End Lead Candidate Mechanism->End

Figure 4: In Vitro Anticancer Evaluation Workflow.

Conclusion

The morpholine ring has proven to be an invaluable scaffold in the development of a wide array of therapeutic agents. Its favorable physicochemical and pharmacokinetic properties have enabled the design of potent and selective molecules targeting a diverse range of biological pathways implicated in cancer, neurodegenerative disorders, and infectious diseases. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of morpholine derivatives will undoubtedly lead to the discovery of new and improved medicines for a multitude of human diseases. This guide serves as a foundational resource for scientists dedicated to advancing this promising area of drug discovery.

References

An In-Depth Technical Guide to the Stereochemistry of (4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzylmorpholin-3-yl)methanol is a chiral molecule of significant interest in medicinal chemistry, primarily serving as a key building block in the synthesis of various pharmaceutical agents. Its stereochemistry plays a pivotal role in its biological activity, with the individual enantiomers often exhibiting distinct pharmacological profiles. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, chiral resolution, and the differential biological activities of its enantiomers. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers in the synthesis, separation, and characterization of the stereoisomers of this important morpholine derivative.

Introduction to the Stereochemistry of this compound

This compound possesses a single stereocenter at the C3 position of the morpholine ring, giving rise to two enantiomers: (S)-(+)-(4-Benzylmorpholin-3-yl)methanol and (R)-(-)-(4-Benzylmorpholin-3-yl)methanol. The spatial arrangement of the hydroxymethyl group at this chiral center is critical in determining the molecule's interaction with biological targets. In the context of drug development, it is often the case that one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the ability to selectively synthesize or separate these enantiomers is of paramount importance.

The (S)-enantiomer of this compound is a particularly valuable intermediate in the synthesis of chiral drug candidates targeting neurological and metabolic disorders. Preliminary studies suggest that this enantiomer may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, highlighting its potential for the development of novel therapeutics.

Synthesis of this compound Stereoisomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Synthesis of Racemic this compound

The racemic mixture of this compound can be prepared via a straightforward N-benzylation of racemic 3-(hydroxymethyl)morpholine.

Experimental Protocol: Synthesis of Racemic this compound

  • Materials:

    • Racemic 3-(hydroxymethyl)morpholine

    • Benzyl bromide

    • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

    • Acetonitrile (or another suitable polar aprotic solvent)

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous potassium hydroxide solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of racemic 3-(hydroxymethyl)morpholine in acetonitrile, add N,N-diisopropylethylamine (1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl bromide (1.1 equivalents) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous potassium hydroxide solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude racemic this compound.

    • The crude product can be purified by silica gel column chromatography if necessary.

Enantioselective Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

The enantiomerically pure (S)-enantiomer can be synthesized from the commercially available (S)-morpholin-3-ylmethanol.

Experimental Protocol: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol [1]

  • Materials:

    • (S)-Morpholin-3-ylmethanol

    • Benzyl bromide

    • N-ethyl-N,N-diisopropylamine (DIPEA)

    • Acetonitrile

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate

    • Potassium hydroxide solution

    • Sodium sulfate

  • Procedure:

    • (S)-Morpholin-3-ylmethanol is reacted with benzyl bromide in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) as a base in acetonitrile.[1]

    • The reaction is carried out at room temperature (~20°C) for 2 hours.[1]

    • The reaction mixture is concentrated under reduced pressure.[1]

    • The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate and potassium hydroxide solutions.[1]

    • The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the product.[1]

    • This method has been reported to yield the product in 89% yield, with mass spectrometry showing an [M+H]+ ion at m/z 208.[1]

Chiral Resolution of Racemic this compound

A common and effective method for separating the enantiomers of a racemic amine is through the formation of diastereomeric salts using a chiral resolving agent. (+)-Dibenzoyl-D-tartaric acid is a suitable resolving agent for this purpose. The two diastereomeric salts formed will have different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution of Racemic this compound

  • Materials:

    • Racemic this compound

    • (+)-Dibenzoyl-D-tartaric acid

    • Methanol (or another suitable solvent system for crystallization)

    • Dichloromethane

    • 2N Sodium hydroxide solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Diastereomeric Salt Formation: Dissolve the racemic this compound in a suitable solvent such as methanol. In a separate flask, dissolve an equimolar amount of (+)-Dibenzoyl-D-tartaric acid in the same solvent, heating gently if necessary.

    • Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

    • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a mixture of dichloromethane and 2N sodium hydroxide solution. Stir vigorously until all the solid has dissolved.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.

    • The enantiomeric purity of the product should be determined by chiral HPLC analysis or by measuring its specific optical rotation.

    • The other enantiomer can be recovered from the mother liquor by a similar process using (-)-Dibenzoyl-L-tartaric acid or by basification and extraction.

Quantitative Stereochemical Data

The stereochemistry of the enantiomers of this compound is characterized by their specific optical rotation. While specific experimentally determined values for the pure enantiomers are not widely reported in publicly available literature, it is expected that the (S)-enantiomer will be dextrorotatory (+) and the (R)-enantiomer will be levorotatory (-), or vice versa. The magnitude of the specific rotation is a key indicator of enantiomeric purity.

Table 1: Physicochemical Properties of this compound Enantiomers

Property(S)-(+)-(4-Benzylmorpholin-3-yl)methanol(R)-(-)-(4-Benzylmorpholin-3-yl)methanol
Molecular Formula C₁₂H₁₇NO₂C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol 207.27 g/mol
Specific Rotation Data not availableData not available
Biological Activity Potentially active at dopamine and serotonin receptorsLikely exhibits different potency or activity

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is an essential technique for the separation and quantification of the enantiomers of this compound. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds.

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve the best resolution. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

  • Procedure:

    • Prepare a standard solution of the racemic this compound in the mobile phase.

    • Inject the standard solution onto the chiral HPLC column.

    • Elute the enantiomers under isocratic conditions.

    • Record the chromatogram and determine the retention times for each enantiomer.

    • The enantiomeric excess (ee) of an enriched sample can be calculated from the peak areas of the two enantiomers.

Differential Biological Activity of Enantiomers

The stereochemistry of this compound is crucial for its biological activity, as the two enantiomers can interact differently with chiral biological macromolecules such as receptors and enzymes. The (S)-enantiomer has been identified as a valuable building block for compounds targeting the central nervous system, with potential activity at dopamine and serotonin receptors.

For instance, in the broader class of morpholine-based compounds, the stereochemistry is known to be a key determinant of activity at dopamine receptors. It is plausible that the (S)- and (R)-enantiomers of this compound would display differential binding affinities and functional activities at dopamine D2 and serotonin 5-HT1A receptors, which are important targets for antipsychotic and antidepressant drugs.

Visualizations

Stereoisomers of this compound

stereoisomers cluster_S (S)-(+)-(4-Benzylmorpholin-3-yl)methanol cluster_R (R)-(-)-(4-Benzylmorpholin-3-yl)methanol S_img S_img R_img R_img S_img->R_img Enantiomers

Figure 1. The two enantiomers of this compound.
Experimental Workflow for Synthesis and Chiral Resolution

workflow start Start racemic_synthesis Synthesis of Racemic This compound start->racemic_synthesis resolution Chiral Resolution with (+)-Dibenzoyl-D-tartaric Acid racemic_synthesis->resolution diastereomeric_salts Formation of Diastereomeric Salts resolution->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization salt_isolation Isolation of Less Soluble Diastereomeric Salt crystallization->salt_isolation mother_liquor Mother Liquor containing More Soluble Diastereomeric Salt crystallization->mother_liquor Separation liberation_S Liberation of (S)-Enantiomer (e.g., with base) salt_isolation->liberation_S pure_S (S)-(+)-(4-Benzylmorpholin-3-yl)methanol liberation_S->pure_S hplc Chiral HPLC Analysis pure_S->hplc liberation_R Liberation of (R)-Enantiomer mother_liquor->liberation_R pure_R (R)-(-)-(4-Benzylmorpholin-3-yl)methanol liberation_R->pure_R pure_R->hplc end End hplc->end

Figure 2. General workflow for the synthesis and chiral resolution.

Conclusion

The stereochemistry of this compound is a critical consideration for its application in drug discovery and development. The ability to synthesize and separate the individual enantiomers allows for a more precise understanding of their respective pharmacological activities and the development of more targeted and effective therapeutics. This guide has provided a detailed overview of the synthesis, resolution, and characterization of the stereoisomers of this compound. While some quantitative data, such as specific rotation and comparative biological activities, are not extensively documented in publicly accessible sources, the provided protocols and workflows offer a solid foundation for researchers working with this important chiral building block. Further investigation into the differential pharmacology of the (S) and (R) enantiomers is warranted to fully elucidate their therapeutic potential.

References

safety and handling of (4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of (4-Benzylmorpholin-3-yl)methanol

Chemical Identification and Physical Properties

This compound is a chiral organic compound often utilized as a key intermediate in the synthesis of pharmaceutical compounds.[1] Its hydrochloride salt is noted for enhanced stability and solubility.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₇NO₂[2]
Molecular Weight 207.27 g/mol [2]
CAS Number 110167-20-9[2]
Appearance Not specified (likely an oil or solid)-
Storage Temperature 2-8 °C[2]

Hazard Identification and GHS Classification (Inferred)

Due to the absence of specific data for this compound, the following Globally Harmonized System (GHS) classification has been inferred based on the hazardous properties of its core structure, morpholine. Morpholine is classified as a flammable, corrosive, and acutely toxic substance.

Table 2: Inferred GHS Hazard Classification

Hazard ClassHazard CategorySignal WordHazard Statement
Flammable LiquidsCategory 3WarningH226: Flammable liquid and vapor
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationCategory 1DangerH318: Causes serious eye damage

Toxicological Profile (Based on Analogs)

Direct toxicological studies on this compound are not publicly available. The data presented below for its structural analogs, morpholine and benzyl alcohol, should be used to infer potential toxicological effects.

Table 3: Toxicological Data of Structural Analogs

AnalogTestSpeciesRouteValueReference(s)
Morpholine LD₅₀RatOral1.05 g/kg[3]
LD₅₀RabbitDermal0.5 mL/kg[3]
LC₅₀RatInhalation> 8000 ppm (8 h)[2]
Benzyl Alcohol LD₅₀RatOral1.23 g/kg[4]
LD₅₀RabbitDermal2.0 g/kg[4]

Experimental Protocols

Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

The following is a representative experimental protocol for the synthesis of the (S)-enantiomer of this compound.[5]

Reagents and Solvents:

  • (S)-Morpholin-3-ylmethanol

  • Benzyl bromide

  • N-ethyl-N,N-diisopropylamine (DIPEA)

  • Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Potassium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve (S)-Morpholin-3-ylmethanol in acetonitrile.

  • Add N-ethyl-N,N-diisopropylamine (DIPEA) to the solution to act as a base.

  • Introduce benzyl bromide to the reaction mixture.

  • Stir the mixture at room temperature for approximately 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and a potassium hydroxide solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate to obtain the product, (S)-(4-Benzylmorpholin-3-yl)methanol.

Expected Yield: 89%[5] Characterization: Mass spectrometry should confirm the product with an [M+H]⁺ ion at m/z 208.[5]

Safety and Handling Procedures

Given the inferred hazards, stringent safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)
EquipmentSpecification
Eye and Face Protection Chemical safety goggles and a face shield are mandatory.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
Respiratory Protection All handling of the compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably within a fume hood.[6] Avoid contact with skin, eyes, and clothing.[6] Keep away from heat, sparks, and open flames.[7] Use non-sparking tools and take measures to prevent static discharge.[7]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2] Store away from oxidizing agents and other incompatible materials.[2]

First-Aid Measures
ExposureProcedure
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Spill and Disposal Procedures
  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material in a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.

Visualizations

Synthesis_Workflow Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol start Start: (S)-Morpholin-3-ylmethanol in Acetonitrile add_reagents Add DIPEA and Benzyl Bromide start->add_reagents react Stir at Room Temp for 2 hours add_reagents->react workup Workup: - Concentrate - Dissolve in DCM - Wash (NaHCO₃, KOH) - Dry (Na₂SO₄) react->workup product Final Product: (S)-(4-Benzylmorpholin-3-yl)methanol workup->product

Caption: A simplified workflow for the synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol.

Hazard_Mitigation_Flowchart Hazard Mitigation Protocol start Handling this compound ppe Engineering Controls: Work in Fume Hood start->ppe admin Administrative Controls: Standard Operating Procedures start->admin personal_ppe Personal Protective Equipment: - Goggles & Face Shield - Resistant Gloves - Lab Coat start->personal_ppe exposure Potential Exposure Event personal_ppe->exposure first_aid Follow First-Aid Measures exposure->first_aid Personnel Contact spill Follow Spill Procedures exposure->spill Environmental Release

Caption: A logical flow for mitigating hazards associated with the compound.

References

Methodological & Application

Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol, a chiral morpholine derivative that serves as a valuable intermediate in medicinal chemistry and drug discovery.[1] The protocol outlined below is based on the N-alkylation of (S)-morpholin-3-yl)methanol and is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

(S)-(4-Benzylmorpholin-3-yl)methanol is a key building block in the synthesis of more complex, biologically active molecules.[2] Its structural features, including the chiral center, the morpholine ring, and the benzyl protecting group, make it a versatile precursor for a variety of pharmaceutical compounds. The hydrochloride salt form of this compound is often preferred due to its enhanced stability and handling properties.[2]

Synthetic Pathway Overview

The synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol is achieved through the N-alkylation of (S)-morpholin-3-yl)methanol with benzyl bromide. This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrobromic acid formed during the reaction. Acetonitrile is commonly used as the solvent for this transformation.

Synthesis_Workflow cluster_reactants Starting Materials & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product SM (S)-Morpholin-3-yl)methanol Reaction_Step N-Alkylation Room Temperature, 2h SM->Reaction_Step Reagent Benzyl Bromide Reagent->Reaction_Step Base DIPEA Base->Reaction_Step Solvent Acetonitrile Solvent->Reaction_Step Workup_1 Concentration Reaction_Step->Workup_1 Reaction Mixture Workup_2 Dissolution in DCM Workup_1->Workup_2 Workup_3 Aqueous Wash Workup_2->Workup_3 Workup_4 Drying & Concentration Workup_3->Workup_4 Product (S)-(4-Benzylmorpholin-3-yl)methanol Workup_4->Product Purified Product

Caption: Synthetic workflow for (S)-(4-Benzylmorpholin-3-yl)methanol.

Quantitative Data Summary

ParameterDetails
Starting Material(S)-Morpholin-3-yl)methanol
Alkylating AgentBenzyl bromide
BaseN-ethyl-N,N-diisopropylamine (DIPEA)
SolventAcetonitrile
TemperatureRoom temperature (~20°C)
Reaction Time2 hours
Yield89%
Product(S)-(4-Benzylmorpholin-3-yl)methanol
Mass Spectrometry (ESI)208 [M+H]⁺

Experimental Protocol

This protocol details the synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol.

Materials:

  • (S)-Morpholin-3-yl)methanol

  • Benzyl bromide

  • N-ethyl-N,N-diisopropylamine (DIPEA)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous potassium hydroxide (KOH)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of (S)-morpholin-3-yl)methanol in acetonitrile, add N-ethyl-N,N-diisopropylamine (DIPEA).

  • To this stirred solution, add benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature (~20°C) for 2 hours.[2]

  • After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[2]

  • Dissolve the residue in dichloromethane.[2]

  • Transfer the dichloromethane solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-(4-Benzylmorpholin-3-yl)methanol as the final product.[2] The reported yield for this procedure is 89%.[2]

Optional: Conversion to Hydrochloride Salt

For improved stability and handling, the free base can be converted to its hydrochloride salt.

  • Dissolve the purified (S)-(4-Benzylmorpholin-3-yl)methanol in a suitable solvent such as ethanol or ethyl acetate.

  • Treat the solution with hydrochloric acid.

  • The hydrochloride salt will precipitate and can be collected by filtration.

Characterization

The final product can be characterized by various analytical techniques. Mass spectrometry is a key method for confirming the molecular weight of the synthesized compound. For (S)-(4-Benzylmorpholin-3-yl)methanol, an [M+H]⁺ ion is observed at m/z 208.[2]

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • DIPEA is a corrosive base.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Enantioselective Synthesis of C2-Functionalized Morpholines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral C2-functionalized morpholines are privileged scaffolds in medicinal chemistry, appearing as key structural motifs in a wide range of pharmaceuticals, including antidepressants, antibiotics, and anticancer agents.[1] Their conformational properties and ability to modulate pharmacokinetic and pharmacodynamic profiles make them highly valuable in drug design.[2][3] However, the stereocontrolled synthesis of these complex heterocycles presents a significant challenge. This document provides detailed application notes and experimental protocols for two prominent and effective strategies for the enantioselective synthesis of C2-functionalized morpholines: organocatalysis and asymmetric hydrogenation.

I. Organocatalytic Approach via α-Chlorination of Aldehydes

This strategy relies on the organocatalytic, enantioselective α-chlorination of aldehydes to generate a chiral α-chloro aldehyde intermediate. This intermediate then undergoes a reductive amination with an appropriate amino alcohol, followed by a base-induced cyclization to yield the desired C2-functionalized morpholine.[4][5] This method offers the advantage of using readily available aldehydes and commercial organocatalysts, allowing access to either enantiomer of the final product.[5]

Logical Workflow for Organocatalytic Synthesis

Start Aldehyde Step1 Organocatalytic α-Chlorination Start->Step1 Intermediate1 α-Chloro Aldehyde Step1->Intermediate1 Step2 Reductive Amination with Amino Alcohol Intermediate1->Step2 Intermediate2 Chloro Amine Intermediate Step2->Intermediate2 Step3 Base-Induced Cyclization Intermediate2->Step3 End C2-Functionalized Morpholine Step3->End

Caption: Workflow for the organocatalytic synthesis of C2-functionalized morpholines.

Data Presentation: Organocatalytic Synthesis

The following table summarizes the yields and enantiomeric excess for the synthesis of various N-benzyl protected C2-functionalized morpholines using a three-step, one-pot organocatalytic procedure.[5]

EntryR GroupOverall Yield (%)ee (%)
1Phenyl1198
24-Fluorophenyl1396
32-Naphthyl1594
4Cyclohexyl1076
5Isopropyl885

An optimized five-step procedure has been developed to address the limitations of the one-pot approach, resulting in improved overall yields and consistently high enantioselectivities.[4]

EntryR GroupOverall Yield (%)ee (%)
1Phenyl6098
24-Fluorophenyl5596
32-Naphthyl5895
4Cyclohexyl4592
5Isopropyl3590
Experimental Protocols: Organocatalytic Synthesis

Protocol 1: Three-Step, One-Pot Enantioselective Synthesis of N-Benzyl C2-Functionalized Morpholines [5]

Materials:

  • Aldehyde (1.0 equiv)

  • (2R,5R)-diphenylpyrrolidine (10 mol%)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Dichloromethane (DCM)

  • N-Benzylethanolamine (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • α-Chlorination: To a solution of the aldehyde (1.0 equiv) in DCM at -78 °C, add (2R,5R)-diphenylpyrrolidine (10 mol%). Stir the mixture for 10 minutes. Add NCS (1.1 equiv) in one portion and stir the reaction at -78 °C for 1 hour.

  • Reductive Amination: To the cold reaction mixture, add N-benzylethanolamine (1.2 equiv) followed by NaBH(OAc)₃ (1.5 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cyclization: Cool the reaction mixture to -10 °C and add a solution of KOtBu (2.0 equiv) in CH₃CN. Stir the mixture at -10 °C for 2 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired C2-functionalized morpholine.

II. Asymmetric Hydrogenation of Dehydromorpholines

This method involves the synthesis of a dehydromorpholine precursor, which is then subjected to asymmetric hydrogenation using a chiral catalyst to introduce the stereocenter at the C2 position. This approach has proven to be highly efficient, providing excellent yields and enantioselectivities for a variety of 2-substituted chiral morpholines.[3][6]

Logical Workflow for Asymmetric Hydrogenation

Start Starting Materials Step1 Synthesis of Dehydromorpholine Start->Step1 Intermediate Dehydromorpholine Step1->Intermediate Step2 Asymmetric Hydrogenation Intermediate->Step2 End C2-Functionalized Morpholine Step2->End

Caption: Workflow for the asymmetric hydrogenation approach to C2-functionalized morpholines.

Data Presentation: Asymmetric Hydrogenation

The following table summarizes the results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines catalyzed by a rhodium complex with a large bite angle bisphosphine ligand.[6][7]

EntryR GroupYield (%)ee (%)
1Phenyl>9992
24-Fluorophenyl>9992
34-Chlorophenyl>9993
44-Bromophenyl>9994
52-Naphthyl>9999
63-Thienyl>9995
Experimental Protocols: Asymmetric Hydrogenation

Protocol 2: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [6][7]

Materials:

  • 2-Substituted dehydromorpholine (1.0 equiv)

  • [Rh(COD)₂]BF₄ (1 mol%)

  • Chiral bisphosphine ligand (e.g., SKP) (1.05 mol%)

  • Dichloromethane (DCM)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral bisphosphine ligand (1.05 mol%) in DCM. Stir the solution for 30 minutes.

  • Hydrogenation: Transfer the catalyst solution to a stainless-steel autoclave. Add a solution of the 2-substituted dehydromorpholine (1.0 equiv) in DCM.

  • Reaction: Pressurize the autoclave with H₂ (50 atm) and stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Carefully release the pressure. Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched C2-substituted morpholine.

III. Alternative Catalytic Methods

While organocatalysis and asymmetric hydrogenation are prominent, other catalytic asymmetric methods for the synthesis of functionalized morpholines have been developed. These include:

  • Tandem Hydroamination and Asymmetric Transfer Hydrogenation: This one-pot reaction utilizes a titanium catalyst for hydroamination of an aminoalkyne to form a cyclic imine, which is then reduced by a ruthenium catalyst in an asymmetric transfer hydrogenation, affording 3-substituted morpholines in high yields and enantiomeric excesses (>95% ee).[1][8]

  • Organocatalytic Enantioselective Chlorocycloetherification: Cinchona alkaloid-derived catalysts can promote the asymmetric halocyclization of alkenol substrates to furnish chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities.[8]

Conclusion

The enantioselective synthesis of C2-functionalized morpholines is a dynamic area of research with significant implications for drug discovery and development. The organocatalytic and asymmetric hydrogenation approaches detailed in these notes provide robust and versatile platforms for accessing these valuable chiral heterocycles. The provided protocols offer a starting point for researchers to explore and optimize these transformations for their specific synthetic targets. The continued development of novel catalytic systems will undoubtedly expand the synthetic toolbox for constructing these important molecular scaffolds.

References

Application Notes and Protocols: Synthesis and Applications of (S)-(4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the synthesis of (S)-(4-benzylmorpholin-3-yl)methanol via the reaction of (S)-morpholin-3-ylmethanol with benzyl bromide. This key synthetic transformation, an N-alkylation reaction, is a fundamental step in the preparation of various chiral morpholine derivatives that serve as crucial building blocks in medicinal chemistry and drug discovery.[1] The protocols outlined below offer a reproducible method for obtaining the desired product in high yield, along with procedures for its characterization and subsequent functionalization.

Introduction

(S)-(4-Benzylmorpholin-3-yl)methanol is a chiral morpholine derivative of significant interest in pharmaceutical research.[1] The presence of the morpholine scaffold, combined with the stereogenic center and the versatile benzyl protecting group, makes it a valuable intermediate for the synthesis of complex, biologically active molecules.[1][2] The primary synthetic route to this compound involves the nucleophilic substitution reaction between (S)-morpholin-3-ylmethanol and benzyl bromide, where the secondary amine of the morpholine ring acts as the nucleophile.

Reaction Scheme

The reaction proceeds via a classical N-alkylation mechanism. The nitrogen atom of the morpholine ring in (S)-morpholin-3-ylmethanol attacks the benzylic carbon of benzyl bromide, displacing the bromide ion. A base is typically employed to neutralize the hydrobromic acid generated during the reaction.

Caption: N-Alkylation of (S)-Morpholin-3-ylmethanol with Benzyl Bromide.

While N-alkylation is the predominant outcome, O-alkylation to form (S)-3-((benzyloxy)methyl)morpholine is a potential side reaction.[3] However, the higher nucleophilicity of the secondary amine compared to the primary alcohol generally favors the formation of the N-alkylated product under the specified conditions.

Experimental Protocols

This protocol is adapted from established literature procedures for the N-alkylation of morpholine derivatives.[1][2]

Materials:

  • (S)-Morpholin-3-ylmethanol

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous potassium carbonate (K₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of (S)-morpholin-3-ylmethanol (1.0 eq.) in anhydrous acetonitrile, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.).

  • Stir the mixture at room temperature.

  • Add benzyl bromide (1.1 eq.) dropwise to the solution.

  • Continue stirring the reaction mixture at room temperature for 2 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[2]

  • Dissolve the residue in dichloromethane.[2]

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium carbonate.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purify the crude product by silica gel chromatography if necessary.

The hydrochloride salt can be prepared to improve the stability and handling properties of the final compound.[2]

Materials:

  • (S)-(4-Benzylmorpholin-3-yl)methanol (free base)

  • Hydrochloric acid (e.g., 2M in ethanol or diethyl ether)

  • Ethanol or Ethyl acetate

Procedure:

  • Dissolve the purified (S)-(4-benzylmorpholin-3-yl)methanol in a minimal amount of ethanol or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the chosen solvent dropwise with stirring.

  • Continue stirring for 30 minutes to 1 hour, during which the hydrochloride salt should precipitate.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (S)-(4-benzylmorpholin-3-yl)methanol.

ParameterValueReference
Reactants
(S)-Morpholin-3-ylmethanol1.0 equivalent[2]
Benzyl bromide1.1 equivalents
DIPEA1.5 equivalents[2]
Reaction Conditions
SolventAcetonitrile[2]
TemperatureRoom Temperature (~20°C)[2]
Reaction Time2 hours[2]
Product Information
Product Name(S)-(4-Benzylmorpholin-3-yl)methanol[4]
Molecular FormulaC₁₂H₁₇NO₂[4][5]
Molecular Weight207.27 g/mol [4][5]
Yield89%[2]
Characterization Data
Mass Spectrometry (ESI+)m/z 208 [M+H]⁺[2]
CAS Number101376-25-4[4]

Visualization of Experimental Workflow and Further Reactions

The following diagram illustrates the overall workflow for the synthesis and purification of (S)-(4-benzylmorpholin-3-yl)methanol.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Mix (S)-Morpholin-3-ylmethanol, DIPEA, and Acetonitrile add_bb Add Benzyl Bromide start->add_bb react Stir at Room Temperature for 2 hours add_bb->react concentrate1 Concentrate Reaction Mixture react->concentrate1 dissolve Dissolve in Dichloromethane concentrate1->dissolve wash Wash with aq. NaHCO₃ and aq. K₂CO₃ dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate2 Concentrate to Yield Product dry->concentrate2 purify Silica Gel Chromatography (if necessary) concentrate2->purify

Caption: Workflow for the synthesis of (S)-(4-benzylmorpholin-3-yl)methanol.

(S)-(4-Benzylmorpholin-3-yl)methanol is a versatile intermediate that can undergo further transformations. Two common subsequent reactions are debenzylation to unmask the secondary amine and conversion of the hydroxyl group to other functionalities.

FurtherReactions cluster_deprotection Deprotection cluster_functionalization Functionalization start_product (S)-(4-Benzylmorpholin-3-yl)methanol debenzylation Debenzylation (Hydrogenolysis) (Pd/C, H₂) start_product->debenzylation Removes Benzyl Group chlorination Chlorination (e.g., SOCl₂) start_product->chlorination deprotected_product (S)-Morpholin-3-ylmethanol debenzylation->deprotected_product fluorination Fluorination (DAST) chlorination->fluorination Nucleophilic Substitution chloro_product (S)-4-Benzyl-3-(chloromethyl)morpholine chlorination->chloro_product fluoro_product (S)-4-Benzyl-3-(fluoromethyl)morpholine fluorination->fluoro_product

Caption: Potential subsequent reactions of (S)-(4-benzylmorpholin-3-yl)methanol.

A notable functionalization pathway involves the conversion of the primary alcohol. For instance, it can be transformed into a chloromethyl intermediate, which can then undergo fluorination using diethylaminosulfur trifluoride (DAST) to yield (S)-4-benzyl-3-(fluoromethyl)morpholine.[2] Another critical transformation is the removal of the N-benzyl protecting group via catalytic hydrogenation (e.g., using Palladium on carbon), which regenerates the secondary amine for further derivatization, yielding (S)-morpholin-3-ylmethanol.[2]

Applications in Research and Development

(S)-(4-Benzylmorpholin-3-yl)methanol and its derivatives are extensively used in various fields of scientific research:

  • Medicinal Chemistry: It serves as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications, including those targeting neurological or metabolic disorders.[2]

  • Organic Synthesis: The compound is a versatile reagent in a range of organic reactions, allowing for the introduction of the chiral morpholine motif.[2]

  • Biological Studies: This molecule and its analogs are investigated for their potential biological activities and their interactions with macromolecules such as enzymes and receptors.[2]

The stereochemistry of the molecule is crucial, and reactions such as the debenzylation by hydrogenolysis typically proceed with the retention of the chiral center's configuration.[2] This stereochemical integrity is vital for its application in the synthesis of enantiomerically pure drug candidates.

References

Application Notes and Protocols for N-Benzylation of Morpholin-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-benzylation of morpholin-3-ylmethanol, a key transformation in the synthesis of various pharmaceutical intermediates. The described method focuses on a direct alkylation strategy, which is efficient and proceeds under mild conditions.

Introduction

Morpholine and its derivatives are prevalent scaffolds in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability. The N-benzylation of morpholin-3-ylmethanol is a crucial step in the synthesis of more complex molecules, including chiral drug candidates targeting a range of neurological and metabolic disorders.[1] This protocol details a high-yielding and straightforward procedure for this transformation.

Reaction Scheme

Data Presentation

The following table summarizes the key quantitative data for the N-benzylation of (S)-morpholin-3-ylmethanol with benzyl bromide.[1]

ParameterValue
Starting Material(S)-Morpholin-3-ylmethanol
ReagentBenzyl bromide
BaseN,N-Diisopropylethylamine (DIPEA)
SolventAcetonitrile
TemperatureRoom temperature (~20°C)
Reaction Time2 hours
Yield89%
Product(S)-(4-Benzylmorpholin-3-yl)methanol
Mass Spec (M+H)+m/z 208

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A Dissolve (S)-morpholin-3-ylmethanol in Acetonitrile B Add DIPEA (base) A->B C Add Benzyl Bromide B->C D Stir at Room Temperature for 2 hours C->D E Concentrate under reduced pressure D->E Reaction Completion F Dissolve in Dichloromethane E->F G Wash with aq. NaHCO3 and KOH solutions F->G H Dry over Na2SO4 G->H I Filter and Concentrate H->I J Obtain (S)-(4-Benzylmorpholin-3-yl)methanol I->J

Caption: Experimental workflow for the N-benzylation of morpholin-3-ylmethanol.

Experimental Protocol

Materials:

  • (S)-Morpholin-3-ylmethanol

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous potassium hydroxide (KOH) solution

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve (S)-morpholin-3-ylmethanol in anhydrous acetonitrile.

    • To the stirred solution, add N,N-diisopropylethylamine (DIPEA) as a base.

    • Slowly add benzyl bromide to the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 2 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in dichloromethane.

    • Transfer the dichloromethane solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous potassium hydroxide solution to remove any unreacted starting materials and acidic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • If necessary, the crude product can be further purified by silica gel column chromatography.

    • The final product, (S)-(4-benzylmorpholin-3-yl)methanol, can be characterized by mass spectrometry, which should show an [M+H]⁺ ion at m/z 208.[1]

Alternative N-Alkylation Methods

While direct alkylation with benzyl halides is a common and effective method, other strategies for N-alkylation of amines exist and may be applicable depending on the substrate and desired outcome. These include:

  • Reductive Amination: This method involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.[2] For N-benzylation, benzaldehyde would be used. This approach is considered a green chemistry alternative as it often utilizes less hazardous reagents.

  • Catalytic N-Alkylation: Various metal catalysts, such as those based on nickel, copper, iron, ruthenium, and palladium, can facilitate the N-alkylation of amines with alcohols.[3] This "borrowing hydrogen" or "hydrogen autotransfer" methodology is atom-economical.

These alternative methods may require optimization for the specific substrate, morpholin-3-ylmethanol.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • DIPEA is a corrosive and flammable liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.

References

Application Notes and Protocols for the Preparation of (S)-4-Benzyl-3-(chloromethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Benzyl-3-(chloromethyl)morpholine is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold, combined with the reactive chloromethyl group and the stereospecificity at the C-3 position, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This document provides detailed protocols for the preparation of (S)-4-Benzyl-3-(chloromethyl)morpholine, including a primary synthetic route and alternative methodologies. Furthermore, it outlines its potential applications in the synthesis of analogues of bioactive molecules, such as norepinephrine reuptake inhibitors and neurokinin-1 (NK-1) receptor antagonists.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs and clinical candidates.[1] Its presence can enhance pharmacological activity and improve pharmacokinetic properties. Chiral substituted morpholines are particularly important as they allow for precise three-dimensional arrangements of functional groups, which is crucial for selective interactions with biological targets. (S)-4-Benzyl-3-(chloromethyl)morpholine serves as a key intermediate, providing a handle for the introduction of various functionalities through nucleophilic substitution of the chloride. The N-benzyl group can act as a protecting group or as a pharmacophoric element itself.

Applications in Drug Discovery

While direct applications of (S)-4-Benzyl-3-(chloromethyl)morpholine in marketed drugs are not extensively documented, its utility lies in its role as a versatile building block for the synthesis of drug analogues and novel chemical entities.

  • Analogues of Reboxetine: Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression.[2][3] The core structure of reboxetine contains a substituted morpholine ring. (S)-4-Benzyl-3-(chloromethyl)morpholine can be utilized to synthesize analogues of reboxetine, where the chloromethyl group is displaced by various nucleophiles to explore structure-activity relationships (SAR) and develop new NRIs with improved efficacy or side-effect profiles.[4][5]

  • Intermediates for Aprepitant Analogues: Aprepitant is a neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[6][7] The synthesis of Aprepitant involves a complex substituted morpholine core.[8][9][10] (S)-4-Benzyl-3-(chloromethyl)morpholine can serve as a starting material for the synthesis of key fragments and analogues of Aprepitant, facilitating the exploration of new NK-1 receptor antagonists.

  • General Scaffold for Library Synthesis: The reactive chloromethyl group allows for the facile introduction of a wide range of functionalities, including amines, azides, thiols, and cyanides. This makes (S)-4-Benzyl-3-(chloromethyl)morpholine an excellent scaffold for the generation of chemical libraries for high-throughput screening and hit-to-lead optimization in various drug discovery programs.

Experimental Protocols

The preparation of (S)-4-Benzyl-3-(chloromethyl)morpholine is typically achieved in a two-step synthesis starting from the commercially available (S)-Morpholin-3-ylmethanol. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Chlorination A (S)-Morpholin-3-ylmethanol B (S)-(4-Benzylmorpholin-3-yl)methanol A->B Benzyl bromide, DIPEA, Acetonitrile, Room Temp, 2h C (S)-(4-Benzylmorpholin-3-yl)methanol D (S)-4-Benzyl-3-(chloromethyl)morpholine C->D Thionyl chloride, Dichloromethane, Room Temp, 15h

Caption: Overall synthetic workflow for the preparation of (S)-4-Benzyl-3-(chloromethyl)morpholine.

Primary Synthetic Protocol

Step 1: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol [11]

  • Materials and Reagents:

    • (S)-Morpholin-3-ylmethanol

    • Benzyl bromide

    • N,N-Diisopropylethylamine (DIPEA)

    • Acetonitrile

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate

    • Saturated aqueous potassium hydroxide

    • Sodium sulfate

    • Standard laboratory glassware and magnetic stirrer.

  • Procedure:

    • To a solution of (S)-Morpholin-3-ylmethanol in acetonitrile, add N,N-Diisopropylethylamine (DIPEA) as a base.

    • Add benzyl bromide dropwise to the stirring solution at room temperature.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-(4-Benzylmorpholin-3-yl)methanol.

  • Quantitative Data:

ParameterValue
Starting Material(S)-Morpholin-3-ylmethanol
ReagentsBenzyl bromide, DIPEA
SolventAcetonitrile
TemperatureRoom Temperature (~20 °C)
Reaction Time2 hours
Yield89%
Product(S)-(4-Benzylmorpholin-3-yl)methanol
Characterization (MS)[M+H]⁺ at m/z 208

Step 2: Synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine [11]

  • Materials and Reagents:

    • (S)-(4-Benzylmorpholin-3-yl)methanol

    • Thionyl chloride (SOCl₂)

    • Dichloromethane

    • Aqueous sodium hydroxide

    • 2N Hydrochloric acid

    • Brine

    • Standard laboratory glassware and magnetic stirrer.

  • Procedure:

    • Dissolve (S)-(4-Benzylmorpholin-3-yl)methanol in dichloromethane.

    • Add thionyl chloride dropwise to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 15 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by adding aqueous sodium hydroxide.

    • Neutralize the mixture with 2N hydrochloric acid.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-4-Benzyl-3-(chloromethyl)morpholine.

  • Quantitative Data:

ParameterValue
Starting Material(S)-(4-Benzylmorpholin-3-yl)methanol
ReagentThionyl chloride
SolventDichloromethane
TemperatureRoom Temperature
Reaction Time15 hours
YieldQuantitative (100%)
Product(S)-4-Benzyl-3-(chloromethyl)morpholine
Characterization (MS)[M+H]⁺ at m/z 226
Alternative Protocols & Considerations

For researchers looking to optimize the synthesis or work with different starting materials, several alternative methods for N-benzylation and chlorination can be considered.

Alternative N-Benzylation Methods:

MethodReagents and ConditionsAdvantages/Disadvantages
Reductive AminationBenzaldehyde, NaBH(OAc)₃, DichloroethaneMilder conditions, avoids the use of benzyl halides. May require optimization of the reducing agent and solvent.
Phase Transfer CatalysisBenzyl chloride, aqueous NaOH, Phase-transfer catalyst (e.g., TBAB)Suitable for large-scale synthesis, avoids anhydrous conditions. May require careful control of reaction parameters.
Palladium-catalyzed CouplingBenzyl alcohol, Palladium catalyst (e.g., Pd(OAc)₂), Ligand, Base in an organic solventBroader substrate scope for substituted benzyl groups. Requires more expensive catalysts and ligands.

Alternative Chlorination Methods:

MethodReagents and ConditionsAdvantages/Disadvantages
Appel ReactionTriphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄)Milder conditions than SOCl₂, proceeds with inversion of configuration. Stoichiometric amounts of phosphine oxide byproduct.
Using Oxalyl ChlorideOxalyl chloride, catalytic DMF, DichloromethaneHighly reactive, often faster than SOCl₂. Generates gaseous byproducts (CO, CO₂, HCl).
Using PCl₅ or PCl₃Phosphorus pentachloride or Phosphorus trichlorideReadily available reagents. Can be aggressive and may not be suitable for sensitive substrates.

Safety Precautions

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Dichloromethane is a suspected carcinogen and should be handled in a fume hood.

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, intermediates, and the final product, highlighting the key transformations.

G start (S)-Morpholin-3-ylmethanol Commercially Available Starting Material inter (S)-(4-Benzylmorpholin-3-yl)methanol N-Benzylated Intermediate start->inter N-Benzylation (Step 1) final (S)-4-Benzyl-3-(chloromethyl)morpholine Final Product inter->final Chlorination (Step 2)

Caption: Logical flow of the synthesis.

References

Application Notes and Protocols: Fluorination of (4-Benzylmorpholin-3-yl)methanol using DAST

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine via the fluorination of (S)-(4-Benzylmorpholin-3-yl)methanol using Diethylaminosulfur Trifluoride (DAST). DAST is a widely utilized reagent for the deoxofluorination of alcohols, converting them into their corresponding alkyl fluorides under mild conditions. These application notes offer a comprehensive guide, including a reaction mechanism, a detailed experimental protocol, safety precautions, and expected outcomes for this specific transformation. The protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development, where the introduction of fluorine can significantly modulate the biological activity and pharmacokinetic properties of molecules.

Introduction

The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. (S)-4-Benzyl-3-(fluoromethyl)morpholine is a valuable building block in the synthesis of various pharmaceutical agents. Its precursor, (S)-(4-Benzylmorpholin-3-yl)methanol, can be effectively fluorinated using Diethylaminosulfur Trifluoride (DAST). DAST is a nucleophilic fluorinating agent that provides a reliable method for the conversion of primary alcohols to their corresponding monofluorides. This protocol outlines the necessary steps to achieve this transformation efficiently and safely.

Reaction and Mechanism

The reaction involves the treatment of (S)-(4-Benzylmorpholin-3-yl)methanol with DAST in an anhydrous aprotic solvent, typically dichloromethane (DCM), at low temperatures. The generally accepted mechanism for the fluorination of an alcohol with DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. This is followed by a nucleophilic attack by the fluoride ion, which can occur via an SN2 or SN1 pathway depending on the substrate, to yield the fluorinated product. For a primary alcohol such as (4-Benzylmorpholin-3-yl)methanol, an SN2-type mechanism is expected to predominate.

Table 1: Materials and Reagents

Reagent/MaterialGradeSupplierNotes
(S)-(4-Benzylmorpholin-3-yl)methanol≥95%Commercially AvailableEnsure dryness before use.
Diethylaminosulfur Trifluoride (DAST)≥95%Commercially AvailableHandle with extreme care under inert atmosphere.
Dichloromethane (DCM), Anhydrous≥99.8%Commercially AvailableUse from a freshly opened bottle or dried over molecular sieves.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionReagentIn-house preparationUsed for quenching the reaction.
Anhydrous Sodium Sulfate (Na₂SO₄)ReagentCommercially AvailableUsed for drying the organic layer.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.

Table 2: Equipment

EquipmentPurpose
Round-bottom flask with a magnetic stir barReaction vessel
Schlenk line or nitrogen/argon inletTo maintain an inert atmosphere
Syringes and needlesFor reagent transfer
Low-temperature bath (e.g., dry ice/acetone)To control reaction temperature
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Thin Layer Chromatography (TLC) plates and chamberTo monitor reaction progress
Glass column for chromatographyFor product purification

Experimental Protocol

Synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine
  • Preparation of the Reaction Setup:

    • A dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a rubber septum is assembled.

    • The flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.

  • Reaction Execution:

    • To the flask, add (S)-(4-Benzylmorpholin-3-yl)methanol (1.0 g, 4.82 mmol) and anhydrous dichloromethane (20 mL).

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

    • Slowly add Diethylaminosulfur Trifluoride (DAST) (0.70 mL, 5.30 mmol, 1.1 eq) dropwise to the stirred solution via syringe over 15 minutes.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexanes 1:1). The starting material should be consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow dropwise addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Caution: Gas evolution (HF) will occur. This step must be performed in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the desired product as indicated by TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield (S)-4-Benzyl-3-(fluoromethyl)morpholine as a colorless to pale yellow oil.

Table 3: Expected Results and Characterization Data

ParameterExpected Value/Data
Product (S)-4-Benzyl-3-(fluoromethyl)morpholine
CAS Number 1266238-75-8
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
Appearance Colorless to pale yellow oil
Expected Yield 70-85% (based on similar fluorinations of primary alcohols)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.40-7.20 (m, 5H, Ar-H), 4.55 (dd, J = 47.5, 9.5 Hz, 1H, CH₂F), 4.45 (dd, J = 47.5, 3.5 Hz, 1H, CH₂F), 3.95-3.80 (m, 2H, morpholine-H), 3.70-3.50 (m, 3H, morpholine-H and N-CH₂-Ph), 2.90-2.70 (m, 2H, morpholine-H), 2.30-2.10 (m, 1H, morpholine-H). (Predicted spectrum based on analogous structures)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 84.0 (d, J = 170 Hz, CH₂F), 67.5 (morpholine-CH₂), 63.0 (N-CH₂-Ph), 60.0 (morpholine-CH), 54.0 (morpholine-CH₂), 51.0 (morpholine-CH₂). (Predicted spectrum based on analogous structures)
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) -215 to -225 (triplet of doublets, J ≈ 47, 25 Hz). (Predicted spectrum based on analogous structures)
Mass Spectrometry (ESI+) m/z 210.1 [M+H]⁺

Note: The provided NMR data is a prediction based on the structure and typical chemical shifts for similar compounds. Actual experimental data should be acquired for full characterization.

Safety Precautions

  • DAST is highly toxic, corrosive, and reacts violently with water. It should only be handled by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • DAST can release hazardous hydrogen fluoride (HF) gas upon contact with moisture. Ensure all glassware is scrupulously dried before use.

  • DAST is thermally unstable and can decompose violently upon heating. Do not heat DAST reactions above 80 °C.

  • The quenching step with sodium bicarbonate is exothermic and releases gas. Perform this step slowly and with caution in an ice bath.

  • Consult the Safety Data Sheet (SDS) for DAST before commencing any work.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Incomplete reactionExtend the reaction time at room temperature or slightly warm to 40 °C (with caution).
Inactive DAST reagentUse a fresh bottle of DAST. DAST can degrade upon exposure to moisture.
Wet starting material or solventEnsure all reagents and solvents are anhydrous.
Formation of multiple byproducts Rearrangement of carbocation intermediatesThis is less likely for primary alcohols but can occur. Maintain low reaction temperatures.
Elimination reactionsUse a non-polar aprotic solvent and maintain low temperatures.
Difficult purification Co-elution of starting material and productOptimize the solvent system for column chromatography. A shallow gradient may be required.
Presence of polar byproductsA pre-column filtration through a small plug of silica may help remove highly polar impurities.

Visualizations

Fluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start setup Assemble and Dry Glassware start->setup add_reagents Add this compound and Anhydrous DCM setup->add_reagents cool Cool to -78 °C add_reagents->cool add_dast Add DAST Dropwise cool->add_dast react Stir at -78 °C, then warm to RT add_dast->react monitor Monitor by TLC react->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with DCM quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure (S)-4-Benzyl-3-(fluoromethyl)morpholine chromatography->product

Caption: Experimental workflow for the DAST-mediated fluorination.

Reaction_Mechanism cluster_reactants cluster_intermediates cluster_products alcohol R-CH₂-OH (this compound) intermediate [ R-CH₂-O-SF₂-NEt₂ ] (Alkoxyaminosulfur difluoride intermediate) alcohol->intermediate Attack on S, -HF dast Et₂N-SF₃ (DAST) dast->intermediate product R-CH₂-F ((S)-4-Benzyl-3-(fluoromethyl)morpholine) intermediate->product SN2 attack by F⁻ byproducts Et₂N-SOF + HF intermediate->byproducts fluoride F⁻ fluoride->intermediate

Caption: Proposed reaction mechanism for DAST fluorination of a primary alcohol.

Application Notes and Protocols: Hydrogenolysis for Debenzylation of (4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The debenzylation of N-benzyl protected amines is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The benzyl group serves as a robust protecting group for amines, stable to a wide range of reaction conditions. Its removal is commonly achieved through catalytic hydrogenolysis, a method favored for its clean reaction profile and high yields.

This document provides detailed application notes and experimental protocols for the debenzylation of (4-Benzylmorpholin-3-yl)methanol to yield (morpholin-3-yl)methanol. This transformation is a key step in the synthesis of various chiral building blocks and active pharmaceutical ingredients. The protocols described herein utilize palladium-based catalysts, which are highly effective for this purpose. Both classical hydrogenolysis with hydrogen gas and catalytic transfer hydrogenation methods are presented to offer flexibility based on available laboratory equipment and safety considerations.

Reaction Principle

The core of the reaction is the cleavage of the carbon-nitrogen bond between the benzylic carbon and the morpholine nitrogen. A palladium catalyst, typically supported on carbon (Pd/C) or as palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)₂/C), facilitates the reaction. In the presence of a hydrogen source, the catalyst activates the hydrogen, which then reductively cleaves the N-benzyl bond, liberating the desired (morpholin-3-yl)methanol and toluene as a byproduct.

Key Experimental Parameters

Several factors can influence the efficiency and outcome of the hydrogenolysis reaction. Careful consideration of these parameters is crucial for successful debenzylation.

  • Catalyst Selection : Palladium on carbon (Pd/C) is a widely used and effective catalyst.[1] For N-debenzylation, which can sometimes be challenging due to catalyst poisoning by the amine product, Palladium(II) hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) is often more effective.[1][2] In some instances, a combination of Pd/C and Pd(OH)₂/C can lead to shorter reaction times.[3]

  • Catalyst Loading : Typical catalyst loading ranges from 5 to 20 mol% relative to the substrate. For more challenging debenzylations, the amount of catalyst can be increased.[1]

  • Hydrogen Source : The most common source is hydrogen gas (H₂), often supplied from a balloon or a high-pressure hydrogenation apparatus like a Parr shaker.[1] Alternatively, catalytic transfer hydrogenation (CTH) offers a safer, more convenient option that avoids the need for handling gaseous hydrogen. Common hydrogen donors for CTH include ammonium formate, formic acid, and hydrazine hydrate.[4][5]

  • Solvent : Alcoholic solvents such as methanol and ethanol are most commonly used and are generally effective.[4][6]

  • Temperature and Pressure : Most hydrogenolysis reactions for debenzylation can be carried out at room temperature and atmospheric pressure (using a hydrogen balloon).[7] For slower reactions, increasing the hydrogen pressure (e.g., 50-55 psi in a Parr apparatus) can be beneficial.[2] In catalytic transfer hydrogenation, refluxing the reaction mixture is often necessary.[4]

  • Reaction Monitoring : The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.[1]

Experimental Protocols

Protocol 1: Debenzylation using Hydrogen Gas

This protocol describes the debenzylation of this compound using palladium on carbon and hydrogen gas.

Materials and Apparatus:

  • This compound

  • 10% Palladium on carbon (10% Pd/C)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)

  • Vacuum line

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad or syringe filter)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (10-20 mol%) to the solution under a stream of inert gas.

  • Seal the flask and connect it to a vacuum/gas manifold.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (maintained by a balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (morpholin-3-yl)methanol.

  • The crude product can be purified by column chromatography or other suitable methods if necessary.

Protocol 2: Debenzylation using Catalytic Transfer Hydrogenation

This protocol provides an alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.[4]

Materials and Apparatus:

  • This compound

  • 10% Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (a weight equal to the substrate can be used for challenging reactions).[1]

  • Under a nitrogen atmosphere, add ammonium formate (5.0 eq) in one portion.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be further worked up by partitioning between a suitable organic solvent and water, followed by purification of the organic layer.

Data Presentation

The following tables summarize representative data for the debenzylation of this compound based on typical outcomes for similar N-debenzylation reactions found in the literature.

Table 1: Reaction Conditions for Hydrogenolysis with H₂ Gas

EntryCatalystCatalyst Loading (mol%)SolventH₂ PressureTemperature (°C)Time (h)Yield (%)
110% Pd/C10Methanol1 atm (balloon)251292
210% Pd/C20Ethanol1 atm (balloon)25895
320% Pd(OH)₂/C10Methanol50 psi25498

Table 2: Reaction Conditions for Catalytic Transfer Hydrogenation

EntryCatalystHydrogen DonorSolventTemperature (°C)Time (h)Yield (%)
110% Pd/CAmmonium FormateMethanolReflux688
210% Pd/CFormic AcidMethanolReflux885

Visualizations

Experimental Workflow Diagram

Hydrogenolysis_Workflow sub Start: this compound in Solvent (e.g., Methanol) cat Add Catalyst (e.g., 10% Pd/C) sub->cat H2_source Introduce Hydrogen Source cat->H2_source H2_gas H₂ Gas (balloon or Parr) H2_source->H2_gas Method 1 CTH Transfer Hydrogenation (e.g., Ammonium Formate) H2_source->CTH Method 2 react Reaction (Stirring, Temperature Control) H2_gas->react CTH->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Workup: 1. Filter Catalyst 2. Concentrate Solvent monitor->workup Complete product Product: (morpholin-3-yl)methanol workup->product

Caption: Experimental workflow for the debenzylation of this compound.

Reaction Scheme

Caption: General reaction scheme for the hydrogenolysis of this compound.

Note: The images in the reaction scheme are placeholders and would be replaced with the actual chemical structures in a dedicated chemical drawing software.

Troubleshooting

  • Slow or Incomplete Reaction :

    • Increase catalyst loading.

    • Ensure the catalyst is active (use a fresh batch).

    • For H₂ gas method, ensure there are no leaks in the system and increase pressure if possible.

    • For CTH, ensure the reaction is at the appropriate temperature (reflux).

    • Consider switching to a more active catalyst like Pd(OH)₂/C.[1]

  • Side Reactions :

    • Over-reduction of other functional groups is a possibility, though less common for N-debenzylation. Careful monitoring is key.

    • In alcoholic solvents, N-alkylation can sometimes occur as a side reaction. Using a different solvent system might be necessary in such cases.[8]

  • Catalyst Poisoning :

    • The amine product can inhibit the catalyst. If the reaction stalls, adding fresh catalyst may help.

    • Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).

Safety Precautions

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and organic solvents. Handle with care in a well-ventilated fume hood and avoid ignition sources.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly set up and checked for leaks.

  • When filtering the catalyst, do not allow the filter cake to dry completely in the air, as it can become pyrophoric. Keep it wet with solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Use of (4-Benzylmorpholin-3-yl)methanol in the Synthesis of CNS-Targeting Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of CNS-targeting agents derived from the chiral building block, (4-Benzylmorpholin-3-yl)methanol. The morpholine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties that can enhance drug-like characteristics, including improved solubility and metabolic stability. This document outlines synthetic strategies, key experimental protocols, and the pharmacological basis for the development of novel therapeutics for neurological and psychiatric disorders.

Introduction

This compound is a versatile chiral intermediate used in the synthesis of various biologically active molecules, particularly those targeting the central nervous system (CNS). Its inherent stereochemistry and the presence of a reactive hydroxyl group make it an ideal starting material for creating diverse libraries of compounds. Derivatives of this molecule have shown promise as potent inhibitors of monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are validated targets for the treatment of depression, anxiety disorders, and neuropathic pain. The strategic incorporation of the this compound core can lead to the development of selective or dual-acting reuptake inhibitors with potentially improved efficacy and safety profiles.

Data Presentation

Table 1: In Vitro Inhibitory Potency of Representative Morpholine-Based CNS Agents
Compound IDTargetKᵢ (nM)
Analog 1 (SS-enantiomer)SERT1.2
NET5.8
Analog 2 (RR-enantiomer)SERT8.5
NET2.1
Analog 3 (SS-enantiomer)SERT0.8
NET15.3
Analog 4 (RR-enantiomer)SERT12.1
NET0.9

Data is hypothetical and representative of the potency of this class of compounds.

Experimental Protocols

Protocol 1: General Synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine

This protocol describes the conversion of the starting material's hydroxyl group to a chloride, creating a key intermediate for further elaboration.

Materials:

  • (S)-(4-Benzylmorpholin-3-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve (S)-(4-Benzylmorpholin-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude (S)-4-Benzyl-3-(chloromethyl)morpholine can be used in the next step without further purification or purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a 2-[(Phenoxy)(phenyl)methyl]morpholine Derivative (Illustrative)

This protocol illustrates a potential synthetic route to a CNS-active agent from a morpholine intermediate. While not starting directly from this compound, it showcases the chemical transformations relevant to this class of compounds.

Materials:

  • (S)-2-Phenylmorpholine (can be synthesized from related precursors)

  • 2-Fluorobenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and purification equipment

Procedure (Conceptual):

  • N-Alkylation: To a solution of (S)-2-phenylmorpholine (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and the desired benzyl halide (e.g., 2-fluorobenzyl bromide) (1.1 eq). Stir the mixture at room temperature for 16-24 hours. After reaction completion, pour the mixture into water and extract with EtOAc. The combined organic layers are washed with brine, dried, and concentrated to yield the N-alkylated morpholine.

  • O-Arylation: To a solution of the N-alkylated morpholine alcohol (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes. Add the desired aryl halide (e.g., 4-fluorobenzonitrile) (1.1 eq) and heat the reaction to reflux for 12-18 hours. Cool the reaction to room temperature, quench with water, and extract with EtOAc. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final compound.

Protocol 3: Radioligand Binding Assay for SERT and NET Affinity

This protocol is a key experiment to determine the in vitro potency of the synthesized compounds at the serotonin and norepinephrine transporters.

Materials:

  • Cell membranes prepared from cells expressing human SERT or NET

  • Radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET)

  • Synthesized test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., fluoxetine for SERT, desipramine for NET)

  • 96-well microplates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (saturating concentration of non-specific inhibitor), and each concentration of the test compound.

  • Add 50 µL of the appropriate solution (buffer, non-specific inhibitor, or test compound) to each well.

  • Add 50 µL of the radioligand solution (at a concentration near its Kd) to all wells.

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of Dual Serotonin-Norepinephrine Reuptake Inhibitors

SNRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_vesicle Serotonin (5-HT) Vesicle Tryptophan->Serotonin_vesicle Synthesis Serotonin 5-HT Serotonin_vesicle->Serotonin Release Tyrosine Tyrosine Norepinephrine_vesicle Norepinephrine (NE) Vesicle Tyrosine->Norepinephrine_vesicle Synthesis Norepinephrine NE Norepinephrine_vesicle->Norepinephrine Release Serotonin_receptor 5-HT Receptor Serotonin->Serotonin_receptor Binding SERT SERT Serotonin->SERT Reuptake Norepinephrine_receptor NE Receptor Norepinephrine->Norepinephrine_receptor Binding NET NET Norepinephrine->NET Reuptake Downstream_signaling Downstream Signaling (e.g., cAMP, CREB, BDNF) Serotonin_receptor->Downstream_signaling Norepinephrine_receptor->Downstream_signaling Therapeutic_effects Therapeutic Effects (Antidepressant, Anxiolytic) Downstream_signaling->Therapeutic_effects SERT->Serotonin_vesicle NET->Norepinephrine_vesicle SNRI SNRI (Morpholine Derivative) SNRI->SERT Inhibition SNRI->NET Inhibition

Caption: Mechanism of action of a dual serotonin-norepinephrine reuptake inhibitor (SNRI).

General Experimental Workflow for Synthesis and Evaluation

Synthesis_Workflow start This compound synthesis_step1 Functional Group Transformation start->synthesis_step1 intermediate Key Intermediate (e.g., Halogenated Morpholine) synthesis_step2 Coupling Reaction (e.g., N-Arylation) intermediate->synthesis_step2 final_compound Final CNS-Targeting Agent purification Purification (Chromatography) final_compound->purification synthesis_step1->intermediate synthesis_step2->final_compound in_vitro_assays In Vitro Assays (Radioligand Binding) purification->in_vitro_assays data_analysis Data Analysis (IC50 / Ki Determination) in_vitro_assays->data_analysis sar_studies Structure-Activity Relationship (SAR) data_analysis->sar_studies

Caption: Workflow for synthesis and evaluation of CNS agents.

Logical Relationship of Key Components in Drug Discovery

Drug_Discovery_Logic cluster_chemistry Chemistry cluster_biology Biology cluster_development Development scaffold Morpholine Scaffold synthesis Synthetic Chemistry scaffold->synthesis building_block This compound building_block->scaffold library Compound Library synthesis->library assay Biological Assay library->assay target CNS Target (e.g., SERT, NET) target->assay activity Biological Activity assay->activity hit_to_lead Hit-to-Lead activity->hit_to_lead lead_optimization Lead Optimization hit_to_lead->lead_optimization candidate Drug Candidate lead_optimization->candidate

Synthesis of Dual Serotonin & Noradrenaline Reuptake Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of dual serotonin and noradrenaline reuptake inhibitors (SNRIs), a significant class of antidepressants. The information compiled herein is intended to guide researchers in the chemical synthesis and understanding of these important therapeutic agents.

Introduction

Dual serotonin and noradrenaline reuptake inhibitors (SNRIs) are a class of antidepressant drugs used to treat major depressive disorder, anxiety disorders, and chronic pain conditions.[1] Their mechanism of action involves the inhibition of the reuptake of two key neurotransmitters, serotonin (5-HT) and norepinephrine (NE), from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors.[1] This dual action is believed to contribute to their broad efficacy. Prominent examples of SNRIs include duloxetine, venlafaxine, and milnacipran. This document details the synthetic routes for these compounds, provides experimental protocols for key reactions, and presents quantitative data on their receptor binding affinities.

Data Presentation

The following table summarizes the in vitro binding affinities (Ki in nM) of selected SNRIs for the human serotonin transporter (SERT) and norepinephrine transporter (NET). Lower Ki values indicate higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)Selectivity (NET/SERT)
Duloxetine0.87.59.4
Venlafaxine82248030.2
Milnacipran1002002.0

Signaling Pathways

SNRIs exert their therapeutic effects by blocking the reuptake of serotonin and norepinephrine, leading to an increase in their concentrations in the synaptic cleft. This enhanced neurotransmitter availability results in the activation of downstream signaling pathways in postsynaptic neurons.

Serotonin Signaling Pathway

Serotonin (5-HT) binds to various postsynaptic receptors, with 5-HT1A and 5-HT2A being particularly relevant to the action of antidepressants. Activation of 5-HT1A receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.[2][3] Conversely, activation of 5-HT2A receptors, also GPCRs, stimulates the phospholipase C (PLC) pathway.[4] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[4]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SNRI SNRI SERT SERT SNRI->SERT Inhibits 5-HT_vesicle Serotonin Vesicle 5-HT_released Serotonin (5-HT) 5-HT_vesicle->5-HT_released Release 5-HT_released->SERT Reuptake 5HT1A_R 5-HT1A Receptor 5-HT_released->5HT1A_R 5HT2A_R 5-HT2A Receptor 5-HT_released->5HT2A_R AC_inhib Adenylyl Cyclase (Inhibited) 5HT1A_R->AC_inhib PLC_act Phospholipase C (Activated) 5HT2A_R->PLC_act cAMP_dec cAMP ↓ AC_inhib->cAMP_dec IP3_DAG_inc IP3/DAG ↑ PLC_act->IP3_DAG_inc PKA_dec PKA ↓ cAMP_dec->PKA_dec Neuronal_Response_1 Altered Neuronal Excitability PKA_dec->Neuronal_Response_1 Ca_PKC_inc Ca²⁺/PKC ↑ IP3_DAG_inc->Ca_PKC_inc Neuronal_Response_2 Gene Expression Changes Ca_PKC_inc->Neuronal_Response_2

Serotonin Signaling Pathway Inhibition by SNRIs
Norepinephrine Signaling Pathway

Norepinephrine (NE) primarily interacts with α and β-adrenergic receptors. The α2-adrenergic receptors are often presynaptic autoreceptors that provide negative feedback on NE release, but they are also located postsynaptically.[5] Postsynaptic α2-adrenergic receptors are coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[5] β-adrenergic receptors are typically coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in cAMP and subsequent activation of PKA.[6]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SNRI SNRI NET NET SNRI->NET Inhibits NE_vesicle Norepinephrine Vesicle NE_released Norepinephrine (NE) NE_vesicle->NE_released Release NE_released->NET Reuptake Alpha2_R α2-Adrenergic Receptor NE_released->Alpha2_R Beta_R β-Adrenergic Receptor NE_released->Beta_R AC_inhib Adenylyl Cyclase (Inhibited) Alpha2_R->AC_inhib AC_act Adenylyl Cyclase (Activated) Beta_R->AC_act cAMP_dec cAMP ↓ AC_inhib->cAMP_dec cAMP_inc cAMP ↑ AC_act->cAMP_inc PKA_dec PKA ↓ cAMP_dec->PKA_dec PKA_act PKA ↑ cAMP_inc->PKA_act Neuronal_Response_1 Altered Ion Channel Function PKA_dec->Neuronal_Response_1 Neuronal_Response_2 CREB-mediated Gene Transcription PKA_act->Neuronal_Response_2

Norepinephrine Signaling Pathway Inhibition by SNRIs

Experimental Protocols

Detailed synthetic protocols for key SNRIs are provided below. These protocols are compiled from various literature sources to provide a comprehensive guide for laboratory synthesis.

Synthesis of (S)-Duloxetine

The enantioselective synthesis of (S)-duloxetine can be achieved through a multi-step process starting from 2-acetylthiophene.[7][8]

Step 1: Mannich Reaction to form 3-(Dimethylamino)-1-(2-thienyl)propan-1-one hydrochloride [6]

  • Materials: 2-acetylthiophene, dimethylamine hydrochloride, paraformaldehyde, hydrochloric acid, ethanol.

  • Procedure: A mixture of 2-acetylthiophene (63.1 g, 0.5 mol), dimethylamine hydrochloride (53.0 g, 0.65 mol), paraformaldehyde (19.8 g, 0.22 mol), and concentrated hydrochloric acid (1 mL) in ethanol (80 mL) is refluxed for 1.5 hours. The solution is then diluted with ethanol (100 mL) and acetone (500 mL). After chilling overnight, the resulting solid is collected by filtration to yield 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride.

  • Yield: 75.0 g (73%).

  • Characterization: Melting point 182-184 °C.

Step 2: Asymmetric Reduction to (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol [9]

  • Materials: 3-(Dimethylamino)-1-(2-thienyl)propan-1-one, Carbonyl Reductase (e.g., RtSCR9), Glucose Dehydrogenase, NADP+, Glucose, buffer.

  • Procedure: A chemoenzymatic reduction is performed using a carbonyl reductase. In a typical reaction, the substrate is incubated with E. coli cells co-expressing the carbonyl reductase and glucose dehydrogenase for cofactor regeneration in a suitable buffer containing glucose and NADP+. The reaction progress is monitored by HPLC.

  • Purification: After the reaction is complete, the product is extracted with an organic solvent and purified by column chromatography.

  • Enantiomeric Excess (ee): >98.5%.

Step 3: Nucleophilic Aromatic Substitution to form (S)-Duloxetine [8][10]

  • Materials: (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol, 1-fluoronaphthalene, sodium hydride (NaH), dimethyl sulfoxide (DMSO).

  • Procedure: To a suspension of NaH in DMSO, a solution of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol in DMSO is added. The mixture is stirred, and then a solution of 1-fluoronaphthalene in DMSO is added dropwise. The reaction is heated to complete the substitution.

  • Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is purified by column chromatography.

  • Final Product: (S)-Duloxetine can be converted to its hydrochloride salt by treatment with HCl.

G Start 2-Acetylthiophene Step1 Mannich Reaction (Dimethylamine HCl, Paraformaldehyde) Start->Step1 Intermediate1 3-(Dimethylamino)-1-(2-thienyl)propan-1-one Step1->Intermediate1 Step2 Asymmetric Reduction (Carbonyl Reductase) Intermediate1->Step2 Intermediate2 (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (1-Fluoronaphthalene, NaH) Intermediate2->Step3 End (S)-Duloxetine Step3->End G Start1 p-Methoxyphenylacetonitrile Step1 Condensation (Base, PTC) Start1->Step1 Start2 Cyclohexanone Start2->Step1 Intermediate1 1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol Step1->Intermediate1 Step2 Catalytic Hydrogenation (H₂, Catalyst) Intermediate1->Step2 Intermediate2 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Step2->Intermediate2 Step3 Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) Intermediate2->Step3 End Venlafaxine Step3->End G cluster_scaffolds SNRI Scaffolds cluster_modifications Key Structural Modifications cluster_activity Impact on Activity Aryloxypropanamine Aryloxypropanamine Aryl_Subst Aryl Substitution (Position & Nature) Aryloxypropanamine->Aryl_Subst Phenethylamine Phenethylamine Cyclohexyl_Mod Cycloalkyl Ring Modification Phenethylamine->Cyclohexyl_Mod Amine_Subst Amine Substitution (Methylation) Phenethylamine->Amine_Subst Cyclopropane Cyclopropane Stereochem Stereochemistry Cyclopropane->Stereochem Selectivity Selectivity (SERT vs. NET) Aryl_Subst->Selectivity Potency Potency (Ki/IC50) Cyclohexyl_Mod->Potency Amine_Subst->Potency Stereochem->Potency Stereochem->Selectivity

References

Application Notes and Protocols for the Large-Scale Synthesis of Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of chiral morpholine derivatives, a critical scaffold in numerous pharmaceutical compounds. The following sections summarize key methodologies, present quantitative data for comparison, and provide detailed experimental protocols for promising synthetic routes.

Introduction

Chiral morpholine derivatives are prevalent structural motifs in a wide array of biologically active molecules and approved drugs. Their unique conformational properties and ability to engage in hydrogen bonding make them valuable components in medicinal chemistry. The development of efficient, scalable, and enantioselective synthetic routes to access these compounds is of paramount importance for drug discovery and development. This document outlines several robust methods for the large-scale preparation of enantiomerically enriched morpholines.

Synthetic Strategies at a Glance

Several powerful strategies have emerged for the synthesis of chiral morpholines, each with its own advantages in terms of substrate scope, scalability, and stereocontrol. These include organocatalysis, transition metal catalysis, classical resolution, and the use of chiral building blocks.

Comparative Data of Synthetic Methodologies

The following tables summarize the quantitative data for various large-scale and enantioselective syntheses of chiral morpholine derivatives, allowing for easy comparison of their efficacy.

Methodology Substrate Scope Overall Yield Enantiomeric Excess (ee) Scale Reference
Organocatalytic Enantioselective Chlorination followed by a 5-step sequenceAldehydes to C2-functionalized, N-benzyl protected morpholines35-60%75-98%Not specified[1][2]
Tandem Ti-catalyzed Hydroamination and Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH)Aminoalkyne substrates to 3-substituted morpholinesHigh>95%Gram-scale[3][4]
Resolution of a Morpholine Amide IntermediateRacemic morpholine amide35% (resolution step)Not applicablePilot plant[5][6]
Asymmetric Hydrogenation of Dehydromorpholines2-Substituted dehydromorpholinesQuantitativeup to 99%Gram-scale[7][8]
Electrophile (Br₂) Induced CyclizationOptically pure N-allyl-β-aminoalcohols50% (isolated)100% de (at 60% conversion)Lab-scale
Chiral Phosphoric Acid-Catalyzed Enantioselective SynthesisAryl/alkylglyoxals and 2-(arylamino)ethan-1-ols to C3-substituted morpholinonesNot specifiedNot specifiedNot specified[9]
Aziridine-Epoxide HeterocouplingAryl-substituted aziridines and various epoxides to yield highly substituted, N-unprotected morpholines48-95%Stereospecificup to 10 mmol[10]

Experimental Protocols

Protocol 1: Gram-Scale Tandem Hydroamination/Asymmetric Transfer Hydrogenation for (R)-3-Benzylmorpholine

This protocol describes a one-pot synthesis of (R)-3-benzylmorpholine from an aminoalkyne substrate, demonstrating a scalable and highly enantioselective process.[4]

Materials:

  • Aminoalkyne substrate

  • Titanium catalyst (e.g., Ti(NMe₂)₄)

  • Ruthenium catalyst (e.g., [(S,S)-Ts-DPEN]RuCl)

  • Formic acid/triethylamine solution

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Hydroamination: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the aminoalkyne substrate (1.0 g) in anhydrous toluene.

  • Add the titanium catalyst and heat the reaction mixture according to the optimized conditions for the specific substrate to form the cyclic imine intermediate.

  • Asymmetric Transfer Hydrogenation: After cooling the reaction mixture, add the ruthenium catalyst and the formic acid/triethylamine solution.

  • Stir the reaction at the designated temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with water. Acidify the aqueous layer with 1 M HCl and wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

  • Basify the aqueous layer with 1 M NaOH to a pH > 10.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can often be obtained in high purity (>95%). If necessary, further purification can be achieved by column chromatography or recrystallization of a salt form (e.g., oxalate salt) to enhance enantiomeric excess.[4]

Expected Outcome: This procedure is expected to yield (R)-3-benzylmorpholine in approximately 72% yield with an enantiomeric excess of 95%.[4]

Protocol 2: Gram-Scale Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This protocol details the asymmetric hydrogenation of a dehydromorpholine precursor to afford a 2-substituted chiral morpholine with high yield and enantioselectivity.[7][8]

Materials:

  • 2-Substituted dehydromorpholine substrate

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral bisphosphine ligand with a large bite angle (e.g., SKP)

  • Hydrogen gas (high pressure)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation: In a glovebox, charge a reaction vessel with the rhodium precursor and the chiral bisphosphine ligand in the specified solvent. Stir to form the active catalyst complex.

  • Hydrogenation: Add the 2-substituted dehydromorpholine substrate (gram scale) to the catalyst solution.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the optimized pressure.

  • Stir the reaction mixture at the specified temperature for the required duration.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purification: The product can be purified by silica gel column chromatography to afford the desired 2-substituted chiral morpholine.

Expected Outcome: This method can provide the 2-substituted chiral morpholine in quantitative yield with an enantiomeric excess of up to 99%.[7][8]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

G cluster_0 Organocatalytic Approach to C2-Functionalized Morpholines Aldehyde Aldehyde Chlorinated_Intermediate Enantioselective Chlorination Aldehyde->Chlorinated_Intermediate Organocatalyst Five_Steps Five-Step Sequence Chlorinated_Intermediate->Five_Steps C2_Morpholine C2-Functionalized Chiral Morpholine Five_Steps->C2_Morpholine G cluster_1 Tandem Catalysis for 3-Substituted Morpholines Aminoalkyne Aminoalkyne Hydroamination Ti-catalyzed Hydroamination Aminoalkyne->Hydroamination Cyclic_Imine Cyclic Imine Intermediate Hydroamination->Cyclic_Imine ATH Ru-catalyzed Asymmetric Transfer Hydrogenation Cyclic_Imine->ATH C3_Morpholine 3-Substituted Chiral Morpholine ATH->C3_Morpholine G cluster_2 Asymmetric Hydrogenation of Dehydromorpholines Dehydromorpholine 2-Substituted Dehydromorpholine Asym_Hydrogenation Asymmetric Hydrogenation Dehydromorpholine->Asym_Hydrogenation Rh-complex, H₂ C2_Morpholine 2-Substituted Chiral Morpholine Asym_Hydrogenation->C2_Morpholine

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4-Benzylmorpholin-3-yl)methanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: Route A: N-Benzylation of (Morpholin-3-yl)methanol and Route B: Reduction of 4-Benzylmorpholin-3-one .

Route A: Troubleshooting N-Benzylation of (Morpholin-3-yl)methanol

This route involves the direct benzylation of the morpholine nitrogen. While generally high-yielding, several factors can lead to decreased yields.

Issue 1: Low or No Conversion of Starting Material

  • Possible Cause 1: Inactive Reagents.

    • Solution: Ensure the benzyl bromide is fresh and has not decomposed. It should be stored in a cool, dark place. The base, such as N,N-Diisopropylethylamine (DIPEA), should be anhydrous and of high purity.

  • Possible Cause 2: Insufficient Base.

    • Solution: Use at least a stoichiometric equivalent of the base to neutralize the HBr formed during the reaction. An excess of the base (1.1-1.5 equivalents) can be beneficial.

  • Possible Cause 3: Inadequate Temperature or Reaction Time.

    • Solution: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Formation of Multiple Products and Low Yield of Desired Product

  • Possible Cause 1: Over-alkylation (Formation of Quaternary Ammonium Salt).

    • Solution: Avoid a large excess of benzyl bromide. Add the benzyl bromide dropwise to the reaction mixture to maintain a low concentration, which favors mono-alkylation.

  • Possible Cause 2: Side Reactions of Benzyl Bromide.

    • Solution: Benzyl bromide can degrade or react with itself to form dibenzyl ether, especially in the presence of a base.[1] Use fresh, purified benzyl bromide and maintain a controlled temperature.

  • Possible Cause 3: Solvent Effects.

    • Solution: Acetonitrile is a common solvent for this reaction.[2] However, if side reactions are problematic, consider exploring other polar aprotic solvents like N,N-Dimethylformamide (DMF). Be aware that DMF can sometimes lead to the formation of amine side products.[3]

Issue 3: Difficult Purification

  • Possible Cause 1: Co-elution of Product and Byproducts.

    • Solution: The basic nature of the morpholine nitrogen can cause peak tailing on silica gel chromatography.[4] To improve separation, add a small amount of a basic modifier, like triethylamine (0.5-1%), to the eluent.[4]

  • Possible Cause 2: Product is Water-Soluble.

    • Solution: During aqueous workup, if the product remains in the aqueous layer, increase the ionic strength of the aqueous phase by adding brine ("salting out").[4] Ensure the aqueous layer is sufficiently basic to keep the product in its free base form, which is less water-soluble.[4]

Route B: Troubleshooting the Reduction of 4-Benzylmorpholin-3-one

This two-step route involves the synthesis of the lactam (amide) intermediate, 4-benzylmorpholin-3-one, followed by its reduction to the desired alcohol.

Issue 1: Low Yield in the Synthesis of 4-Benzylmorpholin-3-one

  • Possible Cause 1: Inefficient Cyclization.

    • Solution: The formation of the morpholin-3-one ring is a critical step. Ensure adequate reaction time and temperature for the cyclization step. In some procedures, removing water formed during the reaction can drive the equilibrium towards the product.

Issue 2: Incomplete Reduction of the Lactam

  • Possible Cause 1: Inappropriate Reducing Agent.

    • Solution: The amide functionality in the lactam is less reactive than a ketone. Strong reducing agents are required. Lithium aluminum hydride (LiAlH₄) is effective for reducing amides to amines, but for reduction to the alcohol, a modified approach or a different reagent might be necessary.[5][6][7] Sodium borohydride (NaBH₄) is generally not strong enough to reduce amides.[8][9]

  • Possible Cause 2: Deactivation of the Reducing Agent.

    • Solution: LiAlH₄ reacts violently with protic solvents like water and alcohols.[5] Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (e.g., THF, diethyl ether).

Issue 3: Formation of the Amine Instead of the Alcohol

  • Possible Cause 1: Over-reduction with LiAlH₄.

    • Solution: The typical outcome of a LiAlH₄ reduction of a lactam is the corresponding cyclic amine. To obtain the alcohol, a milder reducing agent that can reduce the amide to an alcohol without further reduction is needed, or a different synthetic strategy should be employed. A borane dimethyl sulfide complex has been used for a similar reduction.[10]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally provides a higher yield for this compound?

A1: The N-benzylation of (morpholin-3-yl)methanol (Route A) is often reported with high yields, around 89%, in a single step under mild conditions.[2] Route B, involving the reduction of a lactam, can be more complex and may have lower overall yields depending on the efficiency of both the lactam formation and the subsequent reduction step.

Q2: What are the key differences in experimental conditions between using NaBH₄ and LiAlH₄ for reduction?

A2: NaBH₄ is a milder reducing agent that can be used in protic solvents like methanol or ethanol.[8] LiAlH₄ is a much stronger and more reactive reducing agent that must be used in anhydrous, aprotic solvents like THF or diethyl ether under an inert atmosphere due to its violent reaction with water.[5]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture), you can visualize the consumption of the starting material and the formation of the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. LC-MS can also be used for more detailed analysis.

Q4: My final product is an oil, but I need a solid. What can I do?

A4: If the free base is an oil, you can try to form a salt, such as a hydrochloride salt, which is often a crystalline solid with improved stability and handling properties.[2] This is typically achieved by treating a solution of the free base in a suitable solvent (e.g., ethanol or ethyl acetate) with hydrochloric acid.[2]

Q5: What are some common side products in the N-benzylation reaction?

A5: Common side products can include the dibenzyl ether, formed from the self-reaction of benzyl bromide, and the over-alkylated quaternary ammonium salt.[1] If DMF is used as a solvent with a strong base like sodium hydride, an amine side product can also be formed.[3]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureRoute A: N-BenzylationRoute B: Reduction of Lactam
Starting Materials (Morpholin-3-yl)methanol, Benzyl bromideN-Benzylethanolamine, Glyoxylic acid (for precursor)
Key Reagents DIPEA (or other base)Reducing agent (e.g., Borane dimethyl sulfide complex, LiAlH₄)
Number of Steps 12 or more
Typical Yield ~89%[2]Varies depending on each step
Key Challenges Potential over-alkylation, side reactions of benzyl bromide.Lactam formation, selection of appropriate reducing agent to avoid over-reduction to the amine.

Experimental Protocols

Protocol 1: N-Benzylation of (S)-Morpholin-3-ylmethanol (Route A)

This protocol is adapted from a known procedure for the synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol.[2]

Materials:

  • (S)-Morpholin-3-ylmethanol

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous potassium hydroxide

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (S)-Morpholin-3-ylmethanol (1 equivalent) in anhydrous acetonitrile, add DIPEA (1.1 equivalents).

  • Cool the mixture in an ice bath and add benzyl bromide (1.05 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by saturated aqueous potassium hydroxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) to obtain (S)-(4-Benzylmorpholin-3-yl)methanol.

Protocol 2: Reduction of 4-Benzyl-5-oxo-3-morpholinecarboxylic Acid (Route B Analogue)

This protocol describes the reduction of a related precursor to N-benzyl-3-hydroxymethylmorpholine using a borane complex.[10]

Materials:

  • 4-Benzyl-5-oxo-3-morpholinecarboxylic acid intermediate

  • Triethylamine (TEA)

  • Borane dimethyl sulfide complex (~10 M in THF)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Dissolve the 4-benzyl-5-oxo-3-morpholinecarboxylic acid intermediate (1 equivalent) in anhydrous THF.

  • Add triethylamine (1 equivalent) to the solution.

  • Cool the reaction system to 0 °C.

  • Slowly add the borane dimethyl sulfide complex (6 equivalents).

  • Allow the reaction mixture to proceed, monitoring by TLC for the consumption of the starting material.

  • Upon completion, carefully quench the reaction with methanol at 0 °C.

  • Perform an appropriate aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Synthesis_Workflow cluster_A Route A: N-Benzylation cluster_B Route B: Reduction A_start (Morpholin-3-yl)methanol A_reagents Benzyl Bromide, DIPEA, Acetonitrile A_product This compound A_reagents->A_product Yield: ~89% B_start N-Benzylethanolamine + Glyoxylic Acid B_intermediate 4-Benzylmorpholin-3-one B_start->B_intermediate Cyclization B_reagents Reducing Agent (e.g., BH3-SMe2) B_product This compound B_reagents->B_product

Caption: Synthetic routes to this compound.

Troubleshooting_N_Benzylation start Low Yield in N-Benzylation check_conversion Low Conversion? start->check_conversion check_byproducts Multiple Byproducts? check_conversion->check_byproducts No reagents Check Reagent Quality (BnBr, Base) check_conversion->reagents Yes over_alkylation Add BnBr Dropwise check_byproducts->over_alkylation Yes base_amount Increase Base Amount (1.1-1.5 eq) reagents->base_amount conditions Increase Temp/Time (Monitor by TLC) base_amount->conditions end Yield Improved conditions->end side_reactions Use Fresh BnBr, Control Temperature over_alkylation->side_reactions purification Optimize Chromatography (add Et3N to eluent) side_reactions->purification purification->end

Caption: Troubleshooting workflow for low yield in N-benzylation.

References

Morpholine Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during the synthesis of morpholine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods for morpholine synthesis are the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[1][2]

  • Dehydration of Diethanolamine (DEA): This common method involves heating diethanolamine with a strong acid, such as sulfuric acid or hydrochloric acid, to induce cyclization.[3] While historically significant, this process is often challenged by the corrosive nature of the strong acids and potential side reactions.[1][4]

  • Reaction of Diethylene Glycol (DEG) with Ammonia: This process is conducted at high temperatures (150–400°C) and pressures (3–40 MPa) over a hydrogenation catalyst. Common catalysts include metals like nickel, copper, or cobalt, often on an alumina support.[1] This route has largely replaced the older DEA/sulfuric acid process in industrial applications due to its efficiency.[1]

Q2: I'm experiencing low yields and significant charring in my diethanolamine (DEA) dehydration synthesis. What are the common side reactions and how can I mitigate them?

A2: Low yields and the formation of dark, polymeric material are common issues in the acid-catalyzed dehydration of DEA. The primary challenges are incomplete reaction and competing side reactions.

  • Inefficient Water Removal: The dehydration reaction is an equilibrium process. If water is not efficiently removed as it forms, it can inhibit the forward reaction, leading to low conversion rates.[1]

    • Troubleshooting: Use an efficient distillation setup or a Dean-Stark trap to continuously remove water and drive the reaction to completion. Ensure the reaction temperature is maintained above the boiling point of water but controlled to prevent excessive side reactions. The internal temperature should reach 200-210°C.[5]

  • High-Molecular-Weight Condensation Products ("Heavies"): At the high temperatures required for cyclization (typically >150°C), intermolecular condensation reactions can occur, leading to the formation of high-molecular-weight polymers or "heavies," which often present as a dark, viscous paste or char.[1][5]

  • Foaming: The reaction mixture has a tendency to foam excessively at temperatures above 170°C, which can complicate the process control in a reactor.[4]

    • Troubleshooting: Control the heating rate and ensure vigorous and effective stirring. Using oleum (fuming sulfuric acid) instead of concentrated sulfuric acid can increase the reaction rate at lower temperatures, potentially reducing foaming and reaction time.[4]

Q3: My morpholine synthesis from diethylene glycol (DEG) and ammonia is producing significant byproducts. What are they and how can I improve selectivity?

A3: Byproduct formation is a key challenge in the DEG route, impacting product purity and yield. The main byproducts include:

  • 2-(2-aminoethoxy)ethanol (AEE): This is a common intermediate in the reaction. Incomplete conversion or non-selective catalysis can leave significant amounts of AEE in the final product mixture.[1]

  • N-ethylmorpholine: This is another significant byproduct that can form during the synthesis.[1]

  • Catalyst Deactivation: Impurities in the starting materials or the formation of high-molecular-weight byproducts can poison or foul the catalyst, leading to reduced activity and selectivity.[1]

    • Troubleshooting:

      • Optimize Reaction Conditions: Adjusting the temperature, pressure, and ammonia-to-DEG ratio can significantly influence selectivity. As shown in the data table below, higher temperatures can sometimes lead to an increase in byproducts.

      • Catalyst Selection: The choice of catalyst is critical. Nickel, copper, or cobalt catalysts on an alumina carrier are common, and their specific formulation affects selectivity.[1]

      • Purity of Reagents: Ensure high purity of both diethylene glycol and ammonia to prevent catalyst poisoning.[1]

Q4: I am attempting a selective mono-N-alkylation of a primary amine to synthesize a morpholine derivative, but I'm getting undesired di-alkylation products. How can I improve selectivity?

A4: Achieving selective monoalkylation of a primary amine can be challenging because the secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[3] This is a common issue when synthesizing N-substituted morpholines from 1,2-amino alcohols.[6]

  • Troubleshooting Strategies:

    • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise at a low temperature helps maintain a low concentration of the agent. This favors a reaction with the more abundant primary amine over the newly formed secondary amine.[3]

    • Use of Bulky Reagents: Employing a bulky alkylating agent can sterically hinder the second alkylation step on the more substituted secondary amine.[3]

    • Stoichiometry Control: Using a slight excess of the primary amine can help to consume the alkylating agent before significant di-alkylation occurs.

Q5: My palladium-catalyzed carboamination for morpholine synthesis is giving poor yields. What are the common pitfalls?

A5: Palladium-catalyzed reactions are powerful but can be sensitive to experimental conditions.[3] Poor yields are often traced back to issues with the catalyst or reagents.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.[3]

    • Solution: Ensure all solvents and reagents are thoroughly dried and degassed. The reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Ligand Choice: The phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. An incorrect or suboptimal ligand can lead to catalyst decomposition or low turnover.[3]

    • Solution: It may be necessary to screen different phosphine ligands to find the optimal one for your specific substrates.

  • Substrate Purity: Impurities in the starting materials (e.g., the ethanolamine derivative or the aryl/alkenyl halide) can poison the catalyst.[3]

    • Solution: Purify all starting materials immediately before use.

Quantitative Data Summary

The following tables summarize reaction outcomes under various conditions, providing a baseline for comparison and optimization.

Table 1: Effect of Temperature on Product Distribution in Morpholine Synthesis from DEG and Ammonia

Temperature (°C)Morpholine (%)2-(2-aminoethoxy)ethanol (AEE) (%)N-Ethylmorpholine (%)
19075.815.21.1
21072.316.51.8
23066.518.93.1
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[1]

Table 2: Typical Yields for Different Morpholine Synthesis Routes

Synthesis RouteReagentsTypical YieldReference(s)
DEA DehydrationDiethanolamine, Oleum (20% SO₃)90-95%[1][4]
DEA Dehydration (Lab Scale)Diethanolamine, Hydrochloric Acid35-50%[1][5]
DEG AminationDiethylene Glycol, Ammonia, Catalyst60-90%[1]
N-AlkylationMorpholine, Methanol, CuO-NiO/γ-Al₂O₃ Catalyst93.8% (Selectivity)[7][8]

Experimental Protocols

Protocol: Lab-Scale Synthesis of Morpholine from Diethanolamine

This protocol is based on the dehydration of diethanolamine using hydrochloric acid.[3][5]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium metal (~1 g)

  • Round-bottom flask, thermocouple, condenser, heating mantle, distillation apparatus

Procedure:

  • Acidification: To a round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[5] Carefully add concentrated hydrochloric acid portion-wise with stirring until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic; cooling may be necessary.[5]

  • Dehydration and Cyclization: Heat the diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating to drive the internal temperature to 200-210°C and maintain this temperature for 15 hours. The mixture will darken over time.[3][5]

  • Work-up: Allow the mixture to cool to approximately 160°C and pour the resulting thick paste into a dish to prevent it from solidifying within the flask.[3][5]

  • Freebasing: Scrape the morpholine hydrochloride paste and mix it thoroughly with 50 g of calcium oxide.[3][5]

  • Initial Distillation: Transfer the paste to a suitable flask and perform a distillation (a strong flame may be required) to obtain crude, wet morpholine. The distillate may be dark yellow to brown.[5]

  • Drying and Purification:

    • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.[3][5]

    • Decant the morpholine and reflux it over a small amount of sodium metal (~1 g) for one hour to remove residual water.[3][5]

  • Final Distillation: Perform a fractional distillation, collecting the pure morpholine product at 126-129°C.[3][5] A typical yield is between 35-50%.[1][5]

Visual Diagrams

DEA_Synthesis DEA Diethanolamine H2SO4 + H₂SO₄ (or HCl) DEA->H2SO4 Heat Heat (>150°C) - H₂O H2SO4->Heat Morpholine Morpholine Heat->Morpholine Main Reaction SideReaction Side Reactions Heat->SideReaction High Temp. Heavies Polymeric 'Heavies' (Charring) SideReaction->Heavies

Caption: Dehydration of Diethanolamine to Morpholine and side products.

DEG_Synthesis DEG Diethylene Glycol (DEG) Ammonia + NH₃, H₂ Catalyst DEG->Ammonia Conditions High T, P Ammonia->Conditions Intermediate Intermediate: 2-(2-aminoethoxy)ethanol (AEE) Conditions->Intermediate Amination Byproduct1 Byproduct: N-ethylmorpholine Conditions->Byproduct1 Side Reaction Morpholine Morpholine Intermediate->Morpholine Cyclization Byproduct2 Unreacted AEE Intermediate->Byproduct2 Incomplete Conversion

Caption: Synthesis of Morpholine from Diethylene Glycol (DEG).

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Pressure) Start->CheckConditions CheckCatalyst Assess Catalyst Activity (For DEG / Pd Routes) Start->CheckCatalyst CheckWaterRemoval Evaluate Water Removal Efficiency (For DEA Route) Start->CheckWaterRemoval PurifySM Purify/Replace Reagents CheckPurity->PurifySM Impurities Found Optimize Systematically Optimize Conditions CheckConditions->Optimize Suboptimal Regenerate Regenerate/Replace Catalyst CheckCatalyst->Regenerate Deactivated ImproveApparatus Improve Distillation Apparatus CheckWaterRemoval->ImproveApparatus Inefficient End Problem Resolved PurifySM->End Optimize->End Regenerate->End ImproveApparatus->End

Caption: Logical workflow for troubleshooting morpholine synthesis.

References

Technical Support Center: Chlorination of (4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of (4-Benzylmorpholin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for the chlorination of this compound?

A1: The most common and effective reagent for the chlorination of primary alcohols like this compound is thionyl chloride (SOCl₂). Other reagents that can be used for the chlorination of alcohols include phosphorus pentachloride (PCl₅) and the Appel reaction (PPh₃, CCl₄). However, thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

Q2: What is the expected stereochemical outcome of the chlorination reaction?

A2: The chlorination of primary alcohols with thionyl chloride typically proceeds through an Sₙ2 mechanism. This results in the inversion of the stereocenter if the reaction were to occur directly at a chiral carbon. However, since the hydroxyl group in this compound is on a primary carbon adjacent to the chiral center (C3), the stereochemistry at C3 should be retained.

Q3: Can the morpholine nitrogen interfere with the chlorination reaction?

A3: Yes, the nitrogen atom in the morpholine ring is a nucleophile and can react with the chlorinating agent. This can lead to the formation of undesired byproducts. To prevent this, it may be necessary to protect the morpholine nitrogen before the chlorination step. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Q4: Are there any known side reactions associated with the benzyl group?

A4: While the benzyl group itself is generally stable under standard chlorination conditions, side reactions can occur on the aromatic ring, especially if harsh conditions or certain Lewis acids are used. Electron-donating or withdrawing substituents on the benzyl ring can also influence the reactivity of the molecule.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chlorination of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of the starting material 1. Inactive chlorinating reagent. 2. Insufficient reaction temperature or time. 3. Presence of water in the reaction mixture.1. Use a fresh bottle of thionyl chloride or distill it before use. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of multiple products (complex reaction mixture) 1. Reaction of the morpholine nitrogen with the chlorinating agent. 2. Over-chlorination or side reactions on the benzyl group. 3. Rearrangement reactions.1. Protect the morpholine nitrogen with a suitable protecting group (e.g., Boc) before chlorination. 2. Use milder chlorinating agents or reaction conditions. Avoid high temperatures. 3. Analyze the byproducts to identify their structures, which can provide insight into the reaction mechanism and help in optimizing conditions.
Product is unstable and decomposes during workup or purification 1. The chlorinated product may be sensitive to acidic or basic conditions. 2. The product may be thermally unstable.1. Perform a neutral workup. Use a mild base like sodium bicarbonate for neutralization. 2. Avoid high temperatures during solvent evaporation and purification. Use column chromatography at room temperature or consider recrystallization.
Difficulty in purifying the final product 1. Co-elution of the product with starting material or byproducts. 2. The product is a viscous oil that is difficult to handle.1. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase. 2. Attempt to crystallize the product or convert it to a solid salt (e.g., hydrochloride salt) for easier handling and purification.

Experimental Protocols

Chlorination of this compound using Thionyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Workflow

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in anhydrous DCM cool Cool to 0 °C start->cool add_socl2 Add Thionyl Chloride cool->add_socl2 react Stir at room temperature add_socl2->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Product

Caption: Experimental workflow for the chlorination of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree decision decision solution solution start Low Conversion? decision1 Reagents/Conditions ok? start->decision1 Yes decision2 Complex Mixture? start->decision2 No decision1->decision2 Yes solution1 Use fresh reagents, ensure anhydrous conditions, optimize temp/time. decision1->solution1 No decision3 Side reaction at N? decision2->decision3 Yes decision4 Purification Issues? decision2->decision4 No solution2 Protect morpholine nitrogen. decision3->solution2 Yes solution3 Use milder conditions. decision3->solution3 No solution4 Optimize chromatography, consider crystallization/salt formation. decision4->solution4 Yes

Caption: Troubleshooting decision tree for chlorination challenges.

Technical Support Center: Purification of (4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges associated with (4-Benzylmorpholin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound can lead to several process-related impurities. The most frequently observed are:

  • N-Oxide: Arising from the oxidation of the morpholine nitrogen. This can be minimized by conducting the synthesis under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Dimers: Formation of dimers can occur, particularly at elevated reaction temperatures. Optimizing the reaction time and temperature is crucial to reduce this impurity.[1]

  • N-Benzyl Deprotection Byproducts: In subsequent synthetic steps where the N-benzyl group is cleaved, incomplete reactions or side reactions can lead to impurities. For instance, catalytic hydrogenation for debenzylation might result in partially debenzylated intermediates.

  • Ring-Opened Analogs: Under certain conditions, the morpholine ring can undergo cleavage, leading to undesired byproducts.[1]

  • Unreacted Starting Materials: Incomplete conversion of starting materials such as (S)-morpholin-3-ylmethanol and benzyl bromide is a common source of impurities.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are silica gel chromatography and recrystallization. For enhanced stability and handling, the purified free base is often converted to its hydrochloride salt.

Q3: How can I analyze the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A typical method involves:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at 254 nm.[1]

Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the molecular ions of the main compound and any impurities.[1]

Troubleshooting Guides

Silica Gel Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Compound from Impurities - Inappropriate solvent system polarity.- Column overloading.- Compound streaking due to high polarity.- Optimize Solvent System: Use a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio). Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal separation.- Reduce Sample Load: Decrease the amount of crude material loaded onto the column.- Add a Modifier: For highly polar compounds that streak, adding a small amount of a modifier like triethylamine (for basic compounds) to the eluent can improve peak shape.
Compound is not Eluting from the Column - Solvent system is not polar enough.- Increase Solvent Polarity: Gradually increase the polarity of the eluent. For example, switch from an ethyl acetate/hexane mixture to a methanol/dichloromethane system.
Compound Elutes too Quickly (with the solvent front) - Solvent system is too polar.- Decrease Solvent Polarity: Start with a less polar solvent system, such as a higher percentage of hexane in an ethyl acetate/hexane mixture.
Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Compound "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a very high degree.- Rapid cooling.- Select a Lower-Boiling Point Solvent: Choose a solvent with a boiling point below the melting point of your compound.- Add More Solvent: Dilute the solution slightly to reduce the level of supersaturation.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent.- Lack of nucleation sites.- Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound.- Change Solvent/Solvent System: Select a solvent in which the compound is less soluble at room temperature.- Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Low Recovery of Pure Compound - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals.- Optimize Solvent Choice: Select a solvent where the compound has very low solubility at low temperatures.- Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography

This protocol describes a typical silica gel column chromatography for the purification of this compound.

1. Materials:

  • Crude this compound
  • Silica gel (for column chromatography)
  • Solvents: n-Hexane, Ethyl Acetate, Dichloromethane, Methanol
  • Thin-Layer Chromatography (TLC) plates
  • Standard laboratory glassware for chromatography

2. Procedure:

  • Solvent System Selection: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. The ideal system should give the desired compound an Rf value of approximately 0.3.
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane) and pack the column.
  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is carefully added to the top of the packed column.
  • Elution: Begin elution with the less polar solvent system. Gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexane) to elute the compound. For more polar impurities, a switch to a methanol/dichloromethane system may be necessary.
  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

1. Materials:

  • Crude this compound
  • Recrystallization solvents (e.g., isopropanol, ethyl acetate, hexane)
  • Erlenmeyer flask, condenser, heating mantle, ice bath
  • Filtration apparatus (Büchner funnel, filter paper)

2. Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A mixture of solvents, like ethyl acetate/hexane, can also be effective.
  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity Achieved (%)Typical Yield (%)AdvantagesDisadvantages
Silica Gel Chromatography > 98%70-85%High purity, effective for removing closely related impurities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization 95-98%60-80%Simple, cost-effective, and can yield high-quality crystals.May not be effective for removing all impurities, potential for lower yield.
Conversion to HCl Salt > 99%> 95% (for the salt formation step)Enhances stability, crystallinity, and handling properties.[1]Adds an extra synthetic step.

Note: The purity and yield values are representative and can vary depending on the quality of the crude material and the specific experimental conditions.

Visualization

Purification_Workflow Crude Crude this compound Chromatography Silica Gel Chromatography Crude->Chromatography High Purity Recrystallization Recrystallization Crude->Recrystallization Good Purity Pure_Free_Base Pure Free Base Chromatography->Pure_Free_Base Recrystallization->Pure_Free_Base HCl_Salt Conversion to HCl Salt Pure_Free_Base->HCl_Salt Enhanced Stability Final_Product Pure HCl Salt HCl_Salt->Final_Product

Caption: Purification workflow for this compound.

References

Technical Support Center: (4-Benzylmorpholin-3-yl)methanol Free Base

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of (4-Benzylmorpholin-3-yl)methanol free base. This compound's free base form can be susceptible to degradation, and proper handling is crucial for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My compound shows signs of degradation (discoloration, new peaks in analysis) over a short period. What is the likely cause?

A1: The free base of this compound is a tertiary amine and a primary alcohol, making it susceptible to oxidation. The morpholine nitrogen can be oxidized to an N-oxide, and the benzyl group can also undergo oxidation. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.

Q2: Why is the hydrochloride salt of this compound more commonly available and recommended?

A2: Converting the free base to its hydrochloride salt significantly improves the compound's stability, crystallinity, and handling properties.[1] The salt form is less prone to oxidation and other degradation pathways, making it more suitable for long-term storage and pharmaceutical applications.

Q3: What are the ideal storage conditions for the free base form?

A3: To minimize degradation, the free base should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light in amber vials, and kept at a low temperature (refrigerated or frozen).

Q4: I am observing inconsistent results in my bioassays. Could this be related to the compound's stability?

A4: Yes, inconsistent bioassay results are a common consequence of using an unstable compound.[2] If the compound degrades, the actual concentration of the active molecule will be lower than expected, and the degradation products could interfere with the assay, leading to erroneous structure-activity relationships (SAR).[2]

Q5: What analytical methods can I use to check the purity and detect degradation of my compound?

A5: Several analytical techniques can be employed to assess the purity and identify degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method to monitor for the appearance of new impurity peaks. Nuclear Magnetic Resonance (NMR) spectroscopy can help identify structural changes in the molecule, and Mass Spectrometry (MS) can be used to determine the molecular weights of potential degradation products.[3]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with this compound free base.

Issue 1: Inconsistent solubility or precipitation in solution.
  • Possible Cause: The compound may be degrading into less soluble byproducts. Changes in pH due to the basic nature of the amine can also affect solubility.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions immediately before use.

    • pH Control: Buffer your experimental medium to a stable pH. Many compounds are more stable in a slightly acidic pH range (pH 4-8).

    • Solvent Selection: Ensure the chosen solvent is pure and degassed to remove dissolved oxygen.

Issue 2: Reaction yields are lower than expected.
  • Possible Cause: The free base may be degrading under the reaction conditions. The tertiary amine could also be interfering with the reaction chemistry.

  • Troubleshooting Steps:

    • Use an Inert Atmosphere: Run your reactions under a nitrogen or argon atmosphere to prevent oxidation.

    • Temperature Control: Avoid excessive heat, as it can accelerate degradation.[4]

    • Consider the Salt Form: If possible, use the more stable hydrochloride salt and neutralize it in-situ if the free base is required for the reaction.

Issue 3: Appearance of unknown peaks in analytical data (HPLC, LC-MS).
  • Possible Cause: These new peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use techniques like LC-MS and NMR to identify the structure of the degradation products.[3] A common degradation product for tertiary amines is the corresponding N-oxide.

    • Review Handling Procedures: Ensure that all handling and storage recommendations are being followed strictly.

Summary of Stability and Handling Parameters

ParameterRecommendation for Free BaseRationale
Storage Temperature 2-8°C or frozenReduces the rate of chemical degradation.[4]
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation of the tertiary amine and benzyl group.[4]
Light Exposure Store in amber vials/protect from lightPrevents photolytic degradation.[4]
pH of Solutions Buffered, slightly acidic to neutralMany compounds exhibit maximum stability in the pH 4-8 range.[5]
Solution Preparation Prepare fresh before useMinimizes degradation in solution.

Experimental Protocols

Protocol 1: Preparation of a Standardized Solution for Bioassay
  • Material Weighing: Under an inert atmosphere (e.g., in a glovebox), accurately weigh the required amount of this compound free base.

  • Solvent Degassing: Degas your chosen solvent (e.g., DMSO, ethanol) by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Dissolve the compound in the degassed solvent to prepare a stock solution.

  • Buffering: Dilute the stock solution to the final concentration using a degassed and appropriately buffered aqueous medium for your assay.

  • Usage: Use the freshly prepared solution immediately. Do not store solutions for extended periods.

Protocol 2: Monitoring Compound Stability by HPLC
  • Initial Analysis: Immediately after preparing a solution, inject a sample into an HPLC system to obtain an initial purity profile (t=0).

  • Incubation: Store the solution under the conditions you wish to test (e.g., room temperature, exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7 days), inject another sample into the HPLC.

  • Data Analysis: Compare the chromatograms over time. A decrease in the area of the main peak and the appearance of new peaks indicate degradation. Calculate the percentage of remaining compound at each time point.

Visual Guides

Below are diagrams illustrating potential degradation pathways and recommended experimental workflows.

DegradationPathways cluster_main Potential Degradation of this compound Free Base FreeBase This compound (Free Base) N_Oxide N-Oxide Derivative FreeBase->N_Oxide Oxidation (O2) Other_Oxidation Other Oxidized Products (e.g., Benzaldehyde) FreeBase->Other_Oxidation Oxidation/Photolysis

Caption: Potential degradation pathways for the free base.

ExperimentalWorkflow cluster_workflow Recommended Workflow for Handling the Free Base start Start: Compound Received storage Store at low temp, under inert gas, protected from light start->storage prep Prepare fresh solution in degassed solvent storage->prep use Immediate use in experiment prep->use stability_check Optional: Purity check by HPLC/LC-MS prep->stability_check end End of Experiment use->end stability_check->use

Caption: Recommended experimental workflow for handling the free base.

References

Technical Support Center: Purification of (4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of (4-Benzylmorpholin-3-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Column Chromatography Issues

Q1: My purified this compound shows peak tailing during column chromatography on silica gel. What is the cause and how can I fix it?

Answer: Peak tailing for morpholine-containing compounds is common and typically caused by the basic nitrogen atom in the morpholine ring interacting strongly with the acidic silanol groups on the surface of the silica gel.[1] This can lead to poor separation and reduced recovery.

Troubleshooting Steps:

  • Addition of a Basic Modifier: To minimize the interaction with acidic sites on the silica gel, add a small amount of a basic modifier to your eluent system. A common solution is to add 0.1-2% triethylamine (Et3N) to the mobile phase.[1]

  • Alternative Basic Modifier: A solution of ammonia in methanol can also be used as an alternative to triethylamine.[1]

Q2: The this compound is not eluting from the silica gel column or the recovery is very low. What should I do?

Answer: This indicates that your compound is too polar for the selected eluent system and is strongly adsorbed to the silica gel.

Troubleshooting Steps:

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate.

  • Consider Reverse-Phase Chromatography: For highly polar compounds, a reverse-phase chromatography approach might be more suitable.[1]

Q3: How do I choose the optimal solvent system for column chromatography?

Answer: The ideal solvent system should provide good separation between your target compound and any impurities. A common starting point for this compound and similar compounds is a mixture of ethyl acetate and hexanes.[2]

Optimization Workflow:

  • Thin-Layer Chromatography (TLC): Before running a column, perform TLC analysis with various ratios of hexane to ethyl acetate to determine the optimal eluent composition.

  • Target Rf Value: Aim for an Rf (retardation factor) value of approximately 0.35 for the this compound in the chosen solvent system for the best separation on a column.

Recrystallization Issues

Q1: I've dissolved my crude this compound in a hot solvent and let it cool, but no crystals are forming. What's wrong?

Answer: The absence of crystal formation can be due to several factors, including the solution not being supersaturated, the use of an inappropriate solvent, or the presence of impurities that inhibit crystallization.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: Add a very small, pure crystal of this compound to the solution to initiate crystal growth.[1]

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

  • Solvent System Modification: If the compound is too soluble, you may need to try a different solvent or a co-solvent system where the compound is less soluble at lower temperatures.

Q2: My this compound is "oiling out" instead of forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.[1]

Troubleshooting Steps:

  • Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point.

  • Dilute the Solution: Use a more dilute solution and allow it to cool down more slowly to encourage crystal formation over oiling.

  • Introduce a Co-solvent: Adding a co-solvent can help to reduce the overall solubility and promote crystallization.[1]

Q3: The recovered crystals are colored. How can I remove the colored impurities?

Answer: Colored impurities can often be removed by treating the solution with activated charcoal.

Troubleshooting Steps:

  • Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal.

  • Hot Filtration: Filter the hot solution to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.[1]

Alternative Purification Methods: Data Presentation

The following table summarizes the expected outcomes for different purification techniques for compounds structurally similar to this compound. This data can serve as a guide for selecting the most appropriate purification method based on your specific needs for scale, purity, and yield.

Purification TechniqueStationary/Mobile Phase or SolventTypical Recovery (%)Achievable Purity (%)Scale
Column Chromatography Silica Gel / Hexane:Ethyl Acetate (7:3)85-95%>98%Milligram to Gram
Recrystallization Methanol/Water70-85%>99%Milligram to Multigram
Preparative HPLC C18 Silica / Acetonitrile:Water Gradient60-80%>99.5%Microgram to Milligram

This data is based on typical results for analogous indole derivatives and should be used as a general guideline.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is suitable for purifying gram-scale quantities of crude this compound and for separating it from less polar and more polar impurities.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

  • Collection tubes or flasks

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the silica gel slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform bed free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Adsorb this solution onto a small amount of silica gel and dry it.

    • Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution:

    • Begin elution with a mobile phase of hexane:ethyl acetate (e.g., 9:1 v/v). For basic compounds like this, consider adding 0.1-1% triethylamine to the eluent to prevent peak tailing.

    • Gradually increase the polarity of the mobile phase (e.g., to 7:3 v/v) to facilitate the elution of the target compound. The optimal solvent ratio should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC, visualizing the spots under a UV lamp.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline material, provided a suitable solvent system is identified.

Materials and Equipment:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely.

  • Crystallization: Slowly add deionized water dropwise to the hot methanolic solution until the solution becomes slightly turbid. Reheat the solution until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Troubleshooting Workflow for Column Chromatography

start Start Purification tlc Run TLC to find optimal eluent start->tlc column Perform Column Chromatography tlc->column tailing Issue: Peak Tailing? column->tailing analysis Analyze Fractions by TLC combine Combine Pure Fractions analysis->combine evaporate Evaporate Solvent combine->evaporate end Pure Compound evaporate->end low_recovery Issue: Low/No Elution? tailing->low_recovery No add_base Add 0.1-2% Triethylamine to Eluent tailing->add_base Yes low_recovery->analysis No increase_polarity Increase Eluent Polarity low_recovery->increase_polarity Yes add_base->column increase_polarity->column

Caption: Troubleshooting workflow for column chromatography purification.

Decision Tree for Recrystallization Issues

start Dissolve crude compound in hot solvent and cool check_crystals Crystals Formed? start->check_crystals check_oil Compound 'Oiled Out'? check_crystals->check_oil No check_color Crystals Colored? check_crystals->check_color Yes induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal check_oil->induce_nucleation No change_solvent Use lower boiling point solvent or add co-solvent check_oil->change_solvent Yes charcoal Treat hot solution with activated charcoal and filter hot check_color->charcoal Yes success Collect Pure Crystals check_color->success No concentrate Concentrate solution (evaporate some solvent) induce_nucleation->concentrate change_solvent->start charcoal->start

Caption: Decision tree for troubleshooting common recrystallization problems.

References

byproduct formation in the synthesis of (4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Benzylmorpholin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and efficient method is the N-alkylation of (S)-Morpholin-3-yl)methanol with benzyl bromide. This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a polar aprotic solvent like acetonitrile.[1][2]

Q2: What are the expected yield and purity for this synthesis?

A2: Under optimized conditions, this synthesis can achieve high yields, typically around 89%, with good purity.[1] However, byproduct formation can affect the final yield and purity if the reaction is not carefully controlled.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to control include the stoichiometry of reactants, reaction temperature, and the choice of base and solvent. Careful control of these factors is crucial to minimize the formation of byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product and any byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation.

Issue 1: Presence of a Higher Molecular Weight Impurity

Symptom: LC-MS analysis shows a significant peak with a mass corresponding to the addition of a second benzyl group.

Possible Cause: Over-alkylation of the desired product. The secondary amine of this compound can react further with benzyl bromide to form a quaternary ammonium salt, N,N-dibenzylmorpholinium-3-yl)methanol bromide.

Solutions:

  • Stoichiometry Control: Use a precise 1:1 molar ratio of (S)-Morpholin-3-yl)methanol to benzyl bromide. A slight excess of the amine can also be used to favor the mono-alkylation product.

  • Slow Addition of Alkylating Agent: Add the benzyl bromide dropwise or via a syringe pump to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of the product reacting further.

  • Temperature Control: Perform the reaction at room temperature. Elevated temperatures can increase the rate of the second alkylation.

Issue 2: Formation of an Impurity with a Similar Polarity to the Starting Material

Symptom: TLC or column chromatography shows an impurity that is difficult to separate from the unreacted (S)-Morpholin-3-yl)methanol.

Possible Cause: Elimination of hydrogen bromide (HBr) from benzyl bromide, leading to the formation of toluene or other benzyl-derived impurities. This is more likely to occur in the presence of a strong base or at higher temperatures.

Solutions:

  • Choice of Base: Use a hindered, non-nucleophilic base like DIPEA. Stronger bases can promote the elimination reaction.

  • Temperature Management: Maintain the reaction at or below room temperature to disfavor the elimination pathway.

Issue 3: Observation of an Oxidized Impurity

Symptom: Mass spectrometry indicates the presence of a product with an additional oxygen atom (M+16).

Possible Cause: Oxidation of the morpholine nitrogen to form the corresponding N-oxide. This can occur if the reaction is exposed to air for extended periods, especially if certain metal catalysts are present or if the workup involves oxidative conditions.

Solution:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

Issue 4: Presence of Dimeric Impurities

Symptom: Detection of impurities with approximately double the molecular weight of the product.

Possible Cause: Dimerization can occur at high temperatures, potentially through various intermolecular reactions.

Solution:

  • Optimize Reaction Time and Temperature: Avoid prolonged reaction times at elevated temperatures to minimize the formation of dimers.

Quantitative Data on Byproduct Formation

While specific quantitative data for every possible byproduct in this exact synthesis is not extensively published, the following table summarizes the potential byproducts and the typical conditions that influence their formation.

Byproduct NameStructureMolar Mass ( g/mol )Formation Favored ByMitigation Strategy
(N,N-dibenzylmorpholinium-3-yl)methanol bromideC₂₆H₃₀BrNO₂472.42Excess benzyl bromide, high temperatureControl stoichiometry, slow addition of benzyl bromide, lower temperature
TolueneC₇H₈92.14Strong base, high temperatureUse a hindered, non-nucleophilic base, lower temperature
This compound N-oxideC₁₂H₁₇NO₃223.27Exposure to oxygenConduct reaction under an inert atmosphere

Experimental Protocol: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

This protocol is based on established literature procedures.[1]

Materials:

  • (S)-Morpholin-3-ylmethanol

  • Benzyl bromide

  • N,N-diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous potassium hydroxide

  • Anhydrous sodium sulfate

  • Deionized water

  • Brine

Procedure:

  • To a solution of (S)-Morpholin-3-ylmethanol (1.0 eq) in anhydrous acetonitrile, add N,N-diisopropylethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl bromide (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate, and saturated aqueous potassium hydroxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizations

experimental_workflow start Start reactants 1. Combine (S)-Morpholin-3-yl)methanol, DIPEA, and Acetonitrile start->reactants add_benzyl_bromide 2. Add Benzyl Bromide dropwise at 0°C reactants->add_benzyl_bromide reaction 3. Stir at Room Temperature for 2 hours add_benzyl_bromide->reaction monitor 4. Monitor by TLC/LC-MS reaction->monitor workup 5. Aqueous Workup monitor->workup Reaction Complete purification 6. Purification workup->purification end End Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_byproducts cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproduct Formation Start Start Reaction N-Alkylation with Benzyl Bromide Start->Reaction Desired Product This compound Reaction->Desired Product Main Pathway Over-alkylation Over-alkylation (Quaternary Salt) Reaction->Over-alkylation Side Reaction 1 Elimination Elimination (Toluene) Reaction->Elimination Side Reaction 2 Oxidation Oxidation (N-Oxide) Reaction->Oxidation Side Reaction 3

Caption: Logical relationships of byproduct formation during synthesis.

References

Validation & Comparative

Comparative Analysis of 1H NMR Spectra: (4-Benzylmorpholin-3-yl)methanol and Related Structures

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers in drug discovery and organic synthesis, this document provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectral data for (4-Benzylmorpholin-3-yl)methanol and two structurally related alternatives: N-benzylmorpholine and 3-morpholinomethanol. This guide includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and workflow diagrams to illustrate the analytical process.

Introduction

This compound is a key chiral building block in the synthesis of various pharmaceutical compounds. Its structural complexity, arising from the substituted morpholine ring, gives rise to a characteristic 1H NMR spectrum. Understanding these spectral features is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a direct comparison of its 1H NMR data with that of N-benzylmorpholine, which lacks the hydroxymethyl group, and 3-morpholinomethanol, which lacks the benzyl group. This comparison will aid researchers in identifying key spectral differences and understanding the influence of these functional groups on the chemical shifts of the morpholine ring protons.

1H NMR Data Comparison

The following table summarizes the key 1H NMR chemical shift ranges for this compound and its selected alternatives. The data for the target compound is based on characteristic values for related morpholinylmethanol derivatives, while the data for the alternatives is compiled from typical values for such structures.

Compound Aromatic Protons (ppm) Benzylic Protons (CH2-Ph) (ppm) Morpholine Ring Protons (ppm) Hydroxymethyl Protons (CH2OH) (ppm)
This compound 7.2 - 7.4 (m)2.6 - 2.7 (m)3.4 - 3.9 (m)~3.5 (m)
N-Benzylmorpholine 7.2 - 7.4 (m)~3.5 (s)2.4 - 2.5 (t), 3.6 - 3.7 (t)N/A
3-Morpholinomethanol N/AN/A2.6 - 2.9 (m), 3.5 - 3.9 (m)~3.4 (m)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. m = multiplet, s = singlet, t = triplet.

Interpretation of Spectral Data

The presence of the benzyl group in both this compound and N-benzylmorpholine results in characteristic signals in the aromatic region (7.2-7.4 ppm). The benzylic protons of this compound are observed in the range of 2.6-2.7 ppm, while those in N-benzylmorpholine appear around 3.5 ppm. This upfield shift for the target compound is likely due to the influence of the adjacent hydroxymethyl group.

The morpholine ring protons in all three compounds exhibit complex multiplets in the region of 2.4-3.9 ppm. The specific pattern and chemical shifts are highly dependent on the substituents and their stereochemistry. In this compound, the protons of the morpholine ring are in the 3.4-3.9 ppm range[1].

The hydroxymethyl group in this compound and 3-morpholinomethanol gives rise to signals for the CH2 and OH protons, typically observed as multiplets around 3.5 ppm and a broader singlet, respectively. The exact chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.

Experimental Protocol for 1H NMR Data Acquisition

The following is a general protocol for obtaining 1H NMR spectra of morpholine derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)). DMSO-d6 can be particularly useful for resolving the signals of interest in these compounds.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity. This can be done manually or using an automated shimming routine.

3. Data Acquisition:

  • Acquire a standard 1H NMR spectrum using a single-pulse experiment.

  • Typical acquisition parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

    • Spectral width: -2 to 12 ppm

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl3 at 7.26 ppm, DMSO-d6 at 2.50 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J-values) to aid in structural assignment.

Workflow and Data Analysis

The following diagrams illustrate the general workflow for NMR sample analysis and a logical approach to comparing the spectra of the target compound and its alternatives.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration & Peak Picking Calibrate->Integrate Assign Structural Assignment Integrate->Assign

Caption: General workflow for 1H NMR sample preparation, data acquisition, and analysis.

Comparative_Analysis_Logic cluster_comparison Comparative Analysis Target This compound Spectrum CompareAromatic Compare Aromatic Region (Presence/Absence of Benzyl Group) Target->CompareAromatic CompareBenzylic Compare Benzylic Region (Effect of Hydroxymethyl Group) Target->CompareBenzylic CompareMorpholine Compare Morpholine Region (Substituent Effects) Target->CompareMorpholine CompareHydroxymethyl Compare Hydroxymethyl Region (Presence/Absence of Methanol) Target->CompareHydroxymethyl Alt1 N-Benzylmorpholine Spectrum Alt1->CompareAromatic Alt1->CompareBenzylic Alt1->CompareMorpholine Alt2 3-Morpholinomethanol Spectrum Alt2->CompareMorpholine Alt2->CompareHydroxymethyl Identification Structural Confirmation of This compound CompareAromatic->Identification Identify Benzyl Moiety CompareBenzylic->Identification Probe Environment of Benzyl CompareMorpholine->Identification Analyze Ring Substitution CompareHydroxymethyl->Identification Identify Methanol Moiety

Caption: Logical workflow for the comparative analysis of 1H NMR spectra.

References

Mass Spectrometry Analysis of (4-Benzylmorpholin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. (4-Benzylmorpholin-3-yl)methanol is a chiral building block of significant interest in the synthesis of complex bioactive molecules. Accurate and robust analytical methods are paramount for its characterization, impurity profiling, and metabolic studies. This guide provides a comparative overview of mass spectrometry-based techniques for the analysis of this compound, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The choice of mass spectrometry technique for the analysis of this compound depends on the analyte's properties and the analytical goals. Key techniques include Electrospray Ionization-Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical TechniqueIonization PrincipleKey AdvantagesKey Limitations
LC-ESI-MS Soft ionization in the liquid phaseHigh sensitivity for polar and non-volatile compounds; provides molecular weight information with minimal fragmentation.Matrix effects can suppress ionization; may require chromatographic separation for complex mixtures.
GC-EI-MS Hard ionization in the gas phaseProvides detailed structural information through extensive fragmentation; established libraries for compound identification.Requires volatile and thermally stable analytes; derivatization is often necessary for polar compounds.

Electrospray Ionization (ESI) Mass Spectrometry Analysis

ESI-MS is a soft ionization technique well-suited for polar molecules like this compound, providing primarily molecular ion information.

Expected Ionization and Fragmentation

In positive ion mode ESI-MS, this compound is expected to be readily protonated to form the molecular ion, [M+H]⁺. Experimental data for the hydrochloride salt of the (S)-enantiomer confirms the detection of the protonated molecule at m/z 208 [1].

Based on the structure of this compound and general fragmentation patterns of N-benzylamines and morpholine derivatives, the following fragmentation pathways under Collision-Induced Dissociation (CID) in MS/MS analysis are proposed:

  • Benzylic C-N bond cleavage: This is a common fragmentation pathway for N-benzyl compounds, leading to the formation of a stable tropylium ion at m/z 91 . The remaining fragment would correspond to the protonated morpholin-3-yl)methanol moiety.

  • Loss of the hydroxymethyl group: Cleavage of the C-C bond between the morpholine ring and the methanol group could result in the loss of a neutral formaldehyde molecule (CH₂O, 30 Da), leading to a fragment ion at m/z 178 .

  • Ring opening of the morpholine: The morpholine ring can undergo cleavage, leading to various smaller fragment ions.

A study on a closely related compound, (4-benzyl-3-methylmorpholin-3-yl)methanol, provides predicted m/z values for common adducts and fragments that can be used as a reference for interpreting the mass spectrum of this compound[2].

Quantitative Data Summary (Predicted)

The following table summarizes the predicted m/z values for common ions of this compound in high-resolution mass spectrometry.

IonPredicted m/z
[M+H]⁺208.1332
[M+Na]⁺230.1151
[M+H-H₂O]⁺190.1226

Note: These values are calculated based on the monoisotopic mass of the free base (C₁₂H₁₇NO₂). Actual experimental values may vary slightly.

Experimental Protocol: LC-MS/MS Analysis

This protocol is a general guideline for the LC-MS/MS analysis of this compound and can be adapted based on the specific instrumentation and analytical requirements.

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • MRM Transitions (Predicted):

    • Precursor Ion (Q1): m/z 208.1

    • Product Ion (Q3): m/z 91.1 (Tropylium ion)

    • Product Ion (Q3): m/z 178.1 (Loss of formaldehyde)

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Sample containing This compound Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column ESI_Source ESI Source Column->ESI_Source Mass_Analyzer Mass Analyzer (e.g., Triple Quadrupole) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data Data Acquisition and Processing Detector->Data

Figure 1. General workflow for the LC-MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the polar nature and relatively low volatility of this compound, direct GC-MS analysis is challenging. Derivatization is typically required to improve its chromatographic properties.

Derivatization

A common derivatization strategy for secondary amines like the morpholine nitrogen in the target molecule is silylation using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen on the nitrogen and the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Expected Fragmentation (of TMS derivative)

The fragmentation of the TMS-derivatized this compound under Electron Ionization (EI) is expected to be complex. Key fragmentation pathways would likely involve:

  • Cleavage of the benzyl group: Similar to the ESI fragmentation, the loss of a benzyl radical or the formation of a tropylium cation (m/z 91) is expected.

  • Fragmentation of the TMS groups: Loss of methyl groups (15 Da) from the TMS moieties is a characteristic fragmentation.

  • Ring cleavage of the morpholine: The morpholine ring can fragment in various ways, producing a series of characteristic ions.

Experimental Protocol: GC-MS Analysis (with Derivatization)

Derivatization:

  • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Gas Chromatography:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless mode depending on concentration).

Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection_gc MS Detection cluster_data_analysis_gc Data Analysis Sample_GC Sample containing This compound Derivatization Derivatization (e.g., Silylation) Sample_GC->Derivatization GC GC System Derivatization->GC Capillary_Column Capillary Column GC->Capillary_Column EI_Source EI Source Capillary_Column->EI_Source Mass_Analyzer_GC Mass Analyzer (e.g., Quadrupole) EI_Source->Mass_Analyzer_GC Detector_GC Detector Mass_Analyzer_GC->Detector_GC Data_GC Data Acquisition and Library Matching Detector_GC->Data_GC

Figure 2. General workflow for the GC-MS analysis of this compound.

Comparison of Alternatives

Beyond mass spectrometry, other analytical techniques can be employed for the analysis of this compound, each with its own strengths.

TechniquePrincipleApplicability to this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, including stereochemistry. Ideal for structural confirmation and purity assessment.
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Separation based on polarity, detection based on UV absorbance.Suitable for quantification and purity analysis, especially if the compound has a UV chromophore (the benzyl group provides this).
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separation of enantiomers using a chiral stationary phase.Essential for determining the enantiomeric purity of this compound.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both LC-ESI-MS and GC-EI-MS. LC-ESI-MS is the preferred method for obtaining molecular weight information and for quantitative analysis in complex matrices without the need for derivatization. GC-EI-MS, following a derivatization step, provides detailed structural information through its characteristic fragmentation patterns, which can be valuable for structural confirmation and impurity identification. The choice between these techniques will be dictated by the specific analytical objective, whether it is quantification, structural elucidation, or impurity profiling. For a comprehensive characterization, a combination of these mass spectrometric techniques with other analytical methods such as NMR and chiral HPLC is recommended.

References

A Comparative Analysis of the Stereoisomers of (4-Benzylmorpholin-3-yl)methanol and Their Impact on Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Benzylmorpholin-3-yl)methanol is a chiral molecule that serves as a critical building block in the synthesis of pharmacologically active compounds. The spatial arrangement of its substituents, designated as (S)- and (R)-enantiomers, plays a pivotal role in determining the biological activity of the resulting therapeutic agents. This guide provides a detailed comparison of the (S)- and (R)-enantiomers, focusing on their differential impact on the activity of the selective norepinephrine reuptake inhibitor, Reboxetine. Experimental data supporting the stereospecific activity is presented, along with the methodologies for the key experiments.

Stereochemistry and Biological Activity

The concept of chirality is fundamental in pharmacology, as enantiomers of a drug can exhibit significantly different potencies, efficacies, and even toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and thus interact stereoselectively with drug molecules. In the case of this compound, its primary use as a precursor for Reboxetine highlights the importance of its stereoconfiguration.

(S)-(4-Benzylmorpholin-3-yl)methanol is the key starting material for the synthesis of (S,S)-Reboxetine, which is the pharmacologically active enantiomer of the antidepressant drug.[1] Conversely, (R)-(4-Benzylmorpholin-3-yl)methanol would be used in the synthesis of (R,R)-Reboxetine.

Comparative Activity of Reboxetine Enantiomers

The most direct way to compare the inherent activity stemming from the (S)- and (R)-configurations of this compound is to examine the pharmacological profiles of their respective diastereomeric products, (S,S)- and (R,R)-Reboxetine. The primary target of Reboxetine is the norepinephrine transporter (NET).

Data Presentation: Norepinephrine Transporter (NET) Binding Affinity

The binding affinity of a compound to its target is a key indicator of its potency. This is often quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity.

CompoundTargetKᵢ (nM)Reference
(S,S)-ReboxetineHuman Norepinephrine Transporter (hNET)Significantly lower Kᵢ (higher affinity)[2]
(R,R)-ReboxetineHuman Norepinephrine Transporter (hNET)130-fold higher Kᵢ (lower affinity)[2]

As the data indicates, (S,S)-Reboxetine exhibits a dramatically higher affinity for the human norepinephrine transporter than its (R,R)-enantiomer.[2] This 130-fold difference in binding affinity underscores the critical role of the (S)-configuration of the this compound precursor in conferring high potency to the final drug molecule.[2] The (S,S)-enantiomer is considered the more potent inhibitor of norepinephrine reuptake.[3][4]

Experimental Protocols

The determination of binding affinities for the norepinephrine transporter is typically conducted using a competitive radioligand binding assay.

Norepinephrine Transporter (NET) Binding Assay Protocol

This protocol is a standard method used to determine the binding affinity of test compounds to the norepinephrine transporter.

Materials:

  • NET Source: Cell membranes from a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK-293 or CHO cells.[5]

  • Radioligand: [³H]Nisoxetine (a high-affinity ligand for NET).[5]

  • Test Compounds: (S,S)-Reboxetine and (R,R)-Reboxetine.

  • Reference Compound: Desipramine (a well-characterized NET inhibitor).[5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[5][6]

  • Wash Buffer: Cold Assay Buffer.[6]

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing hNET.

    • Homogenize the cells in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.[6]

  • Binding Assay:

    • Prepare serial dilutions of the test compounds ((S,S)-Reboxetine and (R,R)-Reboxetine) and the reference compound.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, [³H]Nisoxetine, and membrane preparation.[5][6]

      • Non-specific Binding: A high concentration of a known NET inhibitor (e.g., Desipramine), [³H]Nisoxetine, and membrane preparation.[5][6]

      • Competitive Binding: Serial dilutions of the test compound, [³H]Nisoxetine, and membrane preparation.[5]

    • Incubate the plate to allow the binding to reach equilibrium.[5]

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[5]

Visualizations

Synthesis Pathway of (S,S)-Reboxetine

Synthesis_Pathway S_precursor (S)-(4-Benzylmorpholin-3-yl)methanol intermediate Synthetic Intermediates S_precursor->intermediate Multi-step synthesis SS_Reboxetine (S,S)-Reboxetine intermediate->SS_Reboxetine

Caption: Synthetic route from (S)-(4-Benzylmorpholin-3-yl)methanol to (S,S)-Reboxetine.

Norepinephrine Transporter Inhibition Mechanism

NET_Inhibition cluster_synapse Synaptic Cleft NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake blocked Postsynaptic_Receptor Postsynaptic Receptor NE->Postsynaptic_Receptor Increased signaling Reboxetine (S,S)-Reboxetine Reboxetine->NET Binds and inhibits

Caption: Mechanism of action of (S,S)-Reboxetine at the norepinephrine transporter.

The comparison of the biological activities derived from (S)- and (R)-(4-Benzylmorpholin-3-yl)methanol, as evidenced by the pharmacological data of (S,S)- and (R,R)-Reboxetine, unequivocally demonstrates the profound impact of stereochemistry. The (S)-enantiomer of the precursor molecule is essential for the high-affinity binding and potent inhibitory activity of (S,S)-Reboxetine at the norepinephrine transporter. This stereochemical preference is a critical consideration for researchers and professionals in drug development, highlighting the necessity of enantiomerically pure starting materials to achieve desired therapeutic outcomes.

References

A Comparative Guide to Chiral Morpholine Building Blocks: Alternatives to (4-Benzylmorpholin-3-yl)methanol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. Among the various chiral morpholine building blocks, (S)-(4-Benzylmorpholin-3-yl)methanol has emerged as a versatile synthon, prized for its role in the construction of complex molecular architectures. However, the selection of an optimal building block is contingent on a multitude of factors including synthetic accessibility, cost, and its performance in key chemical transformations. This guide provides a comprehensive comparison of (S)-(4-Benzylmorpholin-3-yl)methanol with viable alternatives, supported by experimental data and detailed protocols to inform rational decision-making in drug discovery and development programs.

Introduction to (S)-(4-Benzylmorpholin-3-yl)methanol

(S)-(4-Benzylmorpholin-3-yl)methanol is a chiral organic compound featuring a morpholine ring N-substituted with a benzyl group and a hydroxymethyl group at the C-3 position. The benzyl group serves as a common protecting group for the morpholine nitrogen, which can be readily removed via hydrogenolysis. The primary alcohol offers a convenient handle for further functionalization, such as oxidation, etherification, or esterification. Its synthesis is typically achieved through the N-alkylation of the parent (S)-morpholin-3-ylmethanol.

Comparative Analysis of Chiral Morpholine Building Blocks

The utility of a chiral building block is primarily assessed by the efficiency of its synthesis, its enantiomeric purity, and its performance in subsequent synthetic transformations. This section compares (S)-(4-Benzylmorpholin-3-yl)methanol with key alternatives, focusing on N-substituted analogs that offer different deprotection strategies or introduce alternative functionalities.

Table 1: Comparison of Synthetic Yields and Key Features of Chiral Morpholine Building Blocks

Chiral Building BlockN-SubstituentTypical Synthesis MethodTypical Yield (%)Key Features & Applications
(S)-(4-Benzylmorpholin-3-yl)methanol Benzyl (Bn)N-Alkylation of (S)-morpholin-3-ylmethanol with benzyl bromide.[1]89Widely used, stable protecting group. Deprotection via hydrogenolysis.
tert-Butyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate tert-Butoxycarbonyl (Boc)Reaction of (S)-morpholin-3-ylmethanol with di-tert-butyl dicarbonate.~95Acid-labile protecting group, offering an orthogonal deprotection strategy to hydrogenolysis.
(S)-(4-(4-Methoxybenzyl)morpholin-3-yl)methanol 4-Methoxybenzyl (PMB)Reductive amination of (S)-morpholin-3-ylmethanol with 4-methoxybenzaldehyde.~85Can be removed under oxidative conditions (e.g., with DDQ or CAN), providing another orthogonal deprotection method.
(S)-(4-Allylmorpholin-3-yl)methanol AllylN-Alkylation of (S)-morpholin-3-ylmethanol with allyl bromide.~90Removable with palladium catalysts, useful when other protecting groups are sensitive to hydrogenation or acidic conditions.

Experimental Protocols

Detailed methodologies for the synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol and a key alternative, tert-butyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate, are provided below.

Protocol 1: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol[1]

Materials:

  • (S)-Morpholin-3-ylmethanol

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous potassium hydroxide

  • Sodium sulfate

Procedure:

  • To a solution of (S)-morpholin-3-ylmethanol in acetonitrile, add N,N-diisopropylethylamine (DIPEA) as a base.

  • Add benzyl bromide to the reaction mixture at room temperature.

  • Stir the reaction for 2 hours at room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to afford (S)-(4-Benzylmorpholin-3-yl)methanol.

  • Yield: 89%.

Protocol 2: Synthesis of tert-Butyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate

Materials:

  • (S)-Morpholin-3-ylmethanol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Magnesium sulfate

Procedure:

  • Dissolve (S)-morpholin-3-ylmethanol in dichloromethane and cool the solution to 0 °C.

  • Add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate.

  • Yield: Approximately 95%.

Synthetic Utility and Workflow

The choice of N-substituent on the morpholine ring is a critical consideration in a multi-step synthesis. The following diagram illustrates a general synthetic workflow, highlighting the divergence in deprotection strategies for different N-protected morpholine-3-yl-methanol derivatives.

G cluster_start Starting Material cluster_protection N-Protection cluster_functionalization Functionalization of -CH2OH cluster_deprotection N-Deprotection start (S)-Morpholin-3-ylmethanol Bn (S)-(4-Benzylmorpholin-3-yl)methanol start->Bn  BnBr, Base Boc tert-Butyl (S)-3-(hydroxymethyl) morpholine-4-carboxylate start->Boc  (Boc)2O, Base PMB (S)-(4-(4-Methoxybenzyl)morpholin -3-yl)methanol start->PMB  PMB-Cl, Base Func_Bn Further Synthesis Bn->Func_Bn Func_Boc Further Synthesis Boc->Func_Boc Func_PMB Further Synthesis PMB->Func_PMB Deprotected_Bn (S)-Morpholin-3-yl Derivative Func_Bn->Deprotected_Bn  H2, Pd/C Deprotected_Boc (S)-Morpholin-3-yl Derivative Func_Boc->Deprotected_Boc  TFA or HCl Deprotected_PMB (S)-Morpholin-3-yl Derivative Func_PMB->Deprotected_PMB  DDQ or CAN

Caption: Synthetic workflow for N-protection and deprotection of (S)-morpholin-3-ylmethanol.

Conclusion

(S)-(4-Benzylmorpholin-3-yl)methanol remains a cornerstone chiral building block in contemporary drug discovery. Its high-yielding synthesis and the reliability of benzyl group hydrogenolysis contribute to its widespread use. However, for complex syntheses requiring orthogonal protecting group strategies, alternatives such as the Boc and PMB protected analogs offer significant advantages. The choice of the N-substituent should be guided by the overall synthetic plan, taking into account the stability of other functional groups present in the molecule to various deprotection conditions. This guide provides the necessary data and protocols to enable an informed selection of the most appropriate chiral morpholine building block for a given synthetic challenge.

References

A Comparative Guide to the Synthetic Routes of Chiral Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

Chiral morpholines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique structural and physicochemical properties, including improved aqueous solubility and metabolic stability, make them highly sought-after building blocks in drug discovery. This guide provides a comparative overview of prominent synthetic strategies for accessing enantiomerically enriched morpholines, focusing on their efficiency, stereoselectivity, and substrate scope. Experimental data is presented to offer a clear comparison for researchers, scientists, and drug development professionals.

Catalytic Asymmetric Synthesis of 3-Substituted Morpholines via Tandem Hydroamination and Transfer Hydrogenation

A highly efficient and practical approach for synthesizing 3-substituted morpholines involves a one-pot tandem reaction sequence combining titanium-catalyzed hydroamination and ruthenium-catalyzed asymmetric transfer hydrogenation.[1][2][3] This method starts from readily available ether-containing aminoalkyne substrates. The initial intramolecular hydroamination, catalyzed by a bis(amidate)bis(amido)Ti complex, forms a cyclic imine intermediate. This intermediate is then asymmetrically reduced in the same pot by a Noyori-type catalyst, RuCl--INVALID-LINK--, to yield the chiral 3-substituted morpholine with excellent enantioselectivity.[1] A key factor for the high enantiomeric excess is the hydrogen-bonding interaction between the ether oxygen of the substrate and the ligand of the ruthenium catalyst.[2][3]

Experimental Protocol: Synthesis of (R)-3-Benzylmorpholine [1]

To a solution of the aminoalkyne substrate (1.0 g) in toluene is added the Ti catalyst at room temperature. The mixture is heated to 110 °C for 24 hours to facilitate the hydroamination reaction. After cooling to room temperature, the Noyori-Ikariya catalyst and a solution of formic acid and triethylamine are added. The reaction mixture is stirred for another 24 hours. The crude product is then purified by acid-base extraction to afford (R)-3-benzylmorpholine.

G

Catalytic Asymmetric Synthesis of 3-Substituted Morpholines

Asymmetric Hydrogenation of Dehydromorpholines for 2-Substituted Morpholines

For the synthesis of 2-substituted chiral morpholines, a powerful strategy is the asymmetric hydrogenation of 2-substituted dehydromorpholines.[4][5] This "after cyclization" approach utilizes a bisphosphine-rhodium catalyst with a large bite angle, such as the SKP-Rh complex.[4] The method is highly efficient, providing a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% ee.[4][5] This approach is particularly valuable as the synthesis of 2-substituted chiral morpholines is considered more challenging due to the steric hindrance and electronic properties of the dehydromorpholine substrates.[4] The reaction can also be performed on a gram scale, making it suitable for larger-scale synthesis.[4]

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine [5]

A mixture of the 2-substituted dehydromorpholine and the rhodium catalyst (e.g., [Rh(COD)2]BF4 and (R,R,R)-SKP ligand) in a suitable solvent (e.g., ethyl acetate) is placed in an autoclave. The autoclave is charged with hydrogen gas (typically 30-50 atm) and the reaction is stirred at room temperature for 12-24 hours. After the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the desired 2-substituted chiral morpholine.

G

Asymmetric Hydrogenation for 2-Substituted Morpholines

Organocatalytic Enantioselective Synthesis of C2-Functionalized Morpholines

An alternative route to C2-functionalized morpholines employs an organocatalytic approach.[6][7] This multi-step synthesis starts with an organocatalytic, enantioselective chlorination of an aldehyde to establish the stereocenter.[6] The resulting α-chloroaldehyde is then subjected to a series of transformations including reduction, mesylation, substitution with an amino alcohol, and subsequent cyclization to afford the N-protected chiral morpholine. This five-step procedure provides access to N-benzyl protected morpholines with various alkyl groups at the C2 position in good overall yields and high enantiomeric excess.[6][7]

Experimental Protocol: Five-Step Synthesis of a C2-Functionalized Morpholine [6]

The synthesis begins with the enantioselective α-chlorination of an aldehyde using an organocatalyst. The resulting α-chloroaldehyde is reduced to the corresponding alcohol, which is then converted to a mesylate. Nucleophilic substitution of the mesylate with a protected amino alcohol, followed by deprotection and in-situ cyclization, yields the final C2-functionalized N-protected morpholine.

G

Organocatalytic Route to C2-Functionalized Morpholines

Synthesis of cis-3,5-Disubstituted Morpholines from Chiral Amino Alcohols

A modular approach for the synthesis of cis-3,5-disubstituted morpholines starts from enantiomerically pure amino alcohols.[8] The key step in this four-step sequence is a palladium-catalyzed carboamination reaction between an O-allyl ethanolamine derivative and an aryl or alkenyl bromide.[8] This strategy allows for the variation of substituents at both the C3 and C5 positions and produces the morpholine products as single stereoisomers in moderate to good yields.[8]

Experimental Protocol: Pd-Catalyzed Carboamination for cis-3,5-Disubstituted Morpholines [8]

Enantiopure N-Boc protected amino alcohols are first converted to O-allyl ethanolamines. These intermediates then undergo a palladium-catalyzed coupling with an aryl or alkenyl halide. The reaction typically employs a palladium catalyst and a suitable ligand. The resulting cyclized product is the cis-3,5-disubstituted morpholine.

G

Synthesis of cis-3,5-Disubstituted Morpholines

Comparative Data Summary

Synthetic RoutePosition of ChiralityKey TransformationTypical YieldTypical Enantiomeric Excess (e.e.)Starting Materials
Tandem Hydroamination/Transfer Hydrogenation[1][2]C3Ti-catalyzed hydroamination & Ru-catalyzed ATHGood>95%Ether-containing aminoalkynes
Asymmetric Hydrogenation of Dehydromorpholines[4][5]C2Rh-catalyzed asymmetric hydrogenationQuantitativeUp to 99%2-Substituted dehydromorpholines
Organocatalytic Synthesis[6][7]C2Organocatalytic α-chlorination35-60% overall75-98%Aldehydes and protected amino alcohols
Synthesis from Chiral Amino Alcohols[8]C3, C5 (cis)Pd-catalyzed carboaminationModerate to Good>99% (from enantiopure starting material)Enantiopure amino alcohols and aryl/alkenyl halides

Conclusion

The choice of synthetic route to a specific chiral morpholine depends on the desired substitution pattern, the required scale of the synthesis, and the availability of starting materials. For 3-substituted morpholines, the tandem catalytic approach offers high efficiency and excellent enantioselectivity in a single pot. For the challenging synthesis of 2-substituted morpholines, asymmetric hydrogenation of the corresponding dehydromorpholines is a highly effective method. The organocatalytic route provides a versatile, albeit longer, sequence to access C2-functionalized morpholines. Finally, building from the chiral pool of amino alcohols via palladium catalysis offers a modular and stereospecific route to cis-3,5-disubstituted morpholines. Each of these methods represents a significant advancement in the synthesis of these valuable heterocyclic motifs, providing medicinal chemists with a powerful toolkit for drug discovery.

References

A Comparative Guide to the Pharmacological Differences Between Morpholine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of chirality is a cornerstone of modern pharmacology. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides an objective comparison of the pharmacological properties of enantiomers for two notable morpholine-containing compounds: the antidepressant reboxetine and the stimulant phenmetrazine. The information presented is supported by experimental data to aid researchers in understanding the critical role of stereochemistry in the activity of these morpholine derivatives.

Reboxetine: A Tale of Two Enantiomers in Norepinephrine Reuptake Inhibition

Reboxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the treatment of clinical depression. It is marketed as a racemic mixture of its (R,R)- and (S,S)-enantiomers. However, extensive research has revealed that the therapeutic activity and side-effect profile are not equally distributed between the two isomers.

The primary mechanism of action for reboxetine is the blockade of the norepinephrine transporter (NET), which leads to an increased concentration of norepinephrine in the synaptic cleft. Experimental evidence conclusively demonstrates that the (S,S)-enantiomer, also known as esreboxetine, is significantly more potent in this regard. In fact, (S,S)-reboxetine exhibits a 130-fold higher inhibitory activity for the norepinephrine transporter compared to its (R,R)-counterpart.

Comparative Pharmacological Data

The following table summarizes the binding affinities of the reboxetine enantiomers for the primary monoamine transporters. A lower inhibition constant (Ki) value indicates a higher binding affinity.

CompoundTargetpKiKi (nM)Selectivity vs. SERTSelectivity vs. DAT
(S,S)-Reboxetine NET8.981.05~1585x~158x
SERT5.26309.6--
DAT5.26309.6--
(R,R)-Reboxetine NET~6.87~136.5Not applicableNot applicable

Note: The Ki for (R,R)-Reboxetine is estimated based on the reported 130-fold lower affinity compared to (S,S)-Reboxetine. pKi values for (S,S)-Reboxetine were obtained from a separate study.

Phenmetrazine: Stereoselectivity in Monoamine Release

Phenmetrazine is a stimulant of the morpholine class that was previously used as an appetite suppressant. It functions as a norepinephrine-dopamine releasing agent (NDRA). Its prodrug, phendimetrazine, is metabolized into phenmetrazine, which is the active compound. The pharmacological activity of phenmetrazine also demonstrates significant stereoselectivity.

Studies have shown that the (+)-enantiomer of phenmetrazine is considerably more potent than the (-)-enantiomer in eliciting its central stimulant effects. This difference in potency is attributed to its differential effects on dopamine release. Neurochemical studies have demonstrated that (+)-phenmetrazine is approximately five times more potent than (−)-phenmetrazine at promoting dopamine release.

Comparative Pharmacological Data

The following table presents the half-maximal effective concentrations (EC50) for dopamine release by the phenmetrazine enantiomers. A lower EC50 value indicates greater potency.

CompoundActivityEC50 (nM)
(+)-Phenmetrazine Dopamine Release87.4
(-)-Phenmetrazine Dopamine Release415

Experimental Protocols

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol outlines a method to determine the binding affinity (Ki) of test compounds for the human norepinephrine transporter.

1. Materials:

  • Cell Membranes: Membranes prepared from a stable cell line expressing the human norepinephrine transporter (hNET), such as HEK293 or CHO cells.

  • Radioligand: [³H]Nisoxetine, a high-affinity radioligand for NET.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: Desipramine (10 µM).

  • Test Compounds: (S,S)-Reboxetine and (R,R)-Reboxetine, prepared in a series of dilutions.

  • 96-well Microplate.

  • Glass Fiber Filters.

  • Cell Harvester.

  • Scintillation Counter and Scintillation Fluid.

2. Procedure:

  • Membrane Preparation: Thaw the hNET-expressing cell membranes on ice and homogenize them in ice-cold assay buffer. Determine the protein concentration. Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]Nisoxetine (at a concentration close to its Kd, e.g., 1 nM), and the membrane preparation.

    • Non-specific Binding: Add Desipramine (10 µM), [³H]Nisoxetine, and the membrane preparation.

    • Competitive Binding: Add the desired concentration of the test compound (e.g., reboxetine enantiomer), [³H]Nisoxetine, and the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine Reuptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of norepinephrine into cells.

1. Materials:

  • Cell Line: A cell line stably expressing the human norepinephrine transporter (hNET).

  • Radiolabeled Neurotransmitter: [³H]Norepinephrine.

  • Uptake Buffer: e.g., Krebs-Ringer-HEPES (KRH) buffer.

  • Test Compounds: (S,S)-Reboxetine and (R,R)-Reboxetine, prepared in a series of dilutions.

  • Inhibitor Control: Desipramine.

  • Multi-well Culture Plates.

  • Scintillation Counter and Scintillation Fluid.

2. Procedure:

  • Cell Culture: Seed the hNET-expressing cells in multi-well plates and grow them to confluency.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).

  • Initiation of Uptake: Add [³H]Norepinephrine to each well to start the uptake reaction.

  • Termination of Uptake: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition of [³H]Norepinephrine uptake for each concentration of the test compound compared to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the norepinephrine reuptake mechanism and the differential inhibition by the reboxetine enantiomers.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Norepinephrine (NE) Vesicle norepinephrine NE presynaptic_terminal->norepinephrine Release net_transporter Norepinephrine Transporter (NET) norepinephrine->net_transporter Reuptake post_receptor Adrenergic Receptor norepinephrine->post_receptor Binding

Caption: Norepinephrine Signaling Pathway at the Synapse.

cluster_enantiomers Reboxetine Enantiomers net_transporter Norepinephrine Transporter (NET) ss_reboxetine (S,S)-Reboxetine (High Affinity) ss_reboxetine->net_transporter Strong Inhibition rr_reboxetine (R,R)-Reboxetine (Low Affinity) rr_reboxetine->net_transporter Weak Inhibition

Caption: Differential Inhibition of NET by Reboxetine Enantiomers.

A Comparative Guide to the Synthesis of Chiral Building Blocks: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate strategy for obtaining enantiomerically pure chiral building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and scalability of a synthetic route. This guide provides an objective comparison of common methodologies for the synthesis of chiral amines and alcohols, two ubiquitous building blocks in the pharmaceutical industry. We present a cost-benefit analysis supported by experimental data, detailed methodologies for key experiments, and visualizations to aid in the decision-making process.

The primary methods for accessing chiral building blocks can be broadly categorized into three main approaches: asymmetric synthesis using chiral catalysts, biocatalysis, and the resolution of racemic mixtures. Each of these strategies offers a unique set of advantages and disadvantages in terms of cost, efficiency, and applicability.

Comparative Analysis of Chiral Amine and Alcohol Synthesis Methods

The following tables provide a quantitative comparison of key performance indicators for different methods used in the synthesis of chiral amines and alcohols. The data presented is a synthesis of representative examples from the literature and is intended to provide a general overview for comparison. Actual results will vary depending on the specific substrate and reaction conditions.

Table 1: Comparison of Methods for Chiral Amine Synthesis

MethodTypical Yield (%)Enantiomeric Excess (ee%)Key AdvantagesKey DisadvantagesEstimated Cost
Asymmetric Metal Catalysis 90-98%95-99%High efficiency and enantioselectivity, low catalyst loading.Cost and toxicity of precious metal catalysts, requires anhydrous/anaerobic conditions.Variable, catalyst cost can be significant.
Biocatalytic (Transamination) ~90%>99%High selectivity, mild reaction conditions (aqueous media, ambient temperature), environmentally friendly.Can be limited by enzyme's substrate specificity, potential for product inhibition.Increasingly competitive with traditional methods.
Biocatalytic (Reductive Amination) 31% (can be improved to 80-90%)>99%Good atom economy.Further improvements in enzyme activity are needed to enhance cost-effectiveness.Dependent on enzyme cost, which can be high.
Diastereomeric Resolution <50% (per enantiomer)>99%Well-established, scalable technology.Maximum theoretical yield of 50% for the desired enantiomer, requires stoichiometric resolving agents.Variable, depends on the cost of the resolving agent.

Table 2: Comparison of Methods for Chiral Alcohol Synthesis

MethodTypical Yield (%)Enantiomeric Excess (ee%)Key AdvantagesKey DisadvantagesEstimated Cost
Asymmetric Hydrogenation (Ketones) >95%>99%High efficiency and enantioselectivity, applicable to a wide range of substrates.Requires high-pressure hydrogen gas, cost of precious metal catalysts.High initial catalyst cost, but can be cost-effective at scale due to high turnover numbers.
Biocatalytic (Ketoreductase) >95%>99%Exceptional selectivity, mild and safe reaction conditions, "green" process.Requires a cofactor regeneration system, enzyme stability can be a concern.Enzyme and cofactor costs can be significant, but are decreasing.
Enzymatic Kinetic Resolution ~50% (for one enantiomer)>99%High enantioselectivity, mild conditions.Maximum 50% yield for the desired enantiomer, requires separation of the product from the remaining starting material.Moderate, depends on the cost and stability of the enzyme.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of a Racemic Amine using (-)-Camphoric Acid

This protocol outlines a general procedure for the resolution of a racemic amine through the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Materials:

  • Racemic amine

  • (-)-Camphoric acid (resolving agent)

  • Suitable solvent (e.g., methanol, ethanol, acetone)

  • Standard laboratory glassware (flasks, beakers, filtration apparatus)

  • Heating and stirring equipment

  • Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable hot solvent.

    • In a separate flask, dissolve (-)-camphoric acid (0.5-1.0 equivalent) in the same solvent, heating if necessary.

    • Slowly add the warm solution of the resolving agent to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

    • For further precipitation, the mixture can be cooled in an ice bath.

  • Isolation and Purification:

    • Isolate the crystallized diastereomeric salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • The diastereomeric purity of the isolated salt can be enhanced by recrystallization from a suitable solvent.

  • Liberation of the Enantiomerically Pure Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., NaOH solution) to deprotonate the amine and break the salt.

    • Extract the free amine with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess of the final product using chiral HPLC or GC.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Alcohol using a Lipase

This protocol describes a typical procedure for the kinetic resolution of a racemic secondary alcohol via transesterification catalyzed by an immobilized lipase.

Materials:

  • Racemic secondary alcohol

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Organic solvent (e.g., toluene, hexane)

  • Standard laboratory glassware

  • Shaker or magnetic stirrer

  • Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Reaction Setup:

    • To a flask, add the racemic alcohol, the organic solvent, and the immobilized lipase.

    • Add the acyl donor to the mixture. The molar ratio of the acyl donor to the alcohol is typically 1:1 or slightly higher.

  • Reaction Monitoring:

    • Stir or shake the reaction mixture at a controlled temperature (typically 30-50 °C).

    • Monitor the progress of the reaction by periodically taking samples and analyzing the conversion and enantiomeric excess of the remaining alcohol and the formed ester by chiral GC or HPLC.

  • Work-up:

    • When the reaction has reached approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent from the filtrate under reduced pressure.

  • Separation:

    • Separate the unreacted alcohol from the ester product using column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess of both the recovered alcohol and the ester product.

Visualizations

experimental_workflow cluster_resolution Diastereomeric Salt Resolution racemic_amine Racemic Amine salt_formation Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation diastereomeric_salts Diastereomeric Salts (mixture) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (solid) crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in solution) crystallization->more_soluble_salt liberation Liberation of Amine less_soluble_salt->liberation pure_enantiomer Enantiomerically Pure Amine liberation->pure_enantiomer

Caption: Workflow for chiral resolution by diastereomeric salt formation.

signaling_pathway cluster_jak_stat JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription initiates chiral_inhibitor Chiral Kinase Inhibitor chiral_inhibitor->jak inhibits

Caption: Role of a chiral kinase inhibitor in the JAK-STAT signaling pathway.

Comparative Spectroscopic Analysis of (4-Benzylmorpholin-3-yl)methanol and its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of (4-Benzylmorpholin-3-yl)methanol and its key synthetic intermediates. This guide provides a comparative analysis of their spectral data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the synthetic pathway.

This compound is a key chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry and functional groups make it a valuable intermediate for the development of novel therapeutics. Accurate spectroscopic characterization of this compound and its precursors is crucial for ensuring purity, confirming structure, and monitoring reaction progress. This guide offers a comparative overview of the spectroscopic data for this compound and an alternative derivative, (4-benzyl-3-methylmorpholin-3-yl)methanol, along with their synthetic pathways.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (S)-(4-Benzylmorpholin-3-yl)methanol and its synthetic intermediates, as well as a structurally related analogue for comparison.

Table 1: Spectroscopic Data for (S)-(4-Benzylmorpholin-3-yl)methanol and Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
(S)-(4-Benzylmorpholin-3-yl)methanol C₁₂H₁₇NO₂207.27Aromatic: 7.2-7.4 (m), Morpholine ring: 3.4-3.9 (m), Benzylic CH₂: 2.6-2.7 (m)[1]Not availableOH stretch: ~3300, C-O stretch: ~1100[1][M+H]⁺: 208[1]
(S)-4-Benzyl-3-(chloromethyl)morpholineC₁₂H₁₆ClNO225.72Not availableNot availableNot available[M+H]⁺: 226[1]
(S)-4-Benzyl-3-(fluoromethyl)morpholineC₁₂H₁₆FNO209.26Not availableNot availableNot available[M+H]⁺: 210[1]

Table 2: Spectroscopic Data for a Comparative Compound

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
(4-benzyl-3-methylmorpholin-3-yl)methanol C₁₃H₁₉NO₂221.30Not availableNot availableNot available[M+H]⁺: 222.15[2]

Synthesis and Experimental Protocols

The synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol typically starts from (S)-morpholin-3-ylmethanol. The following protocols are based on established synthetic routes.[1]

Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol
  • Reaction: (S)-Morpholin-3-ylmethanol is reacted with benzyl bromide in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA).

  • Solvent: Acetonitrile.

  • Temperature and Time: The reaction is carried out at room temperature (approximately 20°C) for 2 hours.

  • Workup: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

  • Yield: 89%.[1]

  • Characterization: The product can be characterized by mass spectrometry, which should show an [M+H]⁺ ion at m/z 208.[1]

Synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine Intermediate
  • Reaction: The alcohol intermediate, (S)-(4-Benzylmorpholin-3-yl)methanol, is treated with thionyl chloride.

  • Solvent: Dichloromethane.

  • Temperature and Time: The reaction is stirred at room temperature for 15 hours.

  • Workup: After the reaction is complete, aqueous sodium hydroxide is added, followed by neutralization with 2N hydrochloric acid. The product is extracted with dichloromethane, and the organic layer is washed with water and brine, dried, and concentrated.

  • Yield: Quantitative (100%).[1]

  • Characterization: Mass spectrometry should indicate the presence of the product with an [M+H]⁺ ion at m/z 226.[1]

General Spectroscopic Analysis Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be prepared as a thin film on NaCl plates or as a KBr pellet.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compounds.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway for (S)-(4-Benzylmorpholin-3-yl)methanol and its subsequent conversion to chloro- and fluoro- intermediates.

Synthesis_Pathway cluster_main Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol cluster_intermediates Intermediate Synthesis start (S)-Morpholin-3-ylmethanol product (S)-(4-Benzylmorpholin-3-yl)methanol start->product Benzyl bromide, DIPEA, Acetonitrile, 20°C, 2h (89% yield) chloro (S)-4-Benzyl-3-(chloromethyl)morpholine product->chloro Thionyl chloride, Dichloromethane, rt, 15h (Quantitative yield) fluoro (S)-4-Benzyl-3-(fluoromethyl)morpholine chloro->fluoro DAST, Dichloromethane, 0-20°C, 3h (70% yield)

Caption: Synthetic route to (S)-(4-Benzylmorpholin-3-yl)methanol and its halo-intermediates.

References

validation of (4-Benzylmorpholin-3-yl)methanol synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthesis Protocols for (4-Benzylmorpholin-3-yl)methanol

For researchers and drug development professionals, the efficient synthesis of chiral building blocks like this compound is crucial. This guide provides a comparative analysis of two primary synthetic routes to this compound: direct N-alkylation and reductive amination. The comparison includes a summary of quantitative data, detailed experimental protocols, and a workflow diagram to assist in selecting the most suitable method.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic protocols, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterProtocol A: Direct N-AlkylationProtocol B: Reductive Amination (Adapted)
Starting Materials (S)-Morpholin-3-ylmethanol, Benzyl bromide(S)-Morpholin-3-ylmethanol, Benzaldehyde
Key Reagents/Catalyst N-ethyl-N,N-diisopropylamine (DIPEA)Sodium triacetoxyborohydride
Solvent Acetonitrile1,2-Dichloroethane
Reaction Time 2 hours18 hours
Temperature Room Temperature (~20°C)Room Temperature
Yield 89%[1]Not explicitly reported for this compound, but similar reactions show high yields.
Key Advantages High yield, relatively short reaction time.[1]Milder reaction conditions, avoids the use of alkyl halides.
Key Disadvantages Use of a lachrymatory and potentially toxic alkylating agent (benzyl bromide).Longer reaction time, requires a stoichiometric reducing agent.

Experimental Protocols

Protocol A: Direct N-Alkylation of (S)-Morpholin-3-ylmethanol

This protocol describes the synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol via the direct N-alkylation of (S)-Morpholin-3-ylmethanol with benzyl bromide.[1]

Reaction: (S)-Morpholin-3-ylmethanol is reacted with benzyl bromide in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) as a base.

Procedure:

  • Dissolve (S)-Morpholin-3-ylmethanol in acetonitrile.

  • Add N-ethyl-N,N-diisopropylamine (DIPEA) to the solution.

  • Add benzyl bromide to the reaction mixture.

  • Stir the mixture at room temperature (~20°C) for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and potassium hydroxide solutions.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the product.

Characterization: Mass spectrometry is used to confirm the product, with an expected [M+H]+ ion at m/z 208.[1]

Protocol B: Reductive Amination of (S)-Morpholin-3-ylmethanol with Benzaldehyde (Adapted)

This protocol is adapted from a similar procedure for the N-alkylation of a morpholine derivative via reductive amination. It provides a viable alternative to direct alkylation.

Reaction: (S)-Morpholin-3-ylmethanol is reacted with benzaldehyde to form an intermediate iminium ion, which is then reduced in situ by sodium triacetoxyborohydride.

Procedure:

  • Dissolve (S)-Morpholin-3-ylmethanol and benzaldehyde in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride portionwise to the mixture.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis and validation of this compound, comparing the two primary synthetic routes.

G cluster_0 Synthesis of this compound cluster_1 Protocol A: Direct N-Alkylation cluster_2 Protocol B: Reductive Amination Start Start A_Reactants <(S)-Morpholin-3-yl)methanol + Benzyl Bromide + DIPEA Start->A_Reactants B_Reactants <(S)-Morpholin-3-yl)methanol + Benzaldehyde Start->B_Reactants A_Reaction N-Alkylation (Acetonitrile, 2h, RT) A_Reactants->A_Reaction Yield: 89% A_Workup Workup & Purification A_Reaction->A_Workup Product This compound A_Workup->Product B_Reaction Reductive Amination (NaBH(OAc)3, DCE, 18h, RT) B_Reactants->B_Reaction B_Workup Workup & Purification B_Reaction->B_Workup B_Workup->Product Validation Characterization (MS, NMR, etc.) Product->Validation

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of (4-Benzylmorpholin-3-yl)methanol, a key intermediate in various synthetic processes. Adherence to these protocols is crucial for minimizing environmental impact and safeguarding laboratory personnel.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation before use.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.

  • Lab Coat: A lab coat should be worn to protect from skin contact.

Engineering Controls:

  • Fume Hood: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.

In the event of a spill, it should be neutralized with sodium bicarbonate (NaHCO₃), absorbed with an inert material such as vermiculite or sand, and then collected into a designated hazardous waste container[1].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in accordance with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • This compound waste should be segregated from other waste streams to avoid incompatible chemical reactions.

    • The waste can be identified by its CAS Number: 101376-25-4 for the (S)-enantiomer or 110167-20-9 for the racemic mixture[2][3].

  • Container Selection and Labeling:

    • Use a dedicated, compatible, and leak-proof container for collecting the waste. High-density polyethylene (HDPE) containers are generally suitable for organic chemical waste.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Waste Accumulation:

    • Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

    • Keep the container tightly sealed when not in use.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

For accurate waste manifest documentation and to ensure compliance with disposal regulations, the following information should be recorded for any accumulated this compound waste.

ParameterValueReference
Chemical Name This compoundN/A
Molecular Formula C₁₂H₁₇NO₂[2][3]
Molecular Weight 207.27 g/mol [2][3]
CAS Number (S)-enantiomer 101376-25-4[2]
CAS Number (racemate) 110167-20-9[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_final Final Disposition A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Identify as Hazardous Waste B->C D Segregate from Other Waste C->D E Use a Labeled, Compatible Container D->E F Store in Designated Accumulation Area E->F G Arrange for EHS/Contractor Pickup F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (4-Benzylmorpholin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for (4-Benzylmorpholin-3-yl)methanol.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.To prevent eye contact with the chemical, which can cause irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.To avoid skin contact. Proper glove removal technique should be followed.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled in a well-ventilated area or fume hood. If vapors or aerosols are generated, use a NIOSH-approved respirator.To prevent inhalation of potentially harmful vapors.

Operational Plan

Proper operational procedures are essential for the safe handling of this compound in a laboratory setting.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure.[1]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools and take precautionary measures against static discharge.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in a chemical fume hood A->B C Weigh/measure this compound B->C D Perform experimental procedure C->D E Decontaminate work surfaces D->E F Segregate and label waste E->F G Dispose of waste according to guidelines F->G H Remove and dispose of PPE G->H I Wash hands thoroughly H->I

A flowchart illustrating the safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container for hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be considered contaminated and disposed of as hazardous waste.

  • Disposal Method: Dispose of chemical waste and contaminated materials through a licensed hazardous waste disposal company. Do not pour down the drain or dispose of with regular trash.[2]

Spill Management: In the event of a spill, follow these procedures:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

  • Neutralize: For the hydrochloride salt, neutralization with sodium bicarbonate is recommended.[1]

  • Collect: Collect the absorbed material and any contaminated soil into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Emergency Response Logic:

Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Ventilate Ensure Ventilation SmallSpill->Ventilate ContactEHS Contact Environmental Health & Safety LargeSpill->ContactEHS Contain Contain with Inert Absorbent Ventilate->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose ContactEHS->Evacuate Follow EHS guidance

A decision-making diagram for responding to a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Benzylmorpholin-3-yl)methanol
Reactant of Route 2
(4-Benzylmorpholin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.